Technical Documentation Center

3-(2-Morpholin-4-yl-acetylamino)-benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid
  • CAS: 446852-20-6

Core Science & Biosynthesis

Foundational

Chemical properties of 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid

[1] Executive Summary 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid is a bifunctional organic scaffold widely utilized in medicinal chemistry as a solubilizing linker and pharmacophore building block. Structurally, it co...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

3-(2-Morpholin-4-yl-acetylamino)-benzoic acid is a bifunctional organic scaffold widely utilized in medicinal chemistry as a solubilizing linker and pharmacophore building block. Structurally, it consists of a benzoic acid core substituted at the meta position with an acetamide linker terminating in a morpholine ring.

This compound represents a strategic "fragment" in drug design: the benzoic acid moiety provides a handle for coupling or hydrogen bonding (mimicking glutamate/aspartate residues), while the morpholine group enhances aqueous solubility and metabolic stability. It is frequently employed in the synthesis of DNA-binding agents, kinase inhibitors, and PROTAC (Proteolysis Targeting Chimera) linkers where precise control over physicochemical properties (LogP, pKa) is required.

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

Identification
ParameterDetail
IUPAC Name 3-(2-morpholin-4-ylacetamido)benzoic acid
Common Synonyms 3-[(morpholin-4-ylacetyl)amino]benzoic acid; m-(morpholinoacetamido)benzoic acid
Molecular Formula C₁₃H₁₆N₂O₄
Molecular Weight 264.28 g/mol
Core Scaffold N-phenylacetamide / Benzoic acid
Functional Groups Carboxylic acid (Acidic), Tertiary amine (Basic), Amide (Neutral)
Physicochemical Properties

The incorporation of the morpholine ring significantly alters the solubility profile compared to the parent acetamidobenzoic acid.

PropertyValue / RangeDescription
pKa (Acid) 4.0 – 4.2Attributed to the benzoic acid carboxyl group.[1]
pKa (Base) 7.2 – 7.8Attributed to the morpholine nitrogen.
Isoelectric Point (pI) ~5.8pH at which the molecule exists primarily as a zwitterion.
LogP (Predicted) 0.5 – 0.9Moderately polar; good membrane permeability balance.
Solubility (Water) pH-dependentHigh solubility at pH > 8 (anionic form) and pH < 3 (cationic form).
Solubility (Organic) HighSoluble in DMSO, DMF, Methanol, Ethanol.

Synthetic Methodology

The synthesis of 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid follows a robust two-step protocol involving a chloroacetyl linker strategy. This method minimizes side reactions and allows for high-yield isolation of the intermediate.

Step 1: Chloroacetylation of 3-Aminobenzoic Acid

This step installs the electrophilic linker on the aromatic amine.

  • Reagents: 3-Aminobenzoic acid, Chloroacetyl chloride, Triethylamine (Et₃N).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Conditions: 0°C to Room Temperature (RT), 2–4 hours.

  • Mechanism: Nucleophilic acyl substitution. The aniline nitrogen attacks the acyl chloride.

  • Protocol:

    • Dissolve 3-aminobenzoic acid (1.0 eq) in dry DCM.

    • Add Et₃N (1.1 eq) to scavenge HCl.

    • Add chloroacetyl chloride (1.1 eq) dropwise at 0°C.

    • Stir at RT until TLC confirms consumption of starting material.

    • Workup: Acidify with 1M HCl to precipitate the product or extract with EtOAc.

    • Intermediate: 3-(2-chloroacetamido)benzoic acid.

Step 2: Nucleophilic Displacement with Morpholine

The chloro group is displaced by morpholine to form the final product.

  • Reagents: 3-(2-chloroacetamido)benzoic acid, Morpholine.

  • Solvent: Ethanol, Acetonitrile, or DMF.

  • Conditions: Reflux (80°C), 4–6 hours.

  • Mechanism: Sₙ2 substitution.

  • Protocol:

    • Suspend the intermediate from Step 1 in Ethanol.

    • Add excess Morpholine (2.5 eq). The excess acts as both nucleophile and base.

    • Reflux for 6 hours.

    • Concentrate solvent in vacuo.

    • Purification: Recrystallize from Ethanol/Water or adjust pH to ~4.5 to precipitate the zwitterionic product.

Visualization: Synthetic Pathway

SynthesisPathway Figure 1: Two-step synthetic pathway via chloroacetyl linker strategy. Start 3-Aminobenzoic Acid (Nucleophile) Inter Intermediate: 3-(2-chloroacetamido)benzoic acid Start->Inter Acylation (DCM, Et3N, 0°C) Reagent1 Chloroacetyl Chloride (Electrophile) Reagent1->Inter Product Target: 3-(2-Morpholin-4-yl-acetylamino)- benzoic acid Inter->Product SN2 Displacement (EtOH, Reflux) Reagent2 Morpholine (Nucleophile) Reagent2->Product

Chemical Stability & Reactivity[5][10]

pH-Dependent Speciation

The molecule possesses two ionizable centers, creating distinct species based on environmental pH. This behavior is critical for formulation and extraction.

  • Acidic pH (< 3): The morpholine nitrogen is protonated (NH⁺). The carboxylic acid is protonated (COOH). Net Charge: +1. (High water solubility).

  • Neutral/Physiological pH (4 – 7): The morpholine is protonated (NH⁺), but the carboxylic acid is deprotonated (COO⁻). Net Charge: 0 (Zwitterion). (Lower solubility, potential precipitation point).

  • Basic pH (> 8): The morpholine is deprotonated (N). The carboxylic acid is deprotonated (COO⁻). Net Charge: -1. (High water solubility).

Visualization: Speciation Logic

Speciation Figure 2: pH-dependent ionization states affecting solubility and reactivity. Acidic Cationic Species (pH < 3) COOH / NH+ Zwitter Zwitterionic Species (pH 4-7) COO- / NH+ Acidic->Zwitter pKa1 ~4.2 (COOH Deprotonation) Basic Anionic Species (pH > 8) COO- / N Zwitter->Basic pKa2 ~7.5 (Morpholine Deprotonation)

Reactivity Profile
  • Amide Bond: The acetamide linkage is generally stable but can undergo hydrolysis under strong acidic or basic conditions at elevated temperatures (>100°C).

  • Carboxylic Acid: Ready for coupling reactions (e.g., EDC/NHS coupling) to form esters or amides, allowing this molecule to serve as a linker in larger drug conjugates.

  • Morpholine Ring: Resistant to oxidation under standard conditions; however, metabolic N-oxidation can occur in vivo.

Applications in Drug Discovery[3]

Fragment-Based Drug Discovery (FBDD)

This compound serves as an ideal fragment due to its compliance with the "Rule of Three" (MW < 300, H-donors ≤ 3, H-acceptors ≤ 3). It efficiently probes binding pockets requiring an aromatic interaction (benzoic acid) coupled with a solvent-exposed solubilizing group (morpholine).

Linker Chemistry

In the design of PROTACs or Antibody-Drug Conjugates (ADCs) , the 3-aminobenzoic acid core acts as a rigid spacer. The morpholine side chain prevents aggregation of the linker by increasing polarity, a common issue with hydrophobic alkyl linkers.

References

  • Morpholine Synthesis & Reactivity

    • Title: Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity.
    • Source: ResearchGate / Medicinal Chemistry Reviews.[2]

    • URL:[Link] (General reference for morpholine formation via chloroacetyl chloride).

  • Benzoic Acid Derivative Properties

    • Title: pKa values for benzoic acid and substituted derivatives.[3][1]

    • Source: Oxford University Press / Organic Chemistry D
    • URL:[Link]

  • Synthetic Protocol (Analogous)

    • Title: Synthesis and Evaluation of New 4-(2-Chloroacetyl)
    • Source: Journal of Chemical and Pharmaceutical Research (JOCPR).
    • URL:[Link]

  • Chemical Safety & Handling: Title: Safety Data Sheet: Benzoic acid deriv

Sources

Exploratory

Molecular weight and formula of 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid

Executive Summary 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid (also known as 3-(2-morpholinoacetamido)benzoic acid) is a bifunctional small molecule scaffold widely utilized in medicinal chemistry as a solubility-enhan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(2-Morpholin-4-yl-acetylamino)-benzoic acid (also known as 3-(2-morpholinoacetamido)benzoic acid) is a bifunctional small molecule scaffold widely utilized in medicinal chemistry as a solubility-enhancing linker and a fragment-based drug discovery (FBDD) building block.[1] Structurally, it comprises a benzoic acid core substituted at the meta-position with a glycyl-derivative side chain, terminated by a morpholine ring.

This molecular architecture confers unique physicochemical properties: the benzoic acid moiety provides a handle for further coupling (e.g., amide bond formation) or receptor interaction, while the morpholine ring enhances aqueous solubility and metabolic stability. This guide details the physicochemical characteristics, synthetic methodology, and analytical validation protocols for this compound.

Physicochemical Characterization

The molecule exhibits amphoteric behavior due to the presence of both a carboxylic acid (acidic) and a tertiary amine (basic morpholine nitrogen). This dual nature is critical for its utility in physiological buffers.

Table 1: Core Molecular Specifications
PropertySpecification
IUPAC Name 3-[(2-Morpholin-4-ylacetyl)amino]benzoic acid
Common Name 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid
Molecular Formula C₁₃H₁₆N₂O₄
Molecular Weight 264.28 g/mol
Monoisotopic Mass 264.1110 Da
CAS Number Not widely indexed; Analogous to 797809-20-2 (isomer)
pKa (Predicted) Acid: ~4.0 (COOH) | Base: ~7.8 (Morpholine N)
LogP (Predicted) ~0.5 – 1.2 (Moderate hydrophilicity)
H-Bond Donors 2 (COOH, Amide NH)
H-Bond Acceptors 5 (COOH, Amide O, Morpholine O, Morpholine N)

Synthetic Methodology

The synthesis of 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid follows a robust two-step protocol involving acylation followed by nucleophilic substitution. This pathway minimizes side reactions and allows for high-yield isolation of the intermediate.

Reaction Pathway Visualization

The following diagram illustrates the stepwise conversion of 3-aminobenzoic acid to the final morpholino-derivative.

SynthesisPathway Start 3-Aminobenzoic Acid (C7H7NO2) Inter Intermediate: 3-(2-Chloroacetylamino)benzoic acid Start->Inter Step 1: Acylation (DMF/Base, 0°C -> RT) Reagent1 Chloroacetyl Chloride (ClCH2COCl) Reagent1->Inter Product Product: 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid Inter->Product Step 2: Nucleophilic Substitution (KI, Reflux) Reagent2 Morpholine (C4H9NO) Reagent2->Product

Figure 1: Synthetic route for 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid via chloroacetamide intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(2-Chloroacetylamino)benzoic acid (Intermediate)

  • Dissolution: Dissolve 3-aminobenzoic acid (10 mmol) in anhydrous DMF (20 mL) or THF. Add triethylamine (1.2 eq) to neutralize the HCl byproduct.

  • Acylation: Cool the solution to 0°C. Add chloroacetyl chloride (1.1 eq) dropwise over 15 minutes to prevent exotherm-driven polymerization.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 4 hours.

  • Workup: Pour the mixture into ice-cold water (100 mL). The precipitate (intermediate) forms immediately. Filter, wash with cold water, and dry under vacuum.

    • Checkpoint: Verify formation of the chloroacetamide by TLC (Rf ~0.6 in 5% MeOH/DCM).

Step 2: Substitution with Morpholine

  • Suspension: Suspend the intermediate (from Step 1) in acetonitrile or ethanol (30 mL).

  • Nucleophilic Attack: Add morpholine (2.5 eq). The excess morpholine acts as both the nucleophile and the base to scavenge HCl.

    • Catalysis (Optional): Add a catalytic amount of Potassium Iodide (KI, 0.1 eq) to accelerate the reaction via the Finkelstein mechanism (in situ formation of the more reactive iodoacetamide).

  • Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor by TLC until the starting material disappears.

  • Isolation: Evaporate the solvent. Redissolve the residue in minimal water and adjust pH to ~4–5 (isoelectric point) with dilute HCl to precipitate the zwitterionic product. Alternatively, extract with ethyl acetate if the product remains soluble.

  • Purification: Recrystallize from ethanol/water or purify via flash column chromatography (DCM:MeOH 9:1).

Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • Amide Proton (-NH-): Singlet at δ 10.0–10.5 ppm (exchangeable with D₂O).

  • Aromatic Protons:

    • H-2 (singlet-like): δ 8.2 ppm.

    • H-6 (doublet): δ 7.9 ppm.

    • H-4 (doublet): δ 7.6 ppm.

    • H-5 (triplet): δ 7.4 ppm.

  • Linker (-CH₂-): Singlet at δ 3.1–3.2 ppm. (Note: The shift is upfield relative to the chloro-intermediate due to the amine substitution).

  • Morpholine Protons:

    • -O-CH₂- (4H): Triplet at δ 3.6 ppm.

    • -N-CH₂- (4H): Triplet at δ 2.5 ppm (often overlaps with DMSO solvent peak).

Mass Spectrometry (ESI-MS)
  • Positive Mode (M+H)⁺: Expected peak at m/z 265.1.

  • Negative Mode (M-H)⁻: Expected peak at m/z 263.1 (deprotonation of carboxylic acid).

Biological & Pharmaceutical Context

Role in Drug Discovery

This molecule serves as a "solubility cassette." The morpholine ring is a privileged structure in medicinal chemistry, often introduced to:

  • Disrupt Planarity: The alicyclic ring prevents π-stacking aggregation, improving solubility.

  • Metabolic Stability: Morpholine is generally resistant to oxidative metabolism compared to other cyclic amines.

  • Linker Utility: The benzoic acid moiety allows this unit to be coupled to amines (via amide coupling) or alcohols (via esterification) to create larger bioactive molecules.

Lipinski's Rule of 5 Analysis

The molecule is an ideal fragment for drug development, adhering strictly to drug-likeness rules:

  • MW: 264.28 (< 500)

  • LogP: ~0.8 (< 5)

  • H-Bond Donors: 2 (< 5)

  • H-Bond Acceptors: 5 (< 10)[2]

This compliance suggests high oral bioavailability potential for derivatives incorporating this scaffold.

References

  • Sheikh, A. S., et al. (2023).[3] Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. National Institutes of Health (PMC). [Link]

  • PubChem. (n.d.). 2-(Morpholin-4-yl)benzoic acid (Analogous Structure). National Library of Medicine. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Benzoic acid, 3-(acetylamino)- (Core Scaffold). [Link]

Sources

Foundational

3-(2-Morpholin-4-yl-acetylamino)-benzoic acid: Technical Guide &amp; Synthetic Monograph

Executive Summary 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid (Formula: C₁₃H₁₆N₂O₄; MW: 264.28 g/mol ) is a bifunctional building block widely utilized in medicinal chemistry, particularly in the design of kinase inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(2-Morpholin-4-yl-acetylamino)-benzoic acid (Formula: C₁₃H₁₆N₂O₄; MW: 264.28 g/mol ) is a bifunctional building block widely utilized in medicinal chemistry, particularly in the design of kinase inhibitors and protein-degrading agents (PROTACs). Its structure features a benzoic acid core functionalized at the meta-position with a morpholino-acetamide moiety. This specific arrangement provides two critical vectors for molecular extension: the carboxylic acid for amide/ester coupling and the morpholine ring for solubilization or hydrogen bonding interactions within an ATP-binding pocket.

This guide details the physicochemical identity, validated synthetic pathways, and analytical characterization of this compound, serving as a reference for its application in fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Properties

Identifiers & Nomenclature
Parameter Details
IUPAC Name 3-[(2-Morpholin-4-ylacetyl)amino]benzoic acid
Common Synonyms 3-(2-Morpholinoacetamido)benzoic acid; 3-(2-Morpholin-4-yl-2-oxo-ethylamino)-benzoic acid (incorrect); 3-(Morpholin-4-yl-acetamido)-benzoic acid
CAS Number Not widely listed (Precursor CAS: 28547-08-2; Isomer CAS: 797809-20-2)
InChIKey MXKMKEKSGBGJGK-UHFFFAOYSA-N
SMILES O=C(O)c1cccc(NC(=O)CN2CCOCC2)c1
Molecular Formula C₁₃H₁₆N₂O₄
Physicochemical Profile
Property Value (Predicted/Experimental) Relevance
Molecular Weight 264.28 DaIdeal for fragment-based screening (<300 Da).
cLogP ~0.5 – 1.2High aqueous solubility; favorable for oral bioavailability.
pKa (Acid) ~4.0 (Benzoic acid)Ionized at physiological pH; facilitates salt formation.
pKa (Base) ~6.5 (Morpholine N)Protonation capability enhances solubility in acidic media.
TPSA ~85 ŲGood membrane permeability prediction (<140 Ų).
Solubility High in DMSO, MeOH; Moderate in Water (pH dependent)Suitable for high-concentration biological assays.

Synthetic Methodology

The synthesis of 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid is a robust, two-step protocol starting from commercially available 3-aminobenzoic acid. This route avoids the use of expensive coupling reagents by leveraging the high reactivity of chloroacetyl chloride.

Reaction Scheme (Graphviz)

The following diagram illustrates the stepwise conversion from the aniline precursor to the final morpholine derivative.

SynthesisPath SM1 3-Aminobenzoic Acid (CAS: 99-05-8) Inter Intermediate: 3-(2-Chloroacetamido)benzoic acid (CAS: 28547-08-2) SM1->Inter Step 1: Acylation (DMF/DCM, 0°C -> RT) Reagent1 Chloroacetyl Chloride (CAS: 79-04-9) Reagent1->Inter Product Target: 3-(2-Morpholin-4-yl-acetylamino)- benzoic acid Inter->Product Step 2: Nucleophilic Substitution (KI cat., 60°C) Reagent2 Morpholine (CAS: 110-91-8) Reagent2->Product

Caption: Two-step synthetic pathway involving acylation followed by S_N2 substitution.

Detailed Protocol
Step 1: Synthesis of 3-(2-Chloroacetamido)benzoic acid
  • Reagents: 3-Aminobenzoic acid (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (TEA, 1.2 eq), DCM or DMF.

  • Procedure:

    • Dissolve 3-aminobenzoic acid in anhydrous DCM (or DMF if solubility is an issue) under N₂ atmosphere.

    • Cool the solution to 0°C. Add TEA dropwise.

    • Slowly add chloroacetyl chloride to the stirring solution. The reaction is exothermic; maintain temperature <5°C.

    • Allow to warm to room temperature (RT) and stir for 2–4 hours.

    • Workup: Quench with water. If using DCM, wash with 1N HCl (to remove unreacted amine) and brine. Dry over MgSO₄ and concentrate.

    • Yield: Typically 85–95%. Solid precipitates often require only filtration.

Step 2: Morpholine Substitution
  • Reagents: 3-(2-Chloroacetamido)benzoic acid (1.0 eq), Morpholine (3.0 eq), Potassium Iodide (KI, 0.1 eq, catalyst), Ethanol or Acetonitrile.

  • Procedure:

    • Suspend the intermediate from Step 1 in Ethanol.

    • Add excess morpholine (acts as both nucleophile and base to scavenge HCl).

    • Add a catalytic amount of KI to accelerate the S_N2 reaction (Finkelstein reaction in situ).

    • Reflux (80°C) for 4–6 hours. Monitor by LC-MS (Target mass: 265 [M+H]⁺).

    • Workup: Concentrate solvent. Redissolve residue in minimal water and adjust pH to ~4–5 with acetic acid to precipitate the zwitterionic product, or purify via preparative HPLC.

    • Purification: Recrystallization from EtOH/Water or silica gel chromatography (DCM:MeOH 9:1).

Analytical Characterization

To ensure scientific integrity, the isolated product must meet the following spectral criteria:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.8 (br s, 1H, -COOH)

    • δ 10.1 (s, 1H, -NH-CO-)

    • δ 8.25 (s, 1H, Ar-H2)

    • δ 7.95 (d, 1H, Ar-H4)

    • δ 7.65 (d, 1H, Ar-H6)

    • δ 7.45 (t, 1H, Ar-H5)

    • δ 3.65 (m, 4H, Morpholine O-CH₂)

    • δ 3.15 (s, 2H, CO-CH₂-N)

    • δ 2.55 (m, 4H, Morpholine N-CH₂)

  • LC-MS (ESI):

    • Calculated Mass: 264.11

    • Observed [M+H]⁺: 265.1

    • Observed [M-H]⁻: 263.1

Biological & Pharmaceutical Context

Structural Logic in Drug Design

This compound serves as a "linker-scaffold" hybrid.

  • Solubility Handle: The morpholine ring significantly lowers the logP of hydrophobic aromatic cores, improving the "drug-likeness" of the final molecule.

  • H-Bond Donor/Acceptor: The amide linker (-NH-CO-) provides a directional hydrogen bond donor/acceptor pair, often critical for binding to the hinge region of kinase enzymes (e.g., interacting with the backbone of the ATP-binding site).

  • Vector Positioning: The meta-substitution pattern directs the morpholine tail into the solvent-exposed region of the protein pocket, minimizing steric clashes.

Interaction Pathway (Graphviz)

The following diagram conceptualizes how this fragment interacts within a typical kinase binding pocket.

InteractionMap Ligand 3-(2-Morpholin-4-yl- acetylamino)-benzoic acid Hinge Kinase Hinge Region (Backbone NH/CO) Ligand->Hinge H-Bond (Amide NH) Solvent Solvent Front (Water Network) Ligand->Solvent Solubilization (Morpholine) SaltBridge Conserved Lysine/Asp Ligand->SaltBridge Ionic Interaction (Carboxylate)

Caption: Pharmacophoric interaction map of the ligand within a theoretical protein binding site.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at +2°C to +8°C, desiccated. Stable for >2 years if kept dry.

  • Reactivity: Incompatible with strong oxidizing agents and strong bases.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12476 (Related Structure: 3-Aminobenzoic acid). Retrieved from [Link]

  • National Institutes of Health (NIH). Structure-Based Discovery of Potent and Selective Small-Molecule α5β1 Integrin Inhibitors (Methodology for Chloroacetamide Intermediates). Retrieved from [Link]

Exploratory

The Pivotal Role of Morpholine-Substituted Benzoic Acids in Modern Medicinal Chemistry: A Technical Guide

Abstract The morpholine-substituted benzoic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility and therapeutic potential across a spectrum of diseases. This...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The morpholine-substituted benzoic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility and therapeutic potential across a spectrum of diseases. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, mechanism of action, structure-activity relationships (SAR), and key applications of this important class of compounds. We will delve into their role as potent anticancer, anti-inflammatory, and antimicrobial agents, supported by detailed experimental protocols and data-driven insights to empower the design and development of next-generation therapeutics.

Introduction: The Ascendancy of a Privileged Scaffold

The morpholine ring, a six-membered heterocycle containing both an ether and a secondary amine functional group, is a cornerstone in drug design.[1] Its incorporation into a molecular scaffold can significantly enhance pharmacological properties, including aqueous solubility, metabolic stability, and receptor-binding affinity.[1][2] When coupled with a benzoic acid moiety, the resulting structure presents a unique combination of a lipophilic aromatic ring, a hydrogen-bonding carboxylic acid, and a versatile morpholine group, making it an attractive starting point for the development of novel therapeutic agents.[3] This guide will explore the multifaceted roles of morpholine-substituted benzoic acids, with a particular focus on their applications in oncology, inflammation, and infectious diseases.

Synthetic Strategies: Building the Core Scaffold

The efficient synthesis of morpholine-substituted benzoic acids is paramount for extensive structure-activity relationship (SAR) studies. Several robust synthetic routes have been established, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

Nucleophilic Aromatic Substitution (SNAr)

A common and effective method for the synthesis of 4-(morpholin-4-yl)benzoic acid and its derivatives is the nucleophilic aromatic substitution reaction. This typically involves the reaction of a fluorinated or chlorinated benzoic acid derivative with morpholine in the presence of a base.

Experimental Protocol: Synthesis of 4-(morpholin-4-yl)benzoic acid from 4-fluorobenzonitrile [4][5]

  • Step 1: Synthesis of 4-(morpholin-4-yl)benzonitrile: A mixture of 4-fluorobenzonitrile (e.g., 5.04 g, 41.6 mmol) and morpholine (e.g., 9.12 g, 104.6 mmol) is heated at 120°C for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Step 2: Hydrolysis to 4-(morpholin-4-yl)benzoic acid: After cooling, water (e.g., 100 ml) and sodium hydroxide (e.g., 4.1 g, 103 mmol) are added to the reaction mixture. The mixture is then refluxed for 5 hours to hydrolyze the nitrile group.

  • Work-up and Purification: The reaction mixture is cooled to room temperature and acidified with hydrochloric acid (e.g., 5% HCl) with stirring. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 4-(morpholin-4-yl)benzoic acid.[4][5]

Palladium-Catalyzed Buchwald-Hartwig Amination

For more complex substitution patterns or when SNAr is not feasible, the Buchwald-Hartwig amination offers a powerful alternative. This palladium-catalyzed cross-coupling reaction allows for the formation of the C-N bond between an aryl halide or triflate and morpholine.

Synthesis of Substituted Derivatives

The synthesis of substituted morpholine-benzoic acid derivatives can be achieved by starting with appropriately substituted precursors. For instance, 4-(morpholin-4-yl)-3-nitrobenzoic acid can be synthesized from 4-chloro-3-nitrobenzoic acid and morpholine using microwave-assisted heating.[6] This nitro-substituted intermediate can then be further functionalized.

Experimental Protocol: Synthesis of 4-(morpholin-4-yl)-3-nitrobenzoic acid [6]

  • A high-pressure microwave glass reactor is charged with 4-chloro-3-nitrobenzoic acid (40 mmol), morpholine (92 mmol), and butanol (8 mL).

  • The reaction mixture is sealed and heated by microwave irradiation to 160°C and stirred for 20 minutes at this temperature.

  • After cooling, the product can be isolated and purified by standard techniques such as crystallization.

The following diagram illustrates the general workflow for synthesizing morpholine-substituted benzoic acids.

graph Synthesis_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="Aryl Halide/Triflate\n(e.g., 4-fluorobenzonitrile)"]; B [label="Morpholine"]; C [label="Reaction\n(SNA_r_ or Buchwald-Hartwig)"]; D [label="Intermediate\n(e.g., 4-(morpholin-4-yl)benzonitrile)"]; E [label="Hydrolysis"]; F [label="Final Product\n(e.g., 4-(morpholin-4-yl)benzoic acid)"];

A -> C; B -> C; C -> D; D -> E; E -> F; }

Caption: General workflow for the synthesis of morpholine-substituted benzoic acids.

Anticancer Activity: Targeting Phosphatidylcholine-Specific Phospholipase C (PC-PLC)

A significant body of research has highlighted the potential of morpholine-substituted benzoic acids as anticancer agents, primarily through the inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC).[1][2]

The Role of PC-PLC in Cancer

PC-PLC is an enzyme that catalyzes the hydrolysis of phosphatidylcholine (PC) into two second messengers: phosphocholine (PCho) and diacylglycerol (DAG).[1] In many cancer cells, the expression and activity of PC-PLC are upregulated, leading to an aberrant choline metabolic profile.[7] This dysregulation contributes to several hallmarks of cancer, including uncontrolled cell proliferation, survival, and altered cell signaling.[7]

The downstream signaling cascade initiated by PC-PLC activation involves the activation of protein kinase C (PKC) by DAG. PKC, in turn, can modulate key signaling pathways such as the Ras-Raf-MEK-ERK (MAPK) and PI3K/Akt/mTOR pathways, both of which are critical drivers of cancer cell growth and survival.[8][9]

The following diagram illustrates the PC-PLC signaling pathway in cancer.

PC_PLC_Pathway PC Phosphatidylcholine (PC) PCPLC PC-PLC PC->PCPLC hydrolyzes DAG Diacylglycerol (DAG) PCPLC->DAG PCho Phosphocholine (PCho) PCPLC->PCho Inhibitor Morpholine-Substituted Benzoic Acid Inhibitor->PCPLC inhibits PKC Protein Kinase C (PKC) DAG->PKC activates MAPK Ras-Raf-MEK-ERK (MAPK) Pathway PKC->MAPK activates PI3K PI3K/Akt/mTOR Pathway PKC->PI3K activates Proliferation Cell Proliferation, Survival, & Growth MAPK->Proliferation PI3K->Proliferation

Caption: PC-PLC signaling pathway and its inhibition by morpholine-substituted benzoic acids.
Structure-Activity Relationship (SAR) for PC-PLC Inhibition

Extensive SAR studies have been conducted to optimize the PC-PLC inhibitory activity of the 2-morpholinobenzoic acid scaffold. Key findings include:

  • The Morpholine Moiety: The nitrogen atom of the morpholine ring is crucial for inhibitory activity. Replacement of the morpholine with a tetrahydropyran (THP) moiety leads to a significant loss of potency, suggesting a key interaction of the morpholinyl nitrogen with the enzyme's active site.[2]

  • Substitution Pattern: The substitution pattern on the benzoic acid ring is critical. A 2-morpholino-5-N-benzylamino substitution has been identified as an optimal pharmacophore.[2]

  • Carboxylic Acid Group: The carboxylic acid group is important for activity, likely through interactions with the catalytic zinc ions in the PC-PLC active site.[2]

In Vitro Evaluation of Anticancer Activity

The anticancer potential of morpholine-substituted benzoic acids is typically evaluated using in vitro cytotoxicity assays, such as the MTT assay, against various cancer cell lines.

Experimental Protocol: MTT Cytotoxicity Assay [10]

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the morpholine-substituted benzoic acid derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Table 1: Anticancer Activity of Selected Morpholine-Substituted Benzoic Acid Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Example Compound A MCF-7 (Breast Cancer)Data not available in search results
Example Compound B A549 (Lung Cancer)Data not available in search results
Example Compound C HCT116 (Colon Cancer)Data not available in search results

(Note: Specific IC50 values for a range of morpholine-substituted benzoic acids were not available in the provided search results. This table serves as a template for data presentation.)

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Morpholine-substituted benzoic acids have shown promise as anti-inflammatory agents, potentially through the inhibition of key inflammatory enzymes.[7][11]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[12] Emerging evidence suggests that certain morpholine derivatives can inhibit inducible nitric oxide synthase (iNOS) and COX-2, both of which are key players in the inflammatory response.[13] The inhibition of these enzymes leads to a reduction in the production of nitric oxide (NO) and prostaglandins, thereby alleviating inflammation.

The following diagram illustrates the proposed anti-inflammatory mechanism of action.

Anti_inflammatory_Mechanism Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Macrophage Macrophage Inflammatory_Stimuli->Macrophage activates iNOS iNOS Macrophage->iNOS expresses COX2 COX-2 Macrophage->COX2 expresses NO Nitric Oxide (NO) iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Inhibitor Morpholine-Substituted Benzoic Acid Inhibitor->iNOS inhibits Inhibitor->COX2 inhibits Inflammation Inflammation NO->Inflammation Prostaglandins->Inflammation

Caption: Proposed anti-inflammatory mechanism via iNOS and COX-2 inhibition.
In Vitro Evaluation of Anti-inflammatory Activity

The anti-inflammatory potential of these compounds can be assessed by measuring their ability to inhibit the production of inflammatory mediators in cell-based assays.

Experimental Protocol: In Vitro COX Inhibition Assay [12]

  • Enzyme and Compound Preparation: Purified COX-1 and COX-2 enzymes are prepared in an appropriate assay buffer. The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Incubation: The enzyme is pre-incubated with the test compound or a vehicle control for a specified time.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid as the substrate.

  • Quantification of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

  • IC50 Determination: The IC50 values for COX-1 and COX-2 inhibition are calculated by plotting the percentage of inhibition against the compound concentration.

Table 2: Anti-inflammatory Activity of Selected Morpholine-Substituted Derivatives

Compound IDTargetIC50 (µM)Reference
Compound 5d (Quinazoline derivative) COX-2Potent, specific value not provided[5]
Compound 37 (General anti-inflammatory) NO production in RAW 264.7 cells6.96[14]
Compound 62 (Hydrazone derivative) Pro-inflammatory cytokine secretion12.39 ± 0.97[14]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Morpholine-substituted benzoic acids have demonstrated promising activity against a range of bacterial and fungal pathogens.[3][4]

Mechanism of Antimicrobial Action

The precise mechanism of antimicrobial action for morpholine-substituted benzoic acids is still under investigation. However, it is hypothesized that these compounds may disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. The benzoic acid moiety itself is known to possess antibacterial properties by disrupting the homeostasis of the bacterial cell through the release of H+ ions into the cytoplasm.[15] The morpholine ring can further enhance this activity and modulate the pharmacokinetic properties of the molecule.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

SAR studies of benzoic acid derivatives have revealed several key features for antimicrobial activity:

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents on the aromatic ring, plays a crucial role in its ability to penetrate bacterial cell membranes.[16]

  • Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the benzoic acid ring can significantly impact the antimicrobial potency.[3]

  • Positional Isomerism: The position of substituents on the benzoic acid ring can influence the antibacterial activity.[16]

In Vitro Evaluation of Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically determined by measuring their minimum inhibitory concentration (MIC) against various microbial strains.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination [17]

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

  • Serial Dilution: The test compound is serially diluted in a suitable growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 3: Antimicrobial Activity of Selected Morpholine-Substituted Benzoic Acid Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
2b (Benzimidazole-morpholine derivative) Pseudomonas aeruginosa0.0156[2]
2c (Benzimidazole-morpholine derivative) Pseudomonas aeruginosa125[2]
2e (Benzimidazole-morpholine derivative) Pseudomonas aeruginosa250[2]

(Note: The MIC values presented are for benzimidazole-morpholine derivatives, highlighting the potential of the morpholine moiety in antimicrobial drug design. Specific MIC values for a broader range of simple morpholine-substituted benzoic acids were not available in the search results.)

Conclusion and Future Perspectives

Morpholine-substituted benzoic acids represent a highly versatile and promising class of compounds in medicinal chemistry. Their straightforward synthesis, coupled with their potent and diverse biological activities, makes them an attractive scaffold for the development of novel therapeutics. The ability to modulate their properties through substitution on the benzoic acid ring provides a powerful tool for optimizing their efficacy and selectivity against various targets.

Future research in this area should focus on:

  • Elucidation of Detailed Mechanisms: Further investigation into the precise molecular mechanisms underlying their anti-inflammatory and antimicrobial activities will be crucial for rational drug design.

  • Expansion of SAR Studies: A broader exploration of substitution patterns on the benzoic acid ring is needed to develop more potent and selective agents.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Promising lead compounds should be advanced to in vivo models to evaluate their efficacy, safety, and pharmacokinetic properties.

  • Exploration of New Therapeutic Areas: The versatile nature of this scaffold suggests that its therapeutic potential may extend beyond the applications discussed in this guide.

By leveraging the insights and protocols presented here, researchers can continue to unlock the full therapeutic potential of morpholine-substituted benzoic acids and contribute to the development of innovative medicines for a range of unmet medical needs.

References

  • Google Patents. (n.d.). New Process for the Synthesis of Morpholinylbenzenes.
  • PrepChem. (n.d.). Synthesis of 4-(4-morpholinylsulfonyl)-benzoic acid. Retrieved from [Link]

  • MDPI. (2025). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Retrieved from [Link]

  • PubMed. (2020). Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives | Request PDF. Retrieved from [Link]

  • RSC Publishing. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of morpholine derivatives 3-6. Retrieved from [Link]

  • MDPI. (2021). Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria. Retrieved from [Link]

  • PMC. (n.d.). Phosphoinositide-specific phospholipase C in health and disease. Retrieved from [Link]

  • ResearchGate. (2015). A review on pharmacological profile of Morpholine derivatives. Retrieved from [Link]

  • Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Retrieved from [Link]

  • PMC. (2023). Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target. Retrieved from [Link]

  • Frontiers. (2016). Activation of Phosphatidylcholine-Specific Phospholipase C in Breast and Ovarian Cancer: Impact on MRS-Detected Choline Metabolic Profile and Perspectives for Targeted Therapy. Retrieved from [Link]

  • PMC. (n.d.). Design and Development of Novel 2-(Morpholinyl)-N-substituted Phenylquinazolin-4-amines as Selective COX-II Inhibitor. Retrieved from [Link]

  • MDPI. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-(4-morpholinylsulfonyl)-benzoic acid. Retrieved from [Link]

  • PMC. (n.d.). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2018). Synthesis, Antioxidant, and Anti-inflammatory Activity of Morpholine Mannich base of AMACs ((2E, 6E)-2-({4-hydroxy-3-…. Retrieved from [Link]

  • PMC. (n.d.). PHOSPHOLIPASE C. Retrieved from [Link]

  • ResearchGate. (2013). synthesis and antimicrobial activity of 4-(morpholin- 4-yl) benzohydrazide derivatives. Retrieved from [Link]

  • GeneGlobe. (n.d.). Phospholipase C Signaling. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Structure and Antimicrobial Activity of New Co(II) Complex with bis-Morpholino/Benzoimidazole-s-Triazine Ligand. Retrieved from [Link]

  • IntechOpen. (2025). The Contribution of Signaling to Unraveling the Natural History of Cancer. The Lesson of the Phosphoinositide-specific Phospholipase C Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of phenol and benzoic acid derivatives | Request PDF. Retrieved from [Link]

  • OSTI.gov. (n.d.). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-.... Retrieved from [Link]

  • PMC. (n.d.). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. Retrieved from [Link]

  • La Trobe University. (2021). Novel 6-substituted-2-morpholino-8-(1- (arylamino or aryloxo)ethyl) -.... Retrieved from [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

  • Frontiers. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Retrieved from [Link]

Sources

Foundational

Pharmacological Potential of 3-(2-Morpholin-4-yl-acetylamino)-benzoic Acid Derivatives: A Scaffold Analysis &amp; Development Guide

The following technical guide explores the pharmacological potential, synthesis, and development strategies for 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid derivatives . This document is structured for researchers and...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide explores the pharmacological potential, synthesis, and development strategies for 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid derivatives . This document is structured for researchers and drug development professionals, focusing on the scaffold's utility as a privileged structure in medicinal chemistry.[1]

Executive Summary

The 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid scaffold represents a highly versatile pharmacophore in modern drug discovery. Structurally, it integrates three critical medicinal chemistry elements: a solubilizing morpholine moiety, a flexible acetamide linker, and a polar benzoic acid core. This specific configuration positions the molecule as a potent "fragment" for Fragment-Based Drug Discovery (FBDD), particularly in the development of kinase inhibitors, epigenetic modulators (bromodomain inhibitors), and anti-inflammatory agents.

This guide provides a comprehensive analysis of the scaffold's chemical architecture, synthetic pathways, and pharmacological profiling strategies.[2]

Part 1: Chemical Architecture & SAR Analysis[2]

Structural Deconstruction

The pharmacological utility of this molecule stems from the synergistic interaction of its three distinct domains.

DomainChemical FunctionPharmacological Role
Morpholine Ring Saturated heterocycle (C4H9NO)Solubility Enhancer: Improves aqueous solubility and metabolic stability compared to piperidine or piperazine analogs. Acts as a hydrogen bond acceptor via the ether oxygen.
Acetamide Linker Amide bond (-NH-CO-CH2-)H-Bond Donor/Acceptor: The amide nitrogen (NH) acts as a donor, while the carbonyl oxygen (C=O) acts as an acceptor. The methylene spacer provides rotational flexibility.
Benzoic Acid Core Aromatic carboxylic acidPolar Anchor: Facilitates salt bridge formation with positively charged amino acid residues (e.g., Arginine, Lysine) in protein binding pockets. Can be esterified/amidated for prodrug design.
Structure-Activity Relationship (SAR) Logic

The 3-position substitution on the benzoic acid ring is critical. Unlike the 4-position (para), the 3-position (meta) substitution allows the molecule to adopt a "bent" conformation, which is often favored in the ATP-binding pockets of kinases.

  • Kinase Hinge Binding: The acetamide linker mimics the hydrogen bonding pattern required to interact with the "hinge region" of kinase enzymes.

  • Epigenetic Mimicry: The acetyl-amino motif structurally resembles an acetylated lysine residue, suggesting potential affinity for Bromodomains (epigenetic readers).

Part 2: Synthetic Methodology

Retrosynthetic Analysis

The most efficient route to 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid involves a convergent synthesis:

  • Acylation: Reaction of 3-aminobenzoic acid with chloroacetyl chloride.

  • Nucleophilic Substitution: Displacement of the chloride by morpholine.

Detailed Synthetic Protocol

Objective: Synthesis of 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid.

Step 1: Synthesis of 3-(2-Chloroacetylamino)-benzoic acid

  • Dissolution: Dissolve 3-aminobenzoic acid (10 mmol) in dry DMF (20 mL) or DCM/TEA mixture.

  • Acylation: Cool to 0°C. Add chloroacetyl chloride (11 mmol) dropwise over 30 minutes.

  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup: Pour into ice water. The precipitate (intermediate) is filtered, washed with cold water, and dried.

    • Checkpoint: Confirm structure via 1H-NMR (look for singlet at ~4.2 ppm for -CH2Cl).

Step 2: Morpholine Substitution

  • Substitution: Suspend the chloroacetyl intermediate (5 mmol) in acetonitrile (15 mL).

  • Nucleophile Addition: Add morpholine (15 mmol) and potassium carbonate (10 mmol).

  • Reflux: Heat to reflux (80°C) for 6-8 hours.

  • Workup: Evaporate solvent. Redissolve residue in water and adjust pH to ~4-5 with 1N HCl to precipitate the zwitterionic product.

  • Purification: Recrystallize from Ethanol/Water.

Visualization of Synthesis Pathway

The following diagram illustrates the reaction flow and critical intermediates.

Synthesispathway R1 3-Aminobenzoic Acid I1 Intermediate: 3-(2-Chloroacetylamino)- benzoic acid R1->I1 Acylation (0°C, DMF) R2 Chloroacetyl Chloride R2->I1 R3 Morpholine P1 Target Product: 3-(2-Morpholin-4-yl- acetylamino)-benzoic acid R3->P1 I1->P1 Nucleophilic Subst. (Reflux, K2CO3)

Caption: Convergent synthesis pathway via chloroacetylation and morpholine displacement.

Part 3: Pharmacological Profiling & Assay Development

ADME/Tox Profile (In Silico & In Vitro)

The morpholine ring significantly alters the physicochemical properties of the benzoic acid core.

PropertyPredicted Value/EffectBiological Implication
LogP (Lipophilicity) ~1.5 - 2.0Optimal: Good membrane permeability without excessive lipophilicity (reduces non-specific binding).
pKa (Basic) ~8.3 (Morpholine N)Lysosomotropic: May accumulate in acidic compartments (lysosomes), relevant for intracellular targets.
Metabolic Stability HighMorpholine is generally resistant to oxidative metabolism compared to other cyclic amines.
Target Engagement Hypotheses

Based on the scaffold's features, the following assays are recommended to validate pharmacological activity.

A. Kinase Inhibition (ATP-Competitive)
  • Rationale: The 3-amino-benzamide motif is a classic "hinge binder". The morpholine tail extends into the solvent-exposed region, improving solubility.

  • Protocol: Use a FRET-based kinase assay (e.g., LanthaScreen) against a panel of Tyrosine Kinases (e.g., EGFR, VEGFR).

    • Control: Staurosporine (pan-kinase inhibitor).

    • Readout: IC50 determination.[3][4]

B. Epigenetic Modulation (Bromodomain)
  • Rationale: The acetyl-amino group mimics the acetyl-lysine residue recognized by BET bromodomains (BRD4).

  • Protocol: AlphaScreen binding assay using recombinant BRD4 domains.

Mechanism of Action (MOA) Map

The diagram below hypothesizes the binding mode of the scaffold within a generic kinase pocket.

MOA_Map M1 Benzoic Acid (COOH) T1 Salt Bridge (Arg/Lys Residue) M1->T1 Ionic Interaction M2 Acetamide Linker (NH-CO) T2 Hinge Region (Backbone H-Bonds) M2->T2 H-Bond Donor/Acceptor M3 Morpholine Ring (Solvent Tail) T3 Solvent Front (Water Network) M3->T3 Solubility/Stability Outcome Inhibition of Catalytic Activity T1->Outcome T2->Outcome

Caption: Hypothetical binding mode of the scaffold in a kinase ATP-binding pocket.

Part 4: Future Outlook & Optimization

To evolve this scaffold from a "fragment" to a "lead," the following modifications are suggested:

  • Bioisosteres: Replace the carboxylic acid with a tetrazole or sulfonamide to improve oral bioavailability and cell penetration.

  • Linker Rigidity: Introduce a methyl group on the methylene linker (chiral center) to restrict conformational freedom and improve binding affinity.

  • Ring Expansion: Explore bridging the morpholine ring to create bicyclic analogs for enhanced selectivity.

References

  • Morpholine in Medicinal Chemistry

    • Kour, D., et al. (2024).[2] "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity." E3S Web of Conferences.

  • Benzoic Acid Scaffolds

    • Manuja, R., et al. (2013).[5] "A Comprehensive Review on Biological Activities of p-Hydroxy Benzoic Acid and Its Derivatives." International Journal of Pharmaceutical Sciences Review and Research.

  • Kinase Inhibitor Design

    • Al-Sheikh, A., et al. (2024).[3] "Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents." RSC Advances.

  • Chemical Properties & Data

    • PubChem Compound Summary for 2-(Morpholin-4-yl)benzoic acid (Structural Analog).

Sources

Exploratory

Engineering Drug-Like Space: The Structure-Activity Relationship (SAR) of Morpholine-Acetylamino Linkers

Executive Summary In the late stages of lead optimization, medicinal chemists frequently encounter the "brick dust" phenomenon—highly potent in vitro hits that fail in vivo due to extreme lipophilicity and poor aqueous s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the late stages of lead optimization, medicinal chemists frequently encounter the "brick dust" phenomenon—highly potent in vitro hits that fail in vivo due to extreme lipophilicity and poor aqueous solubility. To rescue these molecules, the morpholine-acetylamino (or morpholinoacetamide) moiety has emerged as a privileged structural appendage. By acting as a highly tunable, semi-rigid linker, it simultaneously modulates basicity, lowers LogP, and provides critical hydrogen-bonding vectors. This whitepaper explores the physicochemical causality, Structure-Activity Relationship (SAR) case studies, and self-validating synthetic protocols associated with this highly versatile linker.

Mechanistic Rationale: The Physics of the Linker

The decision to integrate a morpholine-acetylamino linker (R-NH-C(=O)-CH2-Morpholine) is rarely arbitrary; it is driven by specific physicochemical imperatives.

The Causality of the Methylene Spacer

A common mistake in early-stage drug design is attaching a basic amine directly to an electron-withdrawing group. If a morpholine ring is attached directly to a carbonyl (forming a standard urea or amide), the nitrogen's lone pair delocalizes into the carbonyl


-system, rendering the nitrogen non-basic (pKa < 2).

By introducing a single methylene spacer (-CH2-), the morpholine nitrogen is electronically insulated from the carbonyl. This preserves its character as a tertiary amine with a pKa of approximately 7.0 to 7.5. At physiological pH (7.4), a significant fraction of the molecule exists in a protonated state, enabling salt formation and drastically improving kinetic solubility in the gut and bloodstream, while maintaining enough of the neutral species to ensure passive membrane permeability.

Hydrogen Bonding and LLE Optimization

The morpholinoacetamide linker introduces a dense, localized hydrogen-bonding network:

  • The Amide Bond : Acts as a potent hydrogen bond donor (HBD) via the -NH and a strong hydrogen bond acceptor (HBA) via the C=O.

  • The Ether Oxygen : The oxygen atom at the 4-position of the morpholine ring serves as a weak, directional HBA, often interacting with solvent molecules at the edge of a target protein's binding pocket.

This combination reliably reduces the calculated partition coefficient (cLogP) by 1.5 to 2.5 units compared to hydrophobic phenyl or alkyl linkers. Consequently, even if raw biochemical potency remains static, the Ligand Lipophilicity Efficiency (LLE) improves, yielding a more developable clinical candidate.

SAR_Logic Start Lead Compound Poor Solubility / High LogP Linker Morpholine-Acetylamino Linker Integration Start->Linker Prop1 Tertiary Amine (Morpholine) pKa ~7.4 - 8.0 Linker->Prop1 Prop2 Amide Bond HBD / HBA Vector Linker->Prop2 Prop3 Ether Oxygen Weak HBA Linker->Prop3 Out1 Improved Aqueous Solubility (Salt Formation) Prop1->Out1 Out2 Target Kinase / E3 Ligase Binding Interactions Prop2->Out2 Out3 Reduced Lipophilicity (Optimized LLE) Prop3->Out3

Fig 1: Physicochemical causality and SAR logic of morpholine-acetylamino linkers.

SAR Case Studies: From Kinases to PROTACs

The utility of the morpholine-acetylamino linker is best demonstrated through comparative SAR data across diverse therapeutic targets.

Kinase and Enzyme Inhibitors

In the optimization of 4-anilinoquinazoline inhibitors targeting Trypanosoma brucei, researchers faced severe lipophilicity issues with their lead compounds. By replacing a rigid phenyl tail with a 2-morpholinoacetamide linker, they synthesized Compound 21 (NEU-1009)[1]. This single modification reduced the LogP by over 2 units, significantly improving the Multiparameter Optimization (MPO) score and LLE, while maintaining sub-micromolar efficacy against the parasite (1)[1].

Similarly, in the development of pain therapeutics, the natural product Tanshinone IIA is notoriously insoluble. The introduction of a 1-(2-morpholine-acetamido) group (Compound III-3) dramatically improved aqueous solubility and enhanced Monoacylglycerol Lipase (MAGL) inhibitory activity to an IC50 of 120 nM, outperforming the parent compound in vivo (2)[2]. Furthermore, in Polo-like Kinase 1 (Plk1) Polo-Box Domain inhibitors, the addition of a morpholinoacetamide side chain (Compound 118) provided crucial hydrogen-bonding interactions, doubling the target binding affinity compared to un-substituted analogs (3)[3].

PROTACs: The Solvent-Exposed Exit Vector

In Targeted Protein Degradation (TPD), the design of Proteolysis Targeting Chimeras (PROTACs) requires a linker that connects a target-binding warhead to an E3 ligase ligand without disrupting the binding of either. Because the morpholine ring in many kinase inhibitors (e.g., Gefitinib, SGK3 inhibitors) naturally points outward into the solvent, it acts as the perfect "exit vector."

Researchers frequently utilize morpholine-functionalized inhibitors because the nitrogen handle allows for straightforward N-alkylation or PEGylation during PROTAC assembly (4)[4]. In some cases, the morpholine moiety is entirely replaced by a piperazine-acetylamino linker to extend the PROTAC chain toward the VHL or CRBN ligase[5].

Quantitative SAR Summary
Compound / ScaffoldTargetLinker ModificationLogP / cLogPIC50 / EC50Key Physicochemical Outcome
Compound 2 T. bruceiPhenyl Linker5.20.04 µMPoor LLE (0.1); High toxicity risk
Compound 21 T. brucei2-Morpholinoacetamide3.10.41 µMImproved MPO & LLE; Reduced toxicity[1]
Tanshinone IIA MAGLNone (Parent)4.83.50 µMInsoluble "brick dust"
Compound III-3 MAGL1-(2-Morpholinoacetamido)2.90.12 µMHigh solubility; in vivo efficacy[2]
Compound 7 Plk1 PBDUn-substituted AlkylN/A4.38 µMBaseline binding
Compound 118 Plk1 PBD2-MorpholinoacetamideN/A1.54 µMEnhanced H-bonding at solvent rim[3]

Synthetic Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the integration of a morpholine-acetylamino linker must follow a self-validating workflow. The standard approach is a highly efficient two-step nucleophilic substitution.

Step 1: Chloroacetylation of the Primary/Secondary Amine
  • Reaction : Dissolve the starting amine precursor (1.0 eq) in anhydrous Dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) and cool the mixture to 0 °C under an inert nitrogen atmosphere.

  • Addition : Dropwise, add chloroacetyl chloride (1.2 eq) to prevent exothermic side reactions. Stir for 1–2 hours while allowing the mixture to warm to room temperature.

  • Self-Validation Checkpoint : Perform TLC. The intermediate chloroacetamide is typically less polar than the starting amine. Wash the organic layer with 1M HCl to remove any unreacted starting amine. Validation : The presence of a sharp singlet at ~4.1 ppm in

    
    H-NMR confirms the successful installation of the -CH2-Cl group.
    
Step 2: SN2 Displacement with Morpholine
  • Reaction : Dissolve the crude chloroacetamide in Acetonitrile (ACN) or N,N-Dimethylformamide (DMF).

  • Catalysis : Add morpholine (3.0 eq) and a catalytic amount of Potassium Iodide (KI). The KI accelerates the reaction by converting the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction). Heat to 60 °C for 4-6 hours.

  • Self-Validation Checkpoint : The successful nucleophilic substitution is definitively confirmed via

    
    H-NMR. The -CH2- singlet will shift upfield from ~4.1 ppm to ~2.9–3.2 ppm  due to the replacement of the highly electronegative chlorine with the tertiary nitrogen[2]. Additionally, the morpholine ring protons will appear as two distinct multiplets at ~2.5 ppm (CH2-N) and ~3.7 ppm (CH2-O).
    

Synth_Workflow Step1 1. Acylation (Chloroacetyl Chloride) Step2 2. SN2 Displacement (Morpholine + KI) Step1->Step2 Step3 3. Purification (Flash Chromatography) Step2->Step3 Valid1 1H-NMR Validation (CH2 shift 4.1 -> 3.1 ppm) Step3->Valid1 Valid2 Kinetic Solubility (Nephelometry Assay) Valid1->Valid2

Fig 2: Self-validating synthetic workflow for morpholinoacetamide integration.

Conclusion

The morpholine-acetylamino linker is far more than a simple structural bridge; it is a calculated physicochemical tool. By insulating a basic tertiary amine with a methylene spacer, medicinal chemists can predictably lower LogP, drastically improve aqueous solubility, and provide modular exit vectors for complex modalities like PROTACs. When guided by rigorous SAR logic and self-validating synthetic protocols, this moiety remains one of the most reliable methods for rescuing late-stage drug candidates from the pitfalls of poor developability.

References

  • Source: National Institutes of Health (NIH)
  • Source: Chinese Journal of Natural Medicines (CJNM)
  • Identification of a New Heterocyclic Scaffold for Inhibitors of the Polo-Box Domain of Polo-like Kinase 1 Source: Journal of Medicinal Chemistry / ACS Publications URL
  • Source: National Institutes of Health (NIH)

Sources

Foundational

pKa Values and Ionization States of 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid: A Comprehensive Guide

Executive Summary In early-stage drug development and formulation design, the ionization state of an active pharmaceutical ingredient (API) dictates its solubility, lipophilicity, and membrane permeability. 3-(2-Morpholi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development and formulation design, the ionization state of an active pharmaceutical ingredient (API) dictates its solubility, lipophilicity, and membrane permeability. 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid is a bifunctional molecule characterized by an acidic benzoic acid core and a basic morpholine ring, bridged by an acetamido linker.

Because this molecule contains both proton-donating and proton-accepting centers, it exhibits complex, pH-dependent speciation. As a Senior Application Scientist, I have structured this technical guide to move beyond basic theoretical predictions. We will explore the causality behind its specific pKa shifts, map its ionization states, and provide a self-validating experimental protocol for empirical pKa determination.

Structural Analysis and Causality of pKa Shifts

To accurately predict the pKa values of this molecule, we must analyze the electronic environment of its ionizable centers. The molecule contains three distinct functional groups containing heteroatoms, but only two are ionizable under physiological conditions.

The Carboxylic Acid Center ( )

Unsubstituted benzoic acid has a baseline


 of 4.20. In our target molecule, the carboxylic acid is meta-substituted with a 2-morpholinoacetamide group (

).
  • Causality for Shift: Amide groups are electron-withdrawing by induction. Because the substitution is at the meta position, resonance donation is negligible, and the inductive electron-withdrawing effect dominates (Hammett constant

    
    ). This stabilizes the carboxylate anion, increasing acidity and lowering the 
    
    
    
    .
  • Predicted Value: We predict

    
     to be approximately 3.9  ().
    
The Morpholine Nitrogen ( )

Unsubstituted morpholine is a moderate base with a


 of 8.36. However, in this molecule, the morpholine nitrogen is alkylated by an acetamido group.
  • Causality for Shift: The adjacent

    
    -carbonyl group of the acetamido linker exerts a profound inductive electron-withdrawing effect. This pulls electron density away from the morpholine nitrogen, severely destabilizing its protonated conjugate acid form. Analogous compounds, such as ethyl 2-morpholinoacetate, exhibit 
    
    
    
    values near 5.06 (). Factoring in the slight electronic differences between an ester and an amide, the basicity is significantly attenuated.
  • Predicted Value: We predict

    
     to be approximately 5.5 to 5.8 .
    
The Amide Nitrogen (Non-Ionizable)

The nitrogen within the


 linker is non-basic (

). The lone pair on this nitrogen is delocalized into the adjacent carbonyl

-system via resonance, rendering it unavailable for protonation in aqueous media.

pH-Dependent Ionization States

Because


 (acidic) is lower than 

(basic), the molecule exists as a true zwitterion at intermediate pH levels. The speciation follows three distinct macroscopic states:
  • Cationic State (+1): At highly acidic pH (< 3.9), the carboxylic acid is neutral (protonated), and the morpholine nitrogen is positively charged (protonated).

  • Zwitterionic State (0): Between pH 3.9 and 5.8, the carboxylic acid deprotonates to form an anion, while the morpholine nitrogen remains protonated. The net macroscopic charge is zero.

  • Anionic State (-1): At physiological pH and above (> 5.8), the morpholine nitrogen loses its proton becoming neutral, leaving the carboxylate anion as the sole charge bearer.

Speciation Cation Cationic State (+1) Low pH (< 3.9) COOH, NH+ Zwitterion Zwitterionic State (0) Mid pH (3.9 - 5.8) COO-, NH+ Cation->Zwitterion pKa1 ~3.9 (-H+) Anion Anionic State (-1) High pH (> 5.8) COO-, N Zwitterion->Anion pKa2 ~5.8 (-H+)

Figure 1: pH-dependent ionization state transitions of 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid.

Self-Validating Experimental Protocol for pKa Determination

Due to the zwitterionic nature of this compound, it will exhibit a classic "U-shaped" solubility profile, with a high risk of precipitation at its isoelectric point (


). Standard aqueous potentiometric titration will likely fail due to electrode fouling.

To ensure a self-validating and robust measurement, we must employ Cosolvent Potentiometric Titration coupled with Yasuda-Shedlovsky Extrapolation ().

Step-by-Step Methodology

Phase 1: System Suitability & Calibration

  • Calibrate the glass pH electrode using standard buffers (pH 2.0, 7.0, 12.0) at a constant temperature of 25.0 ± 0.1 °C.

  • Self-Validation Step: Titrate a reference standard (e.g., Labetalol, known

    
     7.4 and 9.3) to verify electrode linearity and response kinetics.
    
  • Perform a blank titration using 0.15 M KCl to map the background carbonate footprint and establish the exact water dissociation constant (

    
    ).
    

Phase 2: Sample Preparation & Cosolvent Titration

  • Accurately weigh 1-2 mg of 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid.

  • Dissolve the sample in a background electrolyte of 0.15 M KCl to maintain constant ionic strength.

  • Because the neutral zwitterion is poorly soluble, prepare three separate titration aliquots utilizing Methanol as a cosolvent at varying weight fractions: 20% wt, 30% wt, and 40% wt Methanol .

  • Titrate each aliquot from pH 2.0 to 12.0 using standardized 0.5 M HCl and 0.5 M KOH under an inert Argon atmosphere to prevent

    
     absorption.
    

Phase 3: Data Extrapolation

  • Generate Bjerrum plots for each cosolvent ratio to identify the apparent

    
     values (
    
    
    
    ).
  • Plot the

    
     values against the inverse dielectric constant (
    
    
    
    ) of the respective methanol-water mixtures.
  • Apply the Yasuda-Shedlovsky equation to linearly extrapolate the data back to 0% cosolvent (pure water), yielding the true aqueous

    
     and 
    
    
    
    .

Workflow Sample 1. Sample Preparation Dissolve 1-2 mg in 0.15M KCl Cosolvent 2. Co-solvent Addition Prepare 20%, 30%, 40% Methanol aliquots Sample->Cosolvent Titration 3. Potentiometric Titration Titrate pH 2.0 to 12.0 using 0.5M HCl/KOH Cosolvent->Titration Data 4. Yasuda-Shedlovsky Analysis Extrapolate to 0% co-solvent Titration->Data Result 5. Aqueous pKa Determination Derive pKa1 and pKa2 Data->Result

Figure 2: Experimental workflow for cosolvent potentiometric pKa determination.

Implications for Drug Development (ADME)

Understanding these ionization states is critical for downstream pharmaceutical development:

  • Solubility: The compound will reach its minimum solubility at the isoelectric point (

    
    ). To formulate this as an oral liquid or IV solution, the pH must be adjusted to either < 3.0 or > 7.0 to ensure it exists predominantly as a charged species.
    
  • Permeability: Passive diffusion across lipid bilayers (e.g., intestinal epithelium) is highest for neutral molecules. Because this compound exists primarily as a zwitterion (which has high polarity due to charge separation) between pH 4 and 6, its passive permeability will be inherently limited compared to uncharged lipophilic drugs.

  • Salt Selection: Given the

    
     values, forming a stable hydrochloride salt at the morpholine nitrogen is possible but may disproportionate at mild pH. Forming a sodium or potassium salt at the carboxylic acid is highly favorable and will yield excellent aqueous solubility for solid oral dosage forms.
    

Quantitative Data Summaries

Table 1: Predicted pKa Values and Functional Group Causality

Functional GroupBase Structure

Predicted

in Molecule
Causality for Shift
Carboxylic Acid 4.20 (Benzoic acid)~3.9 Inductive EWG effect of the meta-acetamido group.
Morpholine Nitrogen 8.36 (Morpholine)~5.5 - 5.8 Strong inductive EWG effect of the adjacent

-carbonyl.
Amide Nitrogen < 0Non-ionizable Resonance stabilization of the nitrogen lone pair.

Table 2: pH-Dependent Speciation Profile (Simulated)

pH LevelCationic Fraction (+1)Zwitterionic Fraction (0)Anionic Fraction (-1)Dominant State
2.0 (Gastric)> 98%< 2%~ 0%Cationic
3.9 (

)
50%50%~ 0%Cationic / Zwitterionic
4.85 (

)
~ 9.2%~ 81.6%~ 9.2%Zwitterionic
5.8 (

)
~ 0%50%50%Zwitterionic / Anionic
7.4 (Blood)~ 0%< 3%> 97%Anionic

References

  • Absorption and Drug Development: Solubility, Permeability, and Charge State Source: John Wiley & Sons URL:[Link]

  • Prediction of pKa Values for Druglike Molecules Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Protocols & Analytical Methods

Method

Step-by-Step Preparation of 3-(2-Morpholin-4-yl-acetylamino)-benzoic Acid: A Comprehensive Protocol

Introduction & Mechanistic Rationale 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid is a highly versatile building block frequently utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors and i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

3-(2-Morpholin-4-yl-acetylamino)-benzoic acid is a highly versatile building block frequently utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors and integrin antagonists . The molecule consists of a benzoic acid core, an amide linker, and a morpholine ring.

The synthesis is achieved via a robust, two-step sequence:

  • N-Acylation: The reaction of 3-aminobenzoic acid with chloroacetyl chloride. Chloroacetyl chloride is chosen over bromoacetyl bromide because its slightly lower reactivity provides a wider thermodynamic window to selectively acylate the aniline amine while preventing the over-acylation of the carboxylic acid to a mixed anhydride.

  • Nucleophilic Substitution (

    
    ):  The displacement of the 
    
    
    
    -chloride by morpholine. Morpholine acts as a superb nucleophile, while the addition of an inorganic base (
    
    
    ) scavenges the generated
    
    
    , ensuring 100% atom economy for the morpholine.

Because the final product contains both a basic morpholine moiety (


)  and an acidic benzoic acid group (

) , it exists predominantly as a zwitterion in aqueous environments. Successful isolation relies entirely on adjusting the aqueous workup to the molecule's isoelectric point (

).

Reaction Pathway

SynthesisPathway A 3-Aminobenzoic Acid (Starting Material) C 3-(2-Chloroacetamido)benzoic Acid (Intermediate) A->C Step 1: N-Acylation THF, TEA, 0 °C to RT B Chloroacetyl Chloride (Acylating Agent) B->C E 3-(2-Morpholin-4-yl-acetylamino)- benzoic acid (Final Product) C->E Step 2: SN2 Substitution DMF, K2CO3, 80 °C D Morpholine (Nucleophile) D->E

Figure 1: Two-step retrosynthetic and forward synthesis pathway for the target molecule.

Experimental Protocols

Step 1: Synthesis of 3-(2-Chloroacetamido)benzoic Acid

Objective: Selective N-acylation of the aniline group without perturbing the carboxylic acid.

Procedure:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminobenzoic acid (1.37 g, 10.0 mmol) in anhydrous Tetrahydrofuran (THF, 20 mL).

  • Base Addition: Add Triethylamine (TEA, 3.1 mL, 22.0 mmol). The reaction mixture will become a homogenous solution.

  • Temperature Control: Submerge the flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes. Causality: The acylation is highly exothermic. Maintaining 0 °C prevents the formation of ketene side-products and limits attack on the carboxylate.

  • Acylation: Dilute chloroacetyl chloride (0.88 mL, 11.0 mmol) in 5 mL of THF and add it dropwise to the reaction mixture over 15 minutes using an addition funnel.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor completion via TLC (DCM:MeOH 9:1).

  • Isolation: Concentrate the THF under reduced pressure. Resuspend the crude residue in 30 mL of distilled water. Slowly add 1M

    
     until the pH reaches 2.0. Causality: At pH 2.0, the benzoic acid is fully protonated, driving the precipitation of the intermediate.
    
  • Filtration: Vacuum filter the resulting white precipitate, wash with cold water (2 × 10 mL), and dry under high vacuum overnight. (Expected Yield: ~85%).

Step 2: Synthesis of 3-(2-Morpholin-4-yl-acetylamino)-benzoic Acid

Objective:


 displacement of the 

-chloro group to yield the final zwitterionic product.

Procedure:

  • Dissolution: In a clean 100 mL round-bottom flask, dissolve the 3-(2-chloroacetamido)benzoic acid intermediate (1.71 g, 8.0 mmol) in anhydrous Dimethylformamide (DMF, 15 mL).

  • Reagent Addition: Add anhydrous Potassium Carbonate (

    
    , 2.21 g, 16.0 mmol) followed by Morpholine (1.05 mL, 12.0 mmol).
    
  • Heating: Attach a reflux condenser and heat the mixture to 80 °C in an oil bath for 4–6 hours. Causality: Mild heating overcomes the steric hindrance of the secondary amine, ensuring complete conversion.

  • Quenching: Cool the reaction to room temperature and pour it into 50 mL of crushed ice-water.

  • Isoelectric Precipitation (Critical Step): The product is highly soluble in basic conditions (as a carboxylate salt) and acidic conditions (as a morpholinium salt). Using a calibrated pH meter, carefully add 1M

    
     dropwise until the pH is exactly 6.25 - 6.30 . Causality: This is the calculated isoelectric point (
    
    
    
    ) where the molecule possesses a net-zero charge, forcing it to precipitate out of the aqueous phase.
  • Filtration: Stir the suspension at 0 °C for 30 minutes to maximize crystal growth. Filter the solid, wash with ice-cold water, and dry under vacuum at 45 °C. (Expected Yield: ~75%).

Experimental Workflow

Workflow Step1 1. Dissolve 3-aminobenzoic acid in THF & TEA Step2 2. Dropwise addition of chloroacetyl chloride at 0 °C Step1->Step2 Step3 3. Acidify to pH 2 & Filter Intermediate Step2->Step3 Step4 4. Dissolve Intermediate in DMF Add Morpholine & K2CO3 Step3->Step4 Step5 5. Heat at 80 °C for 4-6 h (SN2 Substitution) Step4->Step5 Step6 6. Adjust pH to ~6.28 (pI) & Filter Final Zwitterionic Product Step5->Step6

Figure 2: Step-by-step experimental workflow highlighting key phase changes and isolations.

Quantitative Data & Analytical Characterization

Table 1: Stoichiometry and Reagents for Step 1 (N-Acylation)

Reagent MW ( g/mol ) Equivalents Amount Role
3-Aminobenzoic acid 137.14 1.0 1.37 g (10 mmol) Starting Material
Chloroacetyl chloride 112.94 1.1 0.88 mL (11 mmol) Acylating Agent
Triethylamine (TEA) 101.19 2.2 3.1 mL (22 mmol) Base / Acid Scavenger

| Tetrahydrofuran (THF) | 72.11 | - | 20 mL | Solvent |

Table 2: Stoichiometry and Reagents for Step 2 (


 Substitution) 
Reagent MW ( g/mol ) Equivalents Amount Role
3-(2-Chloroacetamido)benzoic acid 213.62 1.0 1.71 g (8.0 mmol) Intermediate
Morpholine 87.12 1.5 1.05 mL (12.0 mmol) Nucleophile

| Potassium Carbonate (


) | 138.21 | 2.0 | 2.21 g (16.0 mmol) | Inorganic Base |
| Dimethylformamide (DMF) | 73.09 | - | 15 mL | Solvent |

Table 3: Expected Analytical Characterization

Technique Key Signals / Data Points Structural Interpretation

|


H NMR  (DMSO-

) |

3.15 (s, 2H) |

-Acetyl linker (-CH

-CO-) | |

H NMR
(DMSO-

) |

2.50 (m, 4H), 3.60 (m, 4H) | Morpholine ring protons | |

H NMR
(DMSO-

) |

9.90 (s, 1H) | Amide (-NH-) | | ESI-MS (m/z) | 265.1 [M+H]

| Exact mass confirmation for C

H

N

O

|

Critical Parameters & Troubleshooting

  • Product Loss During Step 2 Workup: If no precipitate forms after pouring the DMF mixture into water, the pH is likely too high or too low. Because the molecule is amphoteric, it will easily dissolve at pH < 4.5 or pH > 7.5. Use a calibrated pH meter rather than pH paper to hit the exact 6.25–6.30 window.

  • Over-acylation in Step 1: If TLC shows a higher-running spot, the carboxylic acid may have reacted with the chloroacetyl chloride to form a mixed anhydride. Ensure the reaction is kept strictly at 0 °C during the addition phase. Any formed anhydride is usually hydrolyzed back to the free acid during the acidic aqueous workup.

References

  • Title: Structure-Based Discovery of Potent and Selective Small-Molecule α5β1 Integrin Inhibitors for Asthma Therapy Source: ACS Omega / PubMed Central (PMC) URL: [Link] [1]

  • Title: Morpholine Source: PubChem, National Center for Biotechnology Information URL: [Link][2]

  • Title: Benzoic Acid Source: PubChem, National Center for Biotechnology Information URL: [Link][3]

Application

Application Note: Chemoselective Amide Coupling of Morpholine Acetic Acid with 3-Aminobenzoic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide a highly robust, scalable, and self-validating protocol for the amide coupling of an aliphatic tertiary amine-conta...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide a highly robust, scalable, and self-validating protocol for the amide coupling of an aliphatic tertiary amine-containing acid with an unprotected aromatic amino acid.

Mechanistic Rationale & Strategic Insights

As a Senior Application Scientist, I frequently encounter failures in amide couplings involving complex, multifunctional substrates. Coupling morpholine acetic acid with 3-aminobenzoic acid presents a triad of specific chemical challenges that dictate our experimental design:

The Aniline Nucleophilicity Challenge

3-aminobenzoic acid is an aniline derivative. Due to the delocalization of the nitrogen lone pair into the aromatic


-system, anilines are significantly less nucleophilic than aliphatic amines. This sluggish reactivity necessitates the use of highly efficient coupling reagents that generate exceptionally electrophilic activated esters[1].
The Chemoselectivity Imperative

3-aminobenzoic acid possesses its own unprotected carboxylic acid group. If the coupling reagent is present in the reaction mixture when the aniline is added, it can erroneously activate the aniline's carboxyl group, leading to uncontrolled oligomerization. Causality: To prevent this, we must employ a strict pre-activation strategy . Morpholine acetic acid must be fully converted to its active ester, and the coupling reagent entirely consumed, before the introduction of 3-aminobenzoic acid.

The "Amphoteric Trap" in Downstream Processing

The desired product, 3-(2-morpholinoacetamido)benzoic acid, contains both a basic tertiary amine (morpholine, pKa ~8.3) and an acidic moiety (benzoic acid, pKa ~4.2). This creates a zwitterion with high aqueous solubility across a broad pH range. Traditional liquid-liquid aqueous extraction will result in catastrophic yield losses. The Solution: We provide two distinct workflows. For process scale-up, a protecting-group strategy (using tert-butyl 3-aminobenzoate) is mandatory to ensure lipophilicity during workup. For discovery scale, a direct coupling followed by solvent evaporation and Reverse-Phase HPLC is preferred.

Reagent & Solvent Selection

Reagent Selection Matrix

While HATU is a gold-standard uronium reagent, recent mechanistic studies reveal that reacting anilines with HATU in the presence of a base can lead to unwanted guanylation (formation of tetramethylguanidine derivatives)[2]. Therefore, Propylphosphonic Anhydride (T3P) is our reagent of choice. T3P is exceptionally mild, yields very low epimerization, is highly effective for relatively non-nucleophilic anilines, and generates water-soluble byproducts[1].

Table 1: Comparison of Coupling Reagents for Aniline Amidation

Coupling ReagentActivation IntermediateReactivity with AnilinesGuanylation RiskByproduct SolubilityRecommended Use Case
T3P (50% in EtOAc) Mixed Phosphonic AnhydrideHighNoneAqueous (High)Process scale-up, zwitterions
HATU OAt Active EsterVery HighModerate to HighOrganic (Low)Discovery scale, inert anilines
EDC / HOBt OBt Active EsterModerateNoneAqueous (Moderate)General purpose, low cost
Solvent Evaluation

Table 2: Solvent Evaluation for Amide Coupling

SolventEnvironmental ProfileSolubilization of ZwitterionsReaction KineticsPhase Separation (Workup)
2-MeTHF Green / RenewableModerateExcellentExcellent (Low water miscibility)
DMF Toxic / ReprotoxicHighExcellentPoor (Requires extensive washing)
DCM Toxic / HalogenatedLowGoodGood (Standard organic phase)

Insight: 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a highly effective, environmentally benign alternative to DCM and DMF, supporting excellent conversion rates for T3P couplings while facilitating clean phase separations[3].

Experimental Workflows

The following diagram illustrates the logical flow of the recommended protecting-group strategy, designed to bypass the amphoteric trap during isolation.

Workflow MorphAA Morpholine Acetic Acid (Aliphatic Acid) PreAct Pre-activation T3P (1.5 eq), DIPEA (3.0 eq) 2-MeTHF, 25°C, 30 min MorphAA->PreAct Amine tert-Butyl 3-aminobenzoate (Protected Aniline) Coupling Amide Coupling 50°C, 12 h Amine->Coupling Nucleophilic Attack PreAct->Coupling Activated Ester Formed Workup Aqueous Workup (Removes T3P byproducts) Coupling->Workup Deprotect Deprotection TFA / DCM (1:1) 25°C, 2 h Workup->Deprotect Lipophilic Intermediate Product Target Molecule 3-(2-morpholinoacetamido)benzoic acid (TFA Salt) Deprotect->Product Precipitation in Ether

Figure 1: Workflow for the chemoselective amide coupling using a protecting-group strategy.

Step-by-Step Methodologies

Protocol A: Protected Route via T3P (Recommended for Scale-Up)

This protocol utilizes a tert-butyl ester to mask the carboxylic acid, rendering the intermediate lipophilic for easy aqueous washing.

Step 1: Pre-activation

  • Charge a dry, argon-flushed round-bottom flask with morpholine acetic acid (1.0 equiv, 10 mmol) and anhydrous 2-MeTHF (0.2 M, 50 mL).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 30 mmol). Stir for 5 minutes to ensure full deprotonation.

  • Cool the mixture to 0 °C. Dropwise, add T3P (50 wt% solution in EtOAc, 1.5 equiv, 15 mmol).

  • Warm to 25 °C and stir for 30 minutes. Causality: This ensures complete conversion to the mixed phosphonic anhydride, preventing cross-coupling in the next step.

Step 2: Nucleophilic Addition 5. Add tert-butyl 3-aminobenzoate (1.1 equiv, 11 mmol) in one portion. 6. Heat the reaction to 50 °C and stir for 12 hours. Causality: Anilines require mild thermal energy to overcome their low nucleophilicity.

Step 3: Workup & Isolation 7. Cool to room temperature. Quench with saturated aqueous NaHCO₃ (50 mL) and stir for 30 minutes to hydrolyze unreacted T3P. 8. Transfer to a separatory funnel. Extract the aqueous layer with 2-MeTHF (2 x 25 mL). 9. Wash the combined organic layers with water (50 mL) and brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the protected intermediate.

Step 4: Global Deprotection 10. Dissolve the intermediate in Dichloromethane (DCM) (20 mL). Add Trifluoroacetic acid (TFA) (20 mL) at 0 °C. 11. Stir at 25 °C for 2 hours. 12. Concentrate the mixture in vacuo. Triturate the resulting oil with cold diethyl ether (50 mL) to precipitate the target zwitterion as a highly pure TFA salt. Filter and dry under high vacuum.

Protocol B: Direct Coupling via HATU (Discovery / Milligram Scale)

For rapid library generation where protecting groups are impractical. Relies on HPLC for isolation.

  • Dissolve morpholine acetic acid (1.0 equiv, 0.5 mmol) and HATU (1.2 equiv, 0.6 mmol) in anhydrous DMF (3 mL).

  • Add DIPEA (3.0 equiv, 1.5 mmol) and stir at 25 °C for exactly 15 minutes. Critical: Do not exceed 15 minutes to avoid degradation of the OAt active ester.

  • Add unprotected 3-aminobenzoic acid (1.0 equiv, 0.5 mmol). Stir at 25 °C for 4 hours.

  • Evaporate the DMF under a stream of nitrogen or via a centrifugal evaporator.

  • Re-dissolve the crude residue in DMSO (1 mL) and purify directly via Preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA modifier).

Self-Validating Analytical Checkpoints (Trustworthiness)

To ensure the protocol is operating correctly, utilize the following self-validating checks:

  • Pre-activation Verification: Before adding the aniline, quench a 10 µL reaction aliquot with benzylamine. LC-MS analysis should show the mass of the benzylamide derivative, confirming the active ester was successfully generated.

  • Reaction Completion (LC-MS): Monitor the disappearance of the aniline starting material (m/z 138 for unprotected, m/z 194 for t-butyl protected). The desired product will appear at m/z 265[M+H]+ (or m/z 321 for the protected intermediate).

  • Structural Integrity (1H NMR in DMSO-d6):

    • Look for a distinct broad singlet at ~10.2 ppm, confirming the formation of the new amide bond (NH).

    • The morpholine methylene protons adjacent to the nitrogen will appear as a multiplet around ~2.5 ppm, while the methylene protons adjacent to the oxygen will appear around ~3.6 ppm.

    • The

      
      -carbonyl protons (CH2 between morpholine and amide) will appear as a sharp singlet at ~3.2 ppm.
      

References

  • Title: Amide synthesis by acylation Source: Organic Chemistry Portal URL
  • Source: ACS Publications (Journal of Organic Chemistry)
  • Source: RSC Publishing (Green Chemistry)

Sources

Method

Application Note: Utilizing 3-(2-Morpholin-4-yl-acetylamino)-benzoic Acid as a Physicochemical Modifier in Drug Design

Abstract & Strategic Overview In modern medicinal chemistry, poor aqueous solubility and rapid metabolic clearance are the primary causes of attrition during lead optimization. 3-(2-Morpholin-4-yl-acetylamino)-benzoic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

In modern medicinal chemistry, poor aqueous solubility and rapid metabolic clearance are the primary causes of attrition during lead optimization. 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid (referred to herein as 3-MABA ) serves as a high-value building block designed to address these specific liabilities.[1]

This application note details the strategic integration of 3-MABA into Fragment-Based Drug Discovery (FBDD) and lead optimization campaigns. By leveraging the morpholine moiety as a solubilizing "tail" and the meta-substituted benzoic acid as a rigid vector, researchers can modulate the physicochemical properties (logD, pKa) of lipophilic scaffolds without sacrificing binding affinity.

Key Applications
  • Solubility Enhancement: Introduction of the morpholine ionizable center (pKa ~8.[2]3) to lower logD.

  • Metabolic Stability: Replacement of labile alkyl chains with the metabolically robust morpholine-acetamide motif.[1]

  • Fragment Linking: Utilization of the carboxylic acid handle for rapid library generation via amide coupling.

Physicochemical Profile

Understanding the zwitterionic nature of 3-MABA is critical for successful synthesis and purification.[1]

PropertyValue / CharacteristicImpact on Protocol
Molecular Formula C₁₃H₁₆N₂O₄--
Molecular Weight 264.28 g/mol --
pKa (Basic) ~8.3 (Morpholine N)Protonated at physiological pH; enhances solubility.[1]
pKa (Acidic) ~4.2 (Benzoic Acid)Deprotonated at neutral pH.
Isoelectric Point (pI) ~6.2Minimum solubility region; avoid workup at this pH.
Solubility High in H₂O, DMSO, MeOHPoor solubility in non-polar organics (Hexane, Et₂O).

Strategic Rationale: The Morpholine Vector

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for deploying 3-MABA. The meta-substitution pattern provides a distinct geometric vector compared to para-substituted analogues, often allowing the morpholine tail to exit the binding pocket into the solvent front.

SAR_Logic cluster_mech Mechanism of Action Core Lipophilic Drug Core (Low Solubility) Linker Meta-Amino Benzoic Scaffold (Rigid Vector) Core->Linker Amide Coupling Tail Morpholine Moiety (Solubilizing Group) Linker->Tail Acetamide Linker Result Optimized Lead: Lower logD Lysosomal Trapping Improved Metabolic Stability Tail->Result Physicochemical Modulation

Figure 1: SAR Logic flow demonstrating how the 3-MABA building block modifies a lipophilic core to improve drug-like properties (DMPK).

Experimental Protocols

Protocol A: Amide Coupling (Lead Derivatization)

Objective: Couple 3-MABA to a primary amine-containing scaffold (R-NH₂).[1] Challenge: 3-MABA is zwitterionic. Standard acid chloride generation (SOCl₂) can lead to self-polymerization or solubility issues due to salt formation.[1] Solution: Use of HATU/DIPEA in polar aprotic solvent.

Reagents:

  • 3-MABA (1.0 equiv)[1]

  • Amine Partner (R-NH₂) (1.1 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • DMF (Anhydrous)[1]

Step-by-Step Procedure:

  • Dissolution: In a dry vial, dissolve 3-MABA (1.0 equiv) in anhydrous DMF (0.1 M concentration).

    • Note: The starting material may be a suspension until base is added.

  • Activation: Add DIPEA (3.0 equiv). The mixture should become clear as the zwitterion is disrupted. Stir for 5 minutes.

  • Coupling: Add HATU (1.2 equiv). Stir for 10 minutes at Room Temperature (RT) to form the active ester.

  • Addition: Add the amine partner (R-NH₂).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1][3]

    • QC Check: Look for the product mass [M+H]⁺.[4] The morpholine tail usually flies well in positive mode ESI.

  • Workup (Critical):

    • Do NOT use an acidic aqueous wash (e.g., 1N HCl), as the morpholine will protonate and drag the product into the aqueous layer.

    • Dilute reaction with EtOAc. Wash 3x with saturated NaHCO₃ (removes unreacted acid and HOBt byproducts).

    • Wash 1x with Brine. Dry over Na₂SO₄.

Protocol B: Purification of Zwitterionic Intermediates

Objective: Purify 3-MABA derivatives if standard extraction fails (common for polar compounds).[1] Method: Strong Cation Exchange (SCX) Solid Phase Extraction.

  • Loading: Dissolve the crude reaction mixture in MeOH/DCM (1:1). Load onto a pre-equilibrated SCX cartridge.

  • Washing: Flush the cartridge with 3 column volumes (CV) of MeOH.

    • Mechanism:[1][5] Neutral impurities and non-basic byproducts elute.[6] The product (containing morpholine) remains bound to the sulfonic acid resin.

  • Elution: Elute with 2M Ammonia in MeOH.

    • Mechanism:[1][5] Ammonia displaces the morpholine from the resin.

  • Isolation: Concentrate the ammoniacal filtrate in vacuo to yield the clean amine/amide product.

Workflow Visualization

The following diagram outlines the decision tree for handling the zwitterionic nature of 3-MABA during synthesis.

Workflow Start Start: 3-MABA Coupling Solvent Dissolve in DMF Add DIPEA (3.0 eq) Start->Solvent Coupling Add HATU + Amine Stir RT 4h Solvent->Coupling Check Is Product Lipophilic? Coupling->Check Yes Standard Workup: EtOAc vs NaHCO3 Check->Yes Yes (LogP > 2) No Zwitterionic/Polar Product Check->No No (LogP < 1) SCX SCX Cartridge Purification (Catch & Release) No->SCX Small Scale (<100mg) Prep Reverse Phase HPLC (High pH Buffer) No->Prep Large Scale (>100mg)

Figure 2: Purification decision tree based on product lipophilicity.

References

  • Kumari, A., & Singh, R. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.[7]

  • Kourounakis, A., et al. (2020).[8] Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity. Medicinal Research Reviews, 40(2), 709-752.[1] [1]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Chemical Reviews, 116(19), 12029–12122. (Protocol validation for HATU/Benzoic acid couplings). [1]

  • Separation of Amino Acids/Zwitterions. (2011). Journal of Chromatography A. (Methodology for zwitterionic purification using SCX/sulfobetaine exchangers).

Sources

Application

High-Efficiency Amide Bond Formation: Morpholine-Benzoic Acid Conjugates

Strategic Context & Mechanistic Causality The synthesis of morpholine-benzoic acid conjugates is a cornerstone in medicinal chemistry, frequently utilized in the development of kinase inhibitors, monoamine oxidase inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Mechanistic Causality

The synthesis of morpholine-benzoic acid conjugates is a cornerstone in medicinal chemistry, frequently utilized in the development of kinase inhibitors, monoamine oxidase inhibitors (e.g., Moclobemide analogs), and various CNS-active agents. Morpholine, a cyclic secondary amine, offers a unique pharmacological profile by improving aqueous solubility and modulating basicity (pKa ~8.3).

However, the direct unification of a carboxylic acid and an amine is thermodynamically unfavorable at ambient temperatures, requiring temperatures >200 °C to eliminate water, which is detrimental to complex substrates 1[1]. To bypass this barrier, the benzoic acid must be converted into a highly reactive electrophilic species. The choice of activation strategy is dictated by the steric and electronic profile of the benzoic acid moiety. Ortho-substituted benzoic acids present severe steric hindrance, while electron-withdrawing groups (e.g., -NO₂, -CF₃) deactivate the carboxylate, necessitating tailored coupling protocols 2[2].

Decision Matrix for Coupling Reagents

To ensure high atom economy and minimize purification bottlenecks, the selection of the coupling reagent should follow a logical workflow based on substrate profiling.

Workflow Eval Substrate Evaluation: Benzoic Acid + Morpholine Sterics Sterically Hindered? (e.g., ortho-substituents) Eval->Sterics Electronics Electronically Deactivated? Sterics->Electronics No HATU Protocol A: HATU / DIPEA (High Reactivity) Sterics->HATU Yes T3P Protocol B: T3P / Pyridine (Process Scale / Standard) Electronics->T3P No AcidCl Protocol C: SOCl2 (Maximum Activation) Electronics->AcidCl Yes

Decision matrix for selecting the optimal morpholine-benzoic acid amide coupling protocol.

Detailed Experimental Protocols & Self-Validating Systems

Protocol A: HATU/DIPEA-Mediated Coupling (The High-Reactivity Standard)

This protocol is optimal for sterically hindered ortho-substituted benzoic acids. Mechanistic Rationale: HATU generates an highly reactive HOAt (1-hydroxy-7-azabenzotriazole) active ester. The nitrogen atom at the 7-position of the benzotriazole ring provides neighboring group participation via hydrogen bonding, which stabilizes the incoming morpholine amine and dramatically accelerates the nucleophilic attack 1[1].

Step-by-Step Methodology:

  • Dissolution: Dissolve the benzoic acid derivative (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL) under an inert atmosphere (N₂ or Ar).

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol). Causality: DIPEA deprotonates the acid to form the carboxylate, preparing it for nucleophilic attack on HATU.

  • Activation: Cool the mixture to 0 °C and add HATU (1.2 eq, 1.2 mmol) in one portion. Stir for 15–30 minutes.

  • Amine Addition: Add morpholine (1.5 eq, 1.5 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ (15 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% LiCl aqueous solution (3 x 10 mL) to remove residual DMF, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

Self-Validation Checkpoint:

  • Visual: Upon adding HATU, the solution typically transitions from clear to a distinct pale yellow, confirming the formation of the active HOAt ester.

  • TLC: Morpholine is UV-inactive but stains strongly with Ninhydrin. The successful conjugate will be UV-active (due to the benzoic ring) but Ninhydrin-negative (as it is a tertiary amide).

Protocol B: T3P-Mediated Coupling (The Scalable Champion)

Optimal for standard substrates and large-scale process chemistry. Mechanistic Rationale: Propylphosphonic anhydride (T3P) acts as a powerful water scavenger and activating agent. Unlike carbodiimides (which form insoluble ureas) or HATU (which forms guanidinium byproducts), T3P produces strictly water-soluble phosphate byproducts, allowing for purification via simple liquid-liquid extraction 3[3].

Step-by-Step Methodology:

  • Mixing: Suspend the benzoic acid (1.0 eq, 10.0 mmol) and morpholine (1.2 eq, 12.0 mmol) in EtOAc (30 mL).

  • Base Addition: Add Pyridine or DIPEA (3.0 eq, 30.0 mmol) and stir for 10 minutes at room temperature.

  • Activation: Add T3P (50% solution in EtOAc, 1.5 eq, 15.0 mmol) dropwise over 15 minutes. Causality: Adding T3P last ensures the acid and amine are fully dispersed and basic conditions are established, preventing unwanted side reactions.

  • Reaction: Stir at room temperature or heat to 50 °C for 4–12 hours depending on substrate reactivity.

  • Workup: Wash the organic layer directly with water (2 x 30 mL), 1M HCl (30 mL), saturated NaHCO₃ (30 mL), and brine (30 mL). Dry over MgSO₄ and concentrate.

Self-Validation Checkpoint:

  • Phase Separation: Check the pH of the aqueous washes. Maintaining the aqueous layer at pH > 8 during the NaHCO₃ wash ensures that all linear/cyclic phosphate byproducts of T3P remain fully ionized and partition exclusively into the aqueous phase.

Protocol C: Acid Chloride Activation (For Recalcitrant Substrates)

Reserved for highly deactivated (e.g., 2,4-dinitrobenzoic acid) or extremely hindered substrates where standard coupling reagents fail to overcome the activation energy barrier 4[4]. Mechanistic Rationale: Thionyl chloride (SOCl₂) converts the carboxylic acid into an acyl chloride, providing the most electrophilic carbonyl carbon possible.

Step-by-Step Methodology:

  • Chlorination: Suspend the benzoic acid (1.0 eq, 5.0 mmol) in neat SOCl₂ (10.0 eq, 50.0 mmol). Add 1 drop of DMF as a catalyst.

  • Reflux: Heat the mixture to reflux (75 °C) for 2–4 hours.

  • Evaporation: Remove excess SOCl₂ in vacuo. Causality: Complete removal is critical; residual SOCl₂ will react violently with morpholine to form morpholine-sulfinamides. Azeotrope twice with anhydrous toluene (10 mL) to ensure complete removal.

  • Coupling: Dissolve the crude acyl chloride in anhydrous DCM (20 mL) and cool to 0 °C.

  • Amine Addition: Add a mixture of morpholine (1.2 eq, 6.0 mmol) and Triethylamine (Et₃N) (2.5 eq, 12.5 mmol) dissolved in DCM (5 mL) dropwise. Stir for 2 hours at room temperature.

  • Workup: Quench with water, separate the organic layer, wash with 1M HCl, brine, dry over Na₂SO₄, and concentrate.

Self-Validation Checkpoint:

  • Gas Evolution: The reaction with SOCl₂ releases SO₂ and HCl gases. The macroscopic cessation of bubbling during reflux is a direct indicator of complete acyl chloride formation.

Analytical Quality Control: The Rotamer Phenomenon

A critical point of failure in the quality control of morpholine-benzoic acid conjugates is the misinterpretation of Nuclear Magnetic Resonance (NMR) spectra.

Because morpholine forms a tertiary amide , the resulting C–N bond possesses significant partial double-bond character due to resonance. This restricts free rotation around the C–N axis. Consequently, at room temperature, the morpholine ring exists in distinct rotameric states on the NMR timescale.

  • Validation Insight: The four protons adjacent to the nitrogen in morpholine (CH₂–N–CH₂) will frequently appear as two distinct, broadened multiplets (e.g., ~3.4 ppm and ~3.7 ppm) rather than a single sharp triplet. Do not mistake these broadened or split peaks for impurities. If verification is required, running a high-temperature NMR (e.g., at 80 °C in DMSO-d6) will cause the peaks to coalesce into a single sharp signal, validating the purity of the conjugate.

Quantitative Performance Summary

The following table synthesizes the expected quantitative outcomes and operational metrics for the three protocols, allowing for rapid comparative analysis.

ProtocolActivating ReagentTypical YieldReaction TimeByproduct ProfileScalabilityOptimal Substrate Use Case
A HATU / DIPEA85–95%1–4 hUronium/Guanidinium saltsMilligram to GramSterically hindered acids
B T3P / Pyridine80–95%2–12 hWater-soluble phosphatesGram to KilogramStandard / Process scale-up
C SOCl₂ / Et₃N70–90%4–8 hSO₂, HCl (gases)Gram to KilogramHighly deactivated acids

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. Available at:[Link]

  • Pellicena, M., et al. (2021). Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. Beilstein Journal of Organic Chemistry, 17, 16. Available at:[Link]

  • Dunetz, J. R., et al. (2011). Amide synthesis by acylation. Organic Letters, 13, 5048-5051. (Referenced via Organic Chemistry Portal). Available at:[Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(2023), 135. Available at:[Link]

Sources

Method

Application Note &amp; Protocols: High-Purity Recrystallization of 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid

Abstract This technical guide provides detailed methodologies for the purification of 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid, a compound of interest in pharmaceutical research and development. The molecule's uniqu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides detailed methodologies for the purification of 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid, a compound of interest in pharmaceutical research and development. The molecule's unique amphoteric nature, possessing both a weakly acidic benzoic acid moiety and a basic morpholine group, presents specific challenges and opportunities for purification. This document elucidates the underlying chemical principles and offers two robust, field-proven recrystallization protocols: a classic single-solvent method leveraging temperature-dependent solubility and a more nuanced solvent/anti-solvent technique for fine control over crystal formation. These protocols are designed to guide researchers in achieving high purity and optimal crystal morphology, critical for downstream applications.

Part 1: Compound Profile and Purification Rationale

The structure of 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid incorporates three key functional regions that dictate its physicochemical behavior:

  • Benzoic Acid Core: This aromatic carboxylic acid group is acidic (pKa ~4-5) and is a primary site for hydrogen bonding. Its solubility is highly dependent on temperature in protic solvents like water and alcohols.[1][2]

  • Morpholine Moiety: The tertiary amine within the morpholine ring imparts basic properties (pKa of protonated morpholine is ~8.5). This group can be protonated in acidic conditions, increasing aqueous solubility. The presence of a basic nitrogen can sometimes lead to purification challenges, such as peak tailing in chromatography or the compound "oiling out" during crystallization if conditions are not optimized.[3]

  • Amide Linkage: The central acetylamino bridge provides an additional site for hydrogen bond donation and acceptance, influencing the compound's crystal lattice structure and solubility in polar solvents.

The primary challenge in purifying this molecule is managing its zwitterionic potential and significant polarity. A successful recrystallization strategy must identify a solvent or solvent system where the compound exhibits high solubility at elevated temperatures but is sparingly soluble at or below ambient temperature.[1] This differential solubility is the cornerstone of the technique, allowing impurities to remain in the liquid phase (the "mother liquor") while the pure compound crystallizes upon cooling.

Part 2: Recommended Recrystallization Protocols

Two primary methods are presented, each with distinct advantages depending on the impurity profile and desired scale.

Method A: Single Solvent Recrystallization with an Aqueous-Organic System

Principle: This method is the most direct approach, leveraging the significant increase in the solubility of substituted benzoic acids in hot aqueous alcohol compared to cold.[4][5] Ethanol is chosen for its ability to dissolve the organic backbone, while water modulates the polarity and reduces solubility upon cooling. This technique is effective for removing non-polar impurities and those with different solubility profiles.

Materials and Equipment:

  • Crude 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Erlenmeyer Flasks (2)

  • Graduated Cylinders

  • Heating Mantle or Hot Plate with Stirring Capability

  • Condenser (optional, to prevent solvent loss)

  • Fluted Filter Paper and Glass Funnel (for hot filtration, if needed)

  • Büchner Funnel and Filter Flask

  • Vacuum Source

  • Ice Bath

  • Spatula and Watch Glass

Step-by-Step Protocol:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. For every 1 gram of crude material, begin by adding 10 mL of ethanol.

  • Heating: Gently heat the mixture with stirring. Add hot deionized water dropwise until the solid just dissolves. The goal is to create a saturated solution at the boiling point. Causality Note: Using the minimum amount of solvent is critical; excess solvent will reduce the final recovery yield.[1]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a glass funnel containing fluted filter paper on the hot plate. Quickly pour the hot solution through the filter paper to remove the impurities. This step must be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Causality Note: Slow cooling is essential for the formation of large, pure crystals as it allows the crystal lattice to form correctly, excluding impurities.[1][6] Do not disturb the flask during this period.

  • Yield Maximization: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the now cold mother liquor.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold 1:1 ethanol/water solution to rinse away any remaining mother liquor.

  • Drying: Transfer the purified crystals to a watch glass and allow them to air-dry or place them in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

Troubleshooting:

  • Oiling Out: If the compound separates as an oil, it may be because the boiling point of the solvent system is higher than the melting point of the compound.[3] Re-heat the solution to redissolve the oil and add a small amount of additional ethanol to lower the saturation point before attempting to cool again, perhaps more slowly.

  • No Crystals Form: The solution may be too dilute. Re-heat the solution to boil off some of the solvent and increase the concentration. Alternatively, crystallization can be induced by scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound.[2]

Visualization of Method A Workflow:

A Dissolve Crude Solid in Minimum Hot Ethanol/Water B Hot Gravity Filtration (If Insoluble Impurities Present) A->B Optional C Slow Cooling to Room Temperature A->C If no impurities B->C D Cool in Ice Bath (Maximize Yield) C->D E Vacuum Filtration to Isolate Crystals D->E F Wash Crystals with Ice-Cold Solvent E->F G Dry Crystals (Final Product) F->G

Caption: Workflow for Single Solvent Recrystallization.

Method B: Solvent / Anti-Solvent Recrystallization

Principle: This technique is ideal when no single solvent meets the criteria of high solubility when hot and low solubility when cold. It involves dissolving the compound in a "good" solvent in which it is highly soluble (e.g., Dimethylformamide - DMF), and then slowly adding a miscible "anti-solvent" in which the compound is poorly soluble (e.g., water or ethyl acetate) to induce precipitation.[7] This method offers excellent control over the rate of crystallization.

Materials and Equipment:

  • Crude 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (as the "good" solvent)

  • Deionized Water or Ethyl Acetate (as the "anti-solvent")

  • Erlenmeyer Flask with Stir Bar

  • Stir Plate

  • Burette or Dropping Funnel (for controlled addition of anti-solvent)

  • Büchner Funnel and Filter Flask

  • Vacuum Source

  • Ice Bath

Step-by-Step Protocol:

  • Dissolution: At room temperature, dissolve the crude solid in the minimum amount of DMF with stirring. A gentle warming (to 40-50°C) can be applied if necessary, but avoid high temperatures.

  • Anti-Solvent Addition: While stirring the solution vigorously, slowly add the anti-solvent (deionized water) dropwise from a burette. Causality Note: The slow addition is crucial. It maintains a state of slight supersaturation, which promotes the growth of well-defined crystals rather than an amorphous precipitate.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid), indicating the onset of precipitation.

  • Crystal Growth: Stop the addition of the anti-solvent and allow the mixture to stir at room temperature for 30-60 minutes to permit the crystals to grow.

  • Yield Maximization: Cool the flask in an ice bath for at least 30 minutes to ensure complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a generous amount of the anti-solvent (deionized water) to remove the high-boiling point DMF, followed by a small amount of a more volatile solvent like cold ethanol or ethyl acetate to aid in drying.

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to ensure complete removal of residual solvents, especially the high-boiling DMF.

Troubleshooting:

  • Amorphous Solid Formation: If the compound precipitates as a fine powder or amorphous solid, the anti-solvent was likely added too quickly.[3] The process should be repeated, adding the anti-solvent at a much slower rate to the warmed solution.

  • Low Recovery: Ensure that a sufficient amount of anti-solvent was added to fully precipitate the product and that the mixture was adequately cooled.

Visualization of Method B Workflow:

A Dissolve Crude Solid in Minimum 'Good' Solvent (e.g., DMF) B Slow, Dropwise Addition of 'Anti-Solvent' (e.g., Water) until Turbidity Persists A->B C Stir at Room Temp (Allow Crystal Growth) B->C D Cool in Ice Bath (Complete Precipitation) C->D E Vacuum Filtration to Isolate Crystals D->E F Wash Crystals with Anti-Solvent E->F G Dry Crystals (Final Product) F->G

Caption: Workflow for Solvent/Anti-Solvent Recrystallization.

Part 3: Comparative Analysis of Recrystallization Methods

ParameterMethod A: Single Solvent (Aqueous-Organic)Method B: Solvent / Anti-Solvent
Solvent System Ethanol / WaterDMF / Water (or DMSO / Ethyl Acetate)
Principle Temperature-dependent solubilityPolarity-dependent solubility
Typical Yield Good to Excellent (70-90%)Very Good to Excellent (80-95%)
Achievable Purity HighVery High
Crystal Morphology Often yields well-defined needles or plates.[2]Can be controlled from fine powder to large crystals based on addition rate.
Pros Simpler setup; uses common, lower-boiling point solvents; effective for many common impurities.Excellent control over crystallization; effective for highly polar compounds; can be performed at room temperature.
Cons Risk of "oiling out" if not optimized[3]; may not be suitable if impurities have similar solubility profiles.Requires careful control of addition rate; uses high-boiling point solvents that must be thoroughly removed.

Part 4: Safety Precautions

All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and appropriate gloves, must be worn. Handle all organic solvents with care, avoiding inhalation of vapors and contact with skin. Consult the Safety Data Sheet (SDS) for each solvent before use.

Part 5: References

  • Benchchem Technical Support. (n.d.). Refining Purification Techniques for Morpholine-Containing Compounds. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7qinixJyaZS16uoMTv75Kat40e4F8EG0Ch0qYOiNc-RpqoIR90GPb-LtXHtYrLJCqtsWWqzrDutNegxJJJGmF_sAhs0l56L59mlbfiC-OOXJBwNWOhqKmEGKzjQwB1hyPiHboqGzYFXMzeVqQuGBrdSQ9fegWoFKQKUfxlHtf1Ql3gwQnXcUD5r-XKt1hrpNk9wIqflFQimx9rA_IQvjoScMmVKGmdkObKPsl8LeQbORhMDyT3OKig08=]

  • Benchchem Technical Support. (2025). Synthesis of Morpholine-Containing Polymers: Application Notes and Protocols. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPFbUvCMsFljpn6y4yb6ZYpPQJTrgMfKNao9No9AUSbAQgN30U04bHHd-OBAJTwpgd2FJGN_ye4Wayhw84bPdPWjnwFQGL7pdsJhCrGZQQFCF_oeJy2wgQxcvzbX-sSid-899UmS0NZ4hopf5FwWQCPQW5YSZA0rM1ihp1CKqjP-xHAt2oIa-k0cF1Ouz_WNF7Eyhray3LrfYf53Y13IcJV_yNx3dYO7s=]

  • University of Missouri-St. Louis. (n.d.). The Recrystallization of Benzoic Acid. UMSL Department of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSlpaMb-fTg_cnwfcMvY3U4_0I6kQHlmMEhMXneFCf2fqFh0UlKVrOdAGplnKhT734YlmjOac42t_OMKVvPWx3uThWglPM1NO-Wj9N3ycEz_iugzRCJ3XC_xkAZJ5qdbZc3ymgmjxjdiUO23B6edTNFdYl]

  • St. Olaf College. (n.d.). Recrystallization of Benzoic Acid. St. Olaf College Department of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEw2vSq4qTAh8y0cXZGtCcO3oo5bBM74cOOd0e5Z5OKN41Rh8159PV_vp87fgQKU3kT5fN4TA-L7mcCvSHsabXLYK0O-nBYMP7Sz4Pa7BhTEggorU5yuq70KFK2phU58N6Hs9qGTRW3pHSyVsDu-givprMaSb5hDVnKppG-oLwVWwiqjnOTlw==]

  • Sigma-Aldrich. (n.d.). 3-Acetylamino-4-morpholin-4-yl-benzoic acid. MilliporeSigma. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOXk95XnzpfOlGAb-xvGWYhbE_TKRKxik2pZDXGo7XD9gEbsoeAqPUUTI6lbVojArpOjtQMOfrxybC5RKLW9C2d4f-z9ysfNW-iaF9oRHTZOJlQORlMboEUgteMwZKXBPJtrhpSo6Nutkm8FFDG8TjYMajWET4bkE0wmhuur8uJmoeXw==]

  • IPL.org. (2020). Recrystallizing Benzoic Acid Lab Report. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4MPdt1WNgUPgUJUBVhZ9yQUlimewdw-PLAL71_iZKpUrBt13fPxfVT60DOnkPCp9LhOd1W5GQzUHooQwhUegxnXhwXpwLr8b_ZlvpPZj67CHDHqtXTtjULhk7_6kP6-V7nn6SV7K82-1mO96ifUFDgeNCaT2HPeCCG2Q4BFJgWodZDsMECck=]

  • Thati, J., Nordström, F. L., & Rasmuson, Å. C. (2010). Solubility of benzoic acid in pure solvents and binary mixtures. Journal of Chemical & Engineering Data, 55(11), 5124-5127. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvfcbzFxcB8gD1Xi-5ZCdNxq9VGi6nStpCaIlXfahhy2MxG1XpH3UXU5MBEzMcHdLbykSdJYMZmAikr4vhiEDyFISFXoyiSrDlNHKLv7vkqIjh8JtOztnm9jT0PmT2hyOovSo4EY8tkj0VtUlbISfq0bhWM1Cqrd0y_ovATwUzxql581Uc9PNu1QrPzbTY1iiLFTgYbrxUZfyImwyprQ==]

  • ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_UnTAKfEvIdP4pkUiDeUNbG71fOATNrwyQ9Ihq8F8eR85sSxcrAkk9OBDLykSsyBtI6CHJXvoIaw40vI09QZtkoSPYYuZbput4dHZ-T9oEfOe9yoWZxuQM_-6f63YWDw5qoRWZEJV_JAZOGJwnUBLQasPrjJHUx6jBEFLGR3lQ5msqU2qKLCLlu0fT4ohnP_pwt5uTrM=]

  • ResearchGate. (2025). Synthesis and Characterization of Some New Morpholine Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHctw47TZUgUjp97_SpN2NfzaohJ3ehFPDngyJHthhBCxgl15YajXPYFlmVS-ocxoM6jUVrKOJXgsZ72PVpzhRJx1kyA_-a1KcFLVU7zbuKCCVA3-0EgIh3_P1I0HgIRSGnd5hu_F_Oo5BvyjH2IfxHY4U4OFF6d7nLLcHcJJVJoJp19NS8jlQSrNN3TwXas0OI4lTj50JWqBpM20MBtJeuQEX1OMU54oIA_xfiNiId]

  • ResearchGate. (n.d.). Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGI67cB7qzbbpdJYsLEQhX0A0frnQPvdMuqK1O7Mt9kmRc4Da1oZbulakadXBJQmLkLSbRUacFrcgrd-5dFnUhI3sVndwTD_mlBfV8vHe5ghfYaUwTYd_D3VcqcwvEbBCUNCHjr_jA8PJUajiLW8rMXBoaGmFQ5tLAGGrjU42SX5GxXRffqFF94l2d7uxU0fWoaRjMSAA3CPaefywO4oGw2Za_JCYYqciLS6pILbV9n1w2FqtPvH5qL20WFB6LSUGAX6MZq8_rEZkh7p46Jfe2iVMNNRb9aVbg=]

Sources

Application

Handling and storage safety data for 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid

Technical Application Note: Handling, Storage, and Stability Profiling of 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid Executive Summary & Compound Profile 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid is a bifunctional...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Handling, Storage, and Stability Profiling of 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid

Executive Summary & Compound Profile

3-(2-Morpholin-4-yl-acetylamino)-benzoic acid is a bifunctional building block frequently utilized in fragment-based drug discovery (FBDD) and the synthesis of PROTAC linkers.[1][2] Its structure combines a lipophilic, basic morpholine ring with a hydrophilic, acidic benzoic acid moiety, connected via a stable acetamide linker.

This unique "zwitterionic-capable" architecture presents specific challenges in solubility, storage stability, and handling that differ from standard organic intermediates.[1] This guide provides an authoritative protocol for managing these risks to ensure data integrity in downstream biological assays.

Physicochemical Snapshot
PropertyValue / CharacteristicRelevance to Handling
Molecular Formula C₁₃H₁₆N₂O₄-
Molecular Weight ~264.28 g/mol -
Predicted pKa (Acid) ~4.2 (Benzoic acid)Ionized at physiological pH.[1][2][3][4]
Predicted pKa (Base) ~8.3 (Morpholine N)Protonated at neutral/acidic pH.[2]
Isoelectric Point (pI) ~6.0 - 6.5Critical: Minimum solubility region (aggregation risk).[1][2]
Hygroscopicity Moderate to HighMorpholine ring attracts atmospheric moisture.[2]
Physical State White to off-white solidDust hazard potential.[1][2]

Safety & Hazard Assessment (HSE)

Note: As a research chemical, specific toxicological data (LD50) may not be established. The following classifications are derived via "Read-Across" methodology from morpholine and benzoic acid precursors, adhering to the Precautionary Principle.

GHS Classification (Derived)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2][4][5][6]

    • H319: Causes serious eye irritation.[2][7]

    • H335: May cause respiratory irritation.[2][4][8]

Critical Handling Protocols
  • Inhalation Risk: The morpholine moiety suggests potential respiratory irritation.[8] All weighing operations must occur inside a Class I Biological Safety Cabinet (BSC) or a chemical fume hood with HEPA filtration.[2]

  • Skin Contact: Morpholine derivatives can permeate skin.[2] Double-gloving (Nitrile, >0.11mm thickness) is required.[1][2]

  • Spill Response: Do not sweep dry dust (aerosol risk). Wet the powder with an inert solvent (PEG-400 or dilute ethanol) before wiping to prevent dust generation.[2]

Storage & Stability Protocols

The primary stability threat to this compound is oxidative degradation of the morpholine ring (forming N-oxides) and hydrolytic cleavage of the amide bond (though slow) if stored improperly.[1][2]

Storage Decision Tree

StorageProtocol Start Received Compound Form Physical Form? Start->Form Solid Solid Powder Form->Solid Solution Solubilized (DMSO/Water) Form->Solution TempSolid Temp: -20°C Atmosphere: Argon/N2 Solid->TempSolid SolventCheck Solvent: DMSO (Anhydrous) Solution->SolventCheck Container Vial: Amber Glass Cap: Teflon-lined TempSolid->Container Desiccant Store with Desiccant (Hygroscopic) Container->Desiccant FreezeThaw Avoid Freeze-Thaw Aliquot immediately SolventCheck->FreezeThaw ShelfLife Max Stability: 3 Months @ -80°C FreezeThaw->ShelfLife

Caption: Logic flow for maximizing shelf-life integrity based on physical state.

Key Protocol:

  • Hygroscopicity Management: The morpholine nitrogen can hydrogen bond with water.[2] Store vials in a secondary container (desiccator) with indicating silica gel.

Solubilization Strategy: The "Zwitterion Trap"

Researchers often fail to dissolve this compound by adding it to neutral water (pH 7) or PBS, resulting in precipitation.

Mechanism: At pH ~6-7, the benzoic acid is deprotonated (COO⁻) and the morpholine is protonated (NH⁺).[1][2] The net charge is near zero (Zwitterion), leading to crystal lattice energy dominating solvation energy.

Optimized Solubilization Protocol
Target ConcentrationSolvent SystemProcedureStability
Stock (10 - 50 mM) 100% DMSO Add solid to anhydrous DMSO.[1][2] Vortex 30s. Sonicate if necessary (max 40°C).High (Months @ -20°C)
Assay (1 mM) Acidic Buffer (pH < 4) Dilute stock into 0.1M Acetic Acid or Citrate Buffer.Moderate (Hours)
Assay (1 mM) Basic Buffer (pH > 8) Dilute stock into Tris or Carbonate Buffer (pH 9).High (Days)
Avoid PBS (pH 7.4) DO NOT dilute directly into PBS without a co-solvent.[1][2] Risk of micro-precipitation.[2]Poor

Step-by-Step Solubilization Workflow:

  • Weigh target amount into an amber glass vial.

  • Add DMSO to reach 50 mM concentration.[2]

  • Vortex vigorously.[2] If particulates remain, sonicate for 5 minutes.

  • Quality Control: Inspect for "schlieren" lines (refractive index swirling), which indicate incomplete dissolution.

  • For Aqueous Dilution: Always add the DMSO stock into the buffer while vortexing to prevent local high-concentration precipitation.[2]

Analytical Verification (QC Methods)

To validate compound integrity before use in sensitive assays (e.g., SPR, enzymatic inhibition), use the following HPLC conditions.

Method: Reverse-Phase HPLC

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains Morpholine protonation for peak shape).[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Benzoic acid absorption) and 210 nm (Amide bond).[2]

Pass Criteria:

  • Purity > 95% by area integration.[2][9]

  • Single peak (no shoulder).[2] Shoulders often indicate hydrolysis of the acetamide linker.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2776561, 2-(Morpholin-4-yl)benzoic acid. Retrieved from [Link][1][2]

    • Context: Used for read-across safety data on morpholino-benzoic acid derivatives.[1][2]

  • National Institute of Standards and Technology (NIST). Benzoic acid, 3-(acetylamino)- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link][1][2]

    • Context: Structural verification of the acetamido-benzoic acid core scaffold.[2]

  • Context: Hazard identification for the morpholine moiety (Hygroscopicity and irrit
    • Context: Baseline stability and handling data for the core scaffold.[2]

Sources

Method

Application Notes and Protocols for the Scale-Up Synthesis of 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid

Abstract: This document provides a comprehensive guide for the scale-up synthesis of 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid, a key intermediate in pharmaceutical development. Two robust synthetic routes are presen...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the scale-up synthesis of 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid, a key intermediate in pharmaceutical development. Two robust synthetic routes are presented, with a primary focus on a two-step process optimized for safety, scalability, and yield. A second, more direct, one-step approach is also discussed as a viable alternative. This guide is intended for researchers, chemists, and process development professionals, offering detailed protocols, mechanistic insights, and critical considerations for transitioning from laboratory to pilot-scale production.

Introduction and Strategic Overview

3-(2-Morpholin-4-yl-acetylamino)-benzoic acid is a bifunctional molecule incorporating a benzoic acid moiety, a morpholine heterocycle, and an amide linker. Its structure makes it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The primary challenge in its large-scale production lies in achieving a clean and efficient amide bond formation while managing costs and operational safety.

This guide details two primary synthetic strategies:

  • Route 1 (Recommended for Scale-Up): A two-step approach involving the initial synthesis of an intermediate, 2-chloro-1-(morpholin-4-yl)ethanone, followed by its reaction with 3-aminobenzoic acid. This method avoids the isolation of potentially unstable acyl chlorides and offers better control over the reaction.

  • Route 2 (Alternative): A one-step synthesis utilizing commercially available 2-morpholinoacetyl chloride hydrochloride and directly reacting it with 3-aminobenzoic acid. While more direct, this route requires careful handling of the acid chloride.

The choice between these routes will depend on available equipment, cost of raw materials, and the desired scale of production.

Recommended Two-Step Synthetic Route

This route is recommended for its robustness and safety profile at a larger scale. It proceeds via the formation of a stable chloroacetamide intermediate.

Overall Reaction Scheme

Two-Step Synthesis cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Amide Formation morpholine Morpholine intermediate 2-chloro-1-(morpholin-4-yl)ethanone morpholine->intermediate Base (e.g., Triethylamine) Dichloromethane, 0-5 °C chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->intermediate product 3-(2-Morpholin-4-yl-acetylamino)- benzoic acid intermediate->product Base (e.g., NaHCO₃) Solvent (e.g., Acetonitrile/Water) aminobenzoic_acid 3-Aminobenzoic Acid aminobenzoic_acid->product One-Step Synthesis morpholinoacetyl_chloride 2-Morpholinoacetyl chloride hydrochloride product 3-(2-Morpholin-4-yl-acetylamino)- benzoic acid morpholinoacetyl_chloride->product Base (e.g., Pyridine or NaHCO₃) Anhydrous Solvent (e.g., THF or Dioxane) aminobenzoic_acid 3-Aminobenzoic Acid aminobenzoic_acid->product

Application

Application Note: Incorporating 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid into Peptide Libraries

Executive Summary & Scientific Rationale In modern peptide drug discovery, poor aqueous solubility and rapid renal clearance often lead to the attrition of promising hits. The incorporation of 3-(2-Morpholin-4-yl-acetyla...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In modern peptide drug discovery, poor aqueous solubility and rapid renal clearance often lead to the attrition of promising hits. The incorporation of 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid (referred to herein as MABA ) serves as a strategic "physicochemical modulator."[1]

Unlike standard acetylation capping, MABA introduces a morpholine moiety —a privileged pharmacophore in medicinal chemistry.[1] This unit provides two critical advantages:

  • Solubility Enhancement: The morpholine nitrogen (pKa ~8.[1]3) is partially protonated at physiological pH, disrupting peptide aggregation and improving aqueous solubility.

  • Pharmacokinetic (PK) Modulation: The benzoic acid scaffold provides a rigid linker that can participate in

    
    -
    
    
    
    stacking interactions, while the morpholine group is known to improve metabolic stability and blood-brain barrier (BBB) permeability.[1]

This guide details the protocols for incorporating MABA as an N-terminal cap or side-chain modifier in high-throughput peptide libraries (Solid-Phase Peptide Synthesis - SPPS).[1]

Physicochemical Profile

Before incorporation, it is critical to understand the building block's properties to optimize coupling conditions.

PropertyValueImplication for SPPS
Molecular Weight 264.28 g/mol Mass shift is distinct from Acetyl (+42 Da), aiding LC-MS deconvolutions.[1]
pKa (Morpholine) ~8.3Acts as a basic solubilizing handle; requires acidic mobile phase for best HPLC retention.[1]
Reactivity Aromatic Carboxylic AcidLower reactivity than aliphatic amino acids due to conjugation.[1] Requires high-efficiency activation (HATU/HOAt).
Solubility (DMF) Moderate to HighDissolves well in DMF/NMP; no need for chaotropic salts.[1]

Protocol A: High-Efficiency SPPS Coupling

Context: Aromatic carboxylic acids are inherently less reactive toward amines than standard Fmoc-amino acids.[1] Standard DIC/HOBt protocols often result in incomplete coupling (deletions) in library synthesis.[1] We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) to drive this reaction to completion.[1]

Reagents Required[2][3][4][5][6][7][8][9][10]
  • Resin: Rink Amide MBHA or Wang Resin (Loading 0.3–0.6 mmol/g).[1]

  • Building Block: 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid (MABA).[1]

  • Activator: HATU (0.5 M in DMF).[1]

  • Base: DIPEA (Diisopropylethylamine) (2.0 M in NMP).[1]

  • Solvent: DMF (Anhydrous).[1]

Step-by-Step Methodology
  • Fmoc Deprotection:

    • Treat resin with 20% Piperidine/DMF (2 x 5 min).[1]

    • Wash: DMF (3x), DCM (3x), DMF (3x).[2]

    • Validation: Perform UV monitoring of the fulvene adduct if using an automated synthesizer.[1]

  • Pre-Activation (Critical Step):

    • In a separate vial, dissolve MABA (4.0 eq) relative to resin loading.

    • Add HATU (3.9 eq) .[1]

    • Add DIPEA (8.0 eq) .

    • Wait time: Allow to activate for 30–60 seconds only.[1] Prolonged activation can lead to ester hydrolysis or guanidinylation if not added to resin immediately.[1]

  • Coupling:

    • Transfer the activated solution to the resin.[1]

    • Reaction Time: 60 minutes at Room Temperature (RT).

    • Optimization: For difficult sequences (e.g., following a Proline or N-methylated residue), double couple (repeat steps 2-3).

  • Washing:

    • Drain reactor.[1]

    • Wash with DMF (4x) to remove excess morpholine derivatives which can streak on MS if not removed.[1]

  • QC (Kaiser Test):

    • Perform a qualitative Ninhydrin test.[1]

    • Result: Colorless beads indicate complete coupling.[1] Blue beads indicate free amines (incomplete reaction).[1]

Workflow Visualization

The following diagram illustrates the decision logic for the coupling phase.

SPPS_Workflow Start Fmoc-Peptide-Resin Deprotect 20% Piperidine (Fmoc Removal) Start->Deprotect Wash DMF Wash (3x) Deprotect->Wash Activate Pre-Activation: MABA + HATU + DIPEA (30 sec) Wash->Activate Couple Coupling Reaction (60 min, RT) Activate->Couple Kaiser Kaiser Test (QC Step) Couple->Kaiser Success Wash & Cleave Kaiser->Success Colorless (Pass) Fail Double Couple (Re-activate) Kaiser->Fail Blue (Fail) Fail->Activate

Figure 1: SPPS workflow for coupling aromatic acid MABA. Note the critical decision point at the Kaiser test to ensure library fidelity.

Protocol B: Library Integration (Parallel Synthesis)

When generating a library (e.g., 96-well plate format), manual intervention is limited. This protocol ensures robustness in an automated environment.[1]

Library Design Considerations
  • Positioning: MABA is typically placed at the N-terminus (capping) or on the

    
    -amine of a Lysine  side chain (orthogonal protection required, e.g., Lys(Mtt)).
    
  • Linker Strategy: If flexibility is required between the peptide pharmacophore and the MABA cap, insert a Beta-Alanine or PEG2 spacer.[1]

Automated Synthesis Protocol (96-well scale)
  • Stock Preparation:

    • Prepare 0.2 M MABA in DMF. Note: Sonicate for 5 mins to ensure full dissolution.

    • Prepare 0.2 M HATU in DMF.

    • Prepare 0.4 M DIPEA in NMP.

  • Automated Cycle:

    • Dispense: 5 eq MABA + 5 eq HATU + 10 eq DIPEA.

    • Mix: Vortex/Shake for 2 hours (extended time compensates for lack of real-time monitoring).

    • Wash: Aggressive washing (5x DMF, 5x DCM) is vital to remove the non-covalently bound morpholine, which ionizes strongly in ESI-MS and can suppress peptide signals.

  • Cleavage & Workup:

    • Reagent: 95% TFA / 2.5% TIS / 2.5% H2O.[1]

    • Time: 2-3 hours.

    • Precipitation: Cold Diethyl Ether.[1]

Quality Control & Validation

Because the morpholine ring is basic, the LC-MS profile will differ from standard peptides.

  • LC-MS Conditions:

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase A: Water + 0.1% Formic Acid.[1]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Note: The morpholine will protonate, causing the peptide to elute slightly earlier (lower retention time) compared to a standard benzoyl-capped analog.

  • Mass Shift Verification:

    • Calculate the exact mass of the peptide + 246.10 Da (Mass of MABA residue - H2O).[1]

    • Look for the

      
       species, as the morpholine adds an extra charge site.
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance or low reactivity of aromatic acid.[1]Switch to HATU or PyAOP .[1] Increase temperature to 50°C (microwave assisted).
Precipitation in Vial Low solubility of MABA at high conc.[1]Add 10% DMSO to the coupling mixture.[1] Keep concentration <0.3 M.
MS Signal Suppression Residual free MABA or Morpholine.[1]Increase post-coupling washes with DCM (morpholine is highly soluble in DCM).[1]
Racemization Over-activation of the C-terminal residue (rare for this cap).[1]Use TMP (Collidine) instead of DIPEA as the base.[1]

References

  • Morpholine as a Privileged Structure

    • Kourounakis, A., et al. (2020).[3][4] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Medicinal Research Reviews.

  • Coupling Reagents in SPPS (HATU vs. DIC)

    • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Building Block Data (Sigma-Aldrich)

    • 3-Acetylamino-4-morpholin-4-yl-benzoic acid (Structure and CAS verification).[1]

  • Peptide Library Synthesis Strategies

    • Biotage Application Note: Peptide library synthesis: using two different coupling reagents to improve overall crude purity.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Side Reactions in 3-Aminobenzoic Acid Acylation

Welcome to the technical support center for the acylation of 3-aminobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet nua...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the acylation of 3-aminobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet nuanced reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the acylation of 3-aminobenzoic acid.

Q1: I'm observing a significant amount of a byproduct with a higher molecular weight than my expected product. What is likely happening?

A: You are likely observing di-acylation. This occurs when the initially formed N-acyl product's remaining carboxylic acid group reacts with another molecule of 3-aminobenzoic acid, or when the amino group of a second 3-aminobenzoic acid molecule is acylated by the same acylating agent. Controlling stoichiometry and reaction conditions is crucial to minimize this.

Q2: My reaction is producing a significant amount of an ester byproduct. How can I favor N-acylation over O-acylation?

A: The formation of an ester byproduct indicates O-acylation of the carboxylic acid group.[1][2] The key to favoring N-acylation lies in exploiting the higher nucleophilicity of the amine compared to the carboxylate. Running the reaction under basic conditions (e.g., Schotten-Baumann conditions) deprotonates the amine, enhancing its nucleophilicity.[3][4][5] Conversely, acidic conditions will protonate the amine, rendering it non-nucleophilic and favoring O-acylation.

Q3: My acylation reaction is sluggish and gives a low yield. What can I do to improve it?

A: Low yields can stem from several factors, including poor solubility of 3-aminobenzoic acid, insufficient activation of the acylating agent, or deactivation of the amine. Ensure your solvent system fully dissolves the starting material. If using a coupling agent like a carbodiimide, consider adding an activator such as N-hydroxysuccinimide (NHS) to form a more stable and reactive intermediate.[6][7] Also, verify that the pH of your reaction is optimal for amine nucleophilicity (typically basic).

Q4: I am using a carbodiimide coupling agent and getting a significant amount of an insoluble byproduct. What is it and how can I avoid it?

A: When using carbodiimides like dicyclohexylcarbodiimide (DCC), the main byproduct is dicyclohexylurea (DCU), which is poorly soluble in many organic solvents.[8] While its precipitation can help drive the reaction forward, it can complicate purification. To avoid this, consider using a water-soluble carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), where the urea byproduct is easily removed with an aqueous wash.[8][9] Another common side reaction with carbodiimides is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which can be minimized by using solvents with low dielectric constants.

Troubleshooting Guides

This section provides a deeper dive into specific challenges and offers detailed solutions.

Troubleshooting Guide 1: Poor Selectivity (N- vs. O-Acylation)

The competition between N-acylation and O-acylation is a central challenge. The amino group is generally more nucleophilic than the carboxylic acid, but reaction conditions can tip the balance.

Causality:

  • pH: Under acidic conditions, the amino group is protonated (-NH3+), losing its nucleophilicity and leaving the carboxylic acid as the primary site for reaction. In basic conditions, the amine is deprotonated and highly nucleophilic, favoring N-acylation.[3]

  • Acylating Agent: Highly reactive acylating agents like acyl chlorides can be less selective. Using a milder activating agent or a coupling reagent can provide better control.

  • Temperature: Higher temperatures can sometimes lead to decreased selectivity.

Solutions:

  • Employ Schotten-Baumann Conditions: This classic method uses a biphasic system (e.g., dichloromethane and water) with a base like sodium hydroxide in the aqueous phase.[4][10] The base neutralizes the acid byproduct (e.g., HCl from an acyl chloride), preventing protonation of the amine and driving the reaction towards N-acylation.[3][5]

  • Use a Non-Nucleophilic Organic Base: In an anhydrous organic solvent, a tertiary amine base like triethylamine or pyridine can be used to scavenge the acid byproduct without competing as a nucleophile.[11]

  • Protecting Group Strategy: For maximum selectivity, consider protecting the carboxylic acid group as an ester (e.g., methyl or ethyl ester). After N-acylation, the ester can be hydrolyzed to yield the desired product.[12][13]

Troubleshooting Guide 2: Di-acylation and Polymerization

The formation of dimers and oligomers is a common issue, especially when aiming for a 1:1 adduct.

Causality:

  • Stoichiometry: An excess of the acylating agent or poor mixing can lead to localized high concentrations, promoting di-acylation.

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can increase the likelihood of the less reactive carboxylic acid group of the mono-acylated product participating in a subsequent reaction.

Solutions:

  • Controlled Addition: Add the acylating agent slowly and dropwise to a solution of 3-aminobenzoic acid. This maintains a low concentration of the acylating agent and favors the more rapid reaction with the highly nucleophilic amine.

  • Use of a Slight Excess of the Amine: Employing a small excess (e.g., 1.1 equivalents) of 3-aminobenzoic acid can help ensure the complete consumption of the acylating agent by the more reactive amino group.

  • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and stop it once the desired product is maximized and before significant di-acylation occurs.

Experimental Protocols

Protocol 1: Selective N-Acylation using Schotten-Baumann Conditions

This protocol is optimized for the selective N-acylation of 3-aminobenzoic acid with an acyl chloride.

Materials:

  • 3-Aminobenzoic acid

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH), 2M aqueous solution

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3-aminobenzoic acid (1.0 eq) in 2M NaOH solution. Cool the flask in an ice bath to 0-5 °C.

  • In a separate addition funnel, dissolve the acyl chloride (1.05 eq) in DCM.

  • Add the acyl chloride solution dropwise to the vigorously stirred aqueous solution of 3-aminobenzoic acid over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with 1M HCl, followed by water, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acylated product.

  • Purify the product by recrystallization or column chromatography.[14]

Protocol 2: N-Acylation using a Carbodiimide Coupling Agent (EDC)

This protocol is suitable for coupling a carboxylic acid to the amino group of 3-aminobenzoic acid.

Materials:

  • 3-Aminobenzoic acid

  • Carboxylic acid to be coupled

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) (optional, but recommended)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Weak base (e.g., N,N-Diisopropylethylamine - DIPEA)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DMF or DCM.

  • Add EDC (1.1 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve 3-aminobenzoic acid (1.2 eq) and DIPEA (1.5 eq) in DMF or DCM.

  • Add the solution of 3-aminobenzoic acid to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Data Presentation

ParameterSchotten-BaumannCarbodiimide (EDC) CouplingKey Consideration
Acylating Agent Acyl Chloride/AnhydrideCarboxylic AcidNature of the acyl group being introduced.
Solvent System Biphasic (e.g., DCM/Water)Anhydrous Organic (e.g., DMF, DCM)EDC is water-soluble, allowing for easy workup.[9]
Base Strong Inorganic (e.g., NaOH)Weak Organic (e.g., DIPEA)Base choice is critical for preventing side reactions.
Typical Temp. 0 °C to Room TempRoom TempMilder conditions often lead to cleaner reactions.
Key Byproduct Salt (e.g., NaCl)Water-soluble ureaEase of removal is a major advantage of EDC.[9]
Selectivity Generally high for N-acylationHigh, controlled by pre-activationProtecting groups may still be needed for complex substrates.

Visualizations

G cluster_0 Reaction Initiation 3-Aminobenzoic Acid 3-Aminobenzoic Acid Reaction Mixture Reaction Mixture 3-Aminobenzoic Acid->Reaction Mixture Acylating Agent Acylating Agent Acylating Agent->Reaction Mixture N-Acylation (Desired) N-Acylation (Desired) Reaction Mixture->N-Acylation (Desired) Favored by basic pH O-Acylation (Side Reaction) O-Acylation (Side Reaction) Reaction Mixture->O-Acylation (Side Reaction) Favored by acidic pH Desired Product Desired Product N-Acylation (Desired)->Desired Product Ester Byproduct Ester Byproduct O-Acylation (Side Reaction)->Ester Byproduct Di-acylation Di-acylation Desired Product->Di-acylation Excess Acylating Agent High Temperature Dimer/Polymer Byproduct Dimer/Polymer Byproduct Di-acylation->Dimer/Polymer Byproduct

Caption: Competing reaction pathways in the acylation of 3-aminobenzoic acid.

G cluster_1 Troubleshooting Workflow Start Identify Side Product IsEster Is it an ester (O-acylation)? Start->IsEster IsDimer Is it a dimer/polymer (Di-acylation)? IsEster->IsDimer No AdjustpH Use Schotten-Baumann Increase pH IsEster->AdjustpH Yes LowYield Is the yield low? IsDimer->LowYield No ControlStoich Slow addition of acylating agent IsDimer->ControlStoich Yes CheckActivation Add NHS to EDC coupling Check solvent/solubility LowYield->CheckActivation Yes Purify Purify Product LowYield->Purify No AdjustpH->Purify ControlStoich->Purify CheckActivation->Purify

Caption: A logical troubleshooting workflow for common acylation issues.

References

  • Schotten–Baumann reaction. (n.d.). Grokipedia.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal.
  • Schotten–Baumann reaction. (2020, August 1). LS College.
  • Carbodiimide. (n.d.). Wikipedia.
  • Technical Support Center: Purification of N-Acryloyl-p-aminobenzoic Acid. (n.d.). Benchchem.
  • Coupling Reagents. (n.d.). AAPPTEC - Peptides.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Protecting Groups. (n.d.). Organic Chemistry Portal.
  • Protecting groups in organic synthesis + H2O. (n.d.).
  • Application Notes and Protocols for the N-Acylation of 4-Amino-3-bromobenzoic acid. (n.d.). Benchchem.
  • Difference Between O Acylation and N Acylation. (2020, November 2).
  • What is the difference between O acylation and N acylation?. (2021, August 29). Brainly.in.
  • Carbodiimide Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific - TW.

Sources

Optimization

Removing impurities from 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid crude product

Technical Support Center: Purification of 3-(2-Morpholin-4-yl-acetylamino)-benzoic Acid Case ID: PUR-32M-ABA Status: Active Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1] Executive Summary & Chemic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-(2-Morpholin-4-yl-acetylamino)-benzoic Acid

Case ID: PUR-32M-ABA Status: Active Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary & Chemical Profile

User Query: "How do I remove impurities from my crude 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid?"

Scientist's Assessment: This compound is an amphoteric molecule containing a carboxylic acid moiety (


) and a tertiary morpholine amine (

). The crude product typically contains unreacted 3-aminobenzoic acid, morpholine salts, and the chloroacetylated intermediate.

Because the molecule can exist as a cation, anion, or zwitterion depending on pH, standard silica chromatography often leads to streaking and poor recovery. The most robust purification strategy relies on "Isoelectric Precipitation" coupled with pH-switched liquid-liquid extraction. [1]

Diagnostic Troubleshooting (Q&A)

Q1: My crude product is a sticky, dark oil that won't solidify. What happened? A: This "oiling out" is typically caused by residual solvent (often DMF or DMAc) or excess morpholine trapping the product.

  • The Fix: Do not attempt to scrape it. Dissolve the oil in a minimum amount of 10% NaOH (aq). Wash this aqueous solution twice with Dichloromethane (DCM) to extract the organic impurities and residual morpholine. Then, slowly acidify the aqueous layer to pH 4.5–5.0 to induce crystallization.

Q2: HPLC shows a persistent peak at RRT 0.85. What is it? A: This is likely the 3-(2-chloroacetylamino)-benzoic acid intermediate.[1]

  • The Cause: Incomplete nucleophilic substitution by morpholine.

  • The Fix: This intermediate is less basic than your product. Dissolve your crude in dilute HCl (pH 2). The morpholine product will protonate and dissolve. If the chloro-intermediate is less soluble (due to lack of the basic morpholine nitrogen), it can be filtered off. However, a more reliable method is recrystallization from Ethanol/Water (1:1) , as the intermediate has significantly lower solubility in aqueous alcohols than the morpholine adduct.

Q3: The product has a pink/brown hue. A: This indicates oxidation of trace unreacted 3-aminobenzoic acid.[1]

  • The Fix: Perform a charcoal treatment.[2] Dissolve the product in hot ethanol (or the sodium salt in water), add activated carbon (5 wt%), stir for 30 minutes, and filter while hot through Celite.

Core Protocol A: The "pH-Switch" Extraction (Recommended)[1]

This method leverages the amphoteric nature of the molecule to wash away impurities in both acidic and basic windows.

Prerequisites:

  • Crude Product (

    
    )
    
  • 1M NaOH and 1M HCl

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • pH Meter[1]

Step-by-Step Workflow:

  • Basification (Solubilization):

    • Suspend crude solid in

      
       water.
      
    • Add 1M NaOH dropwise with stirring until pH reaches 10–11.[1] The solid should dissolve completely as the carboxylate salt (

      
      ).
      
    • Checkpoint: If solids remain, filter them off.[2][3][4] These are non-acidic impurities.[1]

  • Organic Wash (Removal of Neutrals/Bases):

    • Transfer the aqueous solution to a separatory funnel.

    • Wash with

      
       DCM.
      
    • Discard the organic (DCM) layer. This removes unreacted morpholine (which extracts into organic at high pH) and neutral by-products.[1]

  • Isoelectric Precipitation (Isolation):

    • Transfer the aqueous layer to a beaker.

    • Slowly add 1M HCl while monitoring pH.[1]

    • Target pH: 4.5 – 5.0.

    • Mechanism:[1][5][6][7] At this pH, the molecule is zwitterionic (Net charge

      
      ) and reaches its minimum solubility.
      
    • Stir the resulting slurry for 1 hour at

      
      .
      
  • Filtration:

    • Filter the white precipitate. Wash with ice-cold water (

      
      ) to remove inorganic salts (NaCl).[1]
      
    • Dry in a vacuum oven at

      
      .
      

Core Protocol B: Recrystallization (Polishing)

If the product from Protocol A is <98% pure, use this method.

  • Solvent System: Ethanol : Water (Start with 95% Ethanol).

  • Procedure:

    • Dissolve the solid in boiling Ethanol (

      
      ).
      
    • If it does not dissolve, add water dropwise until clear (up to 20% water volume).

    • Allow to cool slowly to room temperature, then refrigerate.

    • Note: Morpholine derivatives can be slow to crystallize.[1] If no crystals form after 24 hours, scratch the glass or add a seed crystal.

Visualized Workflows

Figure 1: Impurity Removal Logic Pathway

PurificationLogic Crude Crude Mixture (Product, 3-ABA, Morpholine, Cl-Intermediate) Step1 Dissolve in dilute NaOH (pH > 10) Crude->Step1 Separation Liquid-Liquid Extraction (Aq. Phase vs. DCM) Step1->Separation OrgLayer Organic Layer (DCM) Contains: Unreacted Morpholine, Neutral Impurities Separation->OrgLayer Wash AqLayer Aqueous Layer Contains: Product (Anionic), 3-ABA (Anionic) Separation->AqLayer Keep Step2 Acidify to pH 4.5 - 5.0 (Isoelectric Point) AqLayer->Step2 Precipitate Precipitate Forms (Zwitterionic Product) Step2->Precipitate Solidifies Filtrate Filtrate (Mother Liquor) Contains: Salts, Trace 3-ABA Step2->Filtrate Remains Soluble

Caption: Logical flow for the pH-switch extraction method, separating the target compound based on its amphoteric properties.

Figure 2: Synthesis & Impurity Origin[1][7][8]

SynthesisPath SM1 3-Aminobenzoic Acid Inter Intermediate: 3-(2-chloroacetylamino)benzoic acid SM1->Inter + SM2 (-HCl) SM2 Chloroacetyl Chloride Impurity Impurity: Hydrolyzed Chloroacetic Acid SM2->Impurity Hydrolysis (Moisture) Product Target Product: 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid Inter->Product + Reagent (Nucleophilic Sub.) Reagent Morpholine

Caption: Synthetic route showing the origin of the key chloro-intermediate impurity.

Technical Data Summary

ParameterValueSignificance in Purification
Molecular Weight 264.28 g/mol Moderate size; usually solid.[1]
Acidic pKa ~4.2 (Carboxylic Acid)Soluble at pH > 5.[1]
Basic pKa ~7.8 (Morpholine N)Soluble at pH < 3.[1]
Isoelectric Point (pI) ~5.0Least soluble pH. Target this for precipitation.[1]
LogP ~0.8 (Estimated)Moderately polar; difficult to extract with Hexane/Ether.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 506091, Benzoic acid, 4-(acetylamino)-3-(2-aminoethyl)- (Analogous Structure Analysis).[1] Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1][8] (Standard reference for amino acid/benzoic acid purification protocols).

  • ResearchGate. Solubility of Benzoic Acid in Mixed Solvents. Retrieved from [Link]

Sources

Troubleshooting

Optimizing pH conditions for morpholine-benzoic acid stability

[1] Current Status: Systems Operational Topic: Optimizing pH conditions for morpholine-benzoic acid stability Ticket ID: MB-STAB-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Current Status: Systems Operational Topic: Optimizing pH conditions for morpholine-benzoic acid stability Ticket ID: MB-STAB-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary: The Stability "Goldilocks" Zone

Welcome to the technical support hub for Morpholine-Benzoate systems. If you are encountering precipitation, pH drift, or regulatory flags regarding nitrosamines, you are likely operating outside the thermodynamic stability window of this salt pair.[2]

The stability of the Morpholine-Benzoate complex is governed by three competing physicochemical forces. Your formulation must balance these to maintain integrity:

ParameterCritical ThresholdThe Risk
Acid Limit (Benzoic) pH < 4.5 Precipitation. Benzoic acid protonates and crashes out of solution.[1]
Base Limit (Morpholine) pH > 8.5 Volatility. Morpholine deprotonates to its free base form and evaporates, causing pH drift.[2]
Safety Limit (Nitrosation) pH 3.0 – 5.0 Carcinogenesis. Peak formation of N-Nitrosomorpholine (NMOR) if nitrites are present.

Module 1: Troubleshooting Physical Instability

Issue: "My solution turns cloudy upon cooling or slight acidification."

Diagnosis: You have breached the Solubility Floor .[1] Benzoic acid is a weak acid (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


).[1] In the morpholine-benzoate salt, morpholine acts as the counter-ion to solubilize the benzoate.[1][2] If the pH drops near or below 4.2, the equilibrium shifts toward the uncharged, hydrophobic benzoic acid species, which has poor water solubility (~3.4 g/L at 25°C).[2]

Corrective Protocol:

  • Measure pH immediately. If pH is < 5.0, you are in the danger zone.[1][2]

  • Adjust Stoichiometry. Ensure you have a slight molar excess of morpholine (1.05 : 1.00 ratio).[1]

  • Buffer Capacity. The morpholine-benzoate salt itself acts as a buffer system.[1] Maximum buffering capacity occurs where

    
    .[1][2] Since you have two 
    
    
    
    values (4.2 and 8.4), the "valley" between them (pH ~6.3) is actually the least buffered region, making the pH sensitive to small acid/base additions.[1][2]
Issue: "The pH of my formulation drops over time, and it smells 'fishy'."

Diagnosis: You have breached the Volatility Ceiling .[1] Morpholine is a volatile secondary amine (


; bp 129°C).[1]
  • At pH 6.0 , ~99% of morpholine is protonated (Morpholinium ion) and non-volatile.

  • At pH 9.0 , >80% of morpholine exists as the free base.[1][2]

  • Mechanism: The free base evaporates from the solution (creating the fishy odor). As the base leaves, the equilibrium shifts, leaving behind protons (from the water dissociation to replace the amine), causing the pH to drop.[2] This eventually triggers the precipitation of benzoic acid (see above).[1]

Visualizing the Stability Window

StabilityWindow LowPH pH < 4.5 (Acidic Danger) Precip Benzoic Acid Precipitation LowPH->Precip Protonation of Benzoate Stable pH 5.5 - 7.5 (Target Window) Salt Stable Morpholinium-Benzoate Salt Stable->Salt Ionic Interaction HighPH pH > 8.5 (Basic Danger) Volatile Morpholine Evaporation HighPH->Volatile Deprotonation of Morpholine Volatile->LowPH Loss of Base causes pH Drop

Figure 1: The thermodynamic stability window for Morpholine-Benzoate systems.[2] Note the cyclic failure mode where volatility leads to acidification and subsequent precipitation.

Module 2: Chemical Safety & Regulatory (Nitrosamines)

Issue: "Regulatory affairs flagged my formulation for N-Nitrosamine risk."

The Science: Morpholine is a secondary amine.[1][3][4] In the presence of nitrosating agents (nitrites,


), it readily forms N-Nitrosomorpholine (NMOR) , a potent carcinogen (Group 2B).[2]
  • Critical pH: Nitrosation is acid-catalyzed, peaking typically between pH 3.0 and 4.0 .[1][2]

  • Source of Nitrites: Trace impurities in excipients, water, or even atmospheric

    
     if stored in open containers.[1][2]
    

Mitigation Strategy (The "Safe-by-Design" Protocol):

  • pH Control: Maintain pH > 6.0. The rate of nitrosation drops significantly as pH increases because the concentration of the reactive species (

    
    ) decreases.[1]
    
  • Scavenger Addition: Incorporate antioxidants. Ascorbic acid (Vitamin C) or alpha-tocopherol can scavenge nitrite ions before they react with the morpholine.[1]

    • Ratio: 1:1 to 2:1 (Scavenger:Nitrite molar ratio).[1]

  • Excipient Screening: Certify all raw materials (especially water sources) are "Nitrite-Free" or "Low-Nitrite."[1]

Nitrosation Morph Morpholine (Secondary Amine) Reaction N-Nitrosation (Acid Catalyzed) Morph->Reaction Nitrite Nitrite Impurity (NO2-) Nitrite->Reaction Acid Acidic pH (3-4) Acid->Reaction Catalyst NMOR N-Nitrosomorpholine (Carcinogen) Reaction->NMOR Scavenger Inhibitor: Ascorbic Acid Scavenger->Nitrite Reduces to NO

Figure 2: The pathway of N-Nitrosomorpholine formation.[2] Maintaining pH > 6.0 and using scavengers interrupts the 'Acidic pH' and 'Nitrite' nodes.

Module 3: Validated Formulation Protocol

Objective: Prepare a stable 100mM Morpholinium Benzoate buffer at pH 6.5.

Materials:

  • Benzoic Acid (High Purity)

  • Morpholine (Reagent Grade, >99%)[2]

  • Water (HPLC Grade, degassed to remove

    
    )[2]
    

Step-by-Step Procedure:

  • Slurry Preparation:

    • Weigh 12.21 g of Benzoic Acid (100 mmol).[1]

    • Add to 800 mL of degassed water.[1]

    • Observation: The solution will be cloudy (slurry) as benzoic acid is not fully soluble yet.[1]

  • Titration (The Solubilization Phase):

    • Under constant stirring, add Morpholine dropwise.[1][2]

    • Target: You will need approximately 8.7 mL (100 mmol) of Morpholine.[1]

    • Endpoint: The solution will clarify as the Morpholinium Benzoate salt forms.[1]

  • pH Adjustment (The Critical Step):

    • Measure the pH.[1] It should be near neutral.

    • If pH < 6.0: Add Morpholine in 10

      
       increments.[1] Do not exceed pH 7.5 to avoid volatility issues.
      
    • If pH > 7.5: Do not add HCl (introduces chloride ions which can corrode steel).[1] Add small crystals of Benzoic acid to lower pH.[1]

  • Finalization:

    • Top up to 1000 mL with water.[1]

    • Store in glass (avoid plastics that leach nitrites) with a tight seal (prevent morpholine loss).

Frequently Asked Questions (FAQ)

Q: Can I autoclave this solution? A: Proceed with Caution. While the salt is stable, high temperatures (121°C) can drive two degradation pathways:

  • Amide Formation: Forcing conditions can dehydrate the salt to form N-benzoylmorpholine (covalent amide).[1]

  • Volatilization: If the seal isn't perfect, morpholine will escape, and the solution will precipitate upon cooling.[1][2] Recommendation: Sterile filtration (0.22

    
    ) is preferred over autoclaving.
    

Q: Why does the pH drift down when stored in an open beaker? A: This is the "Volatility Pump."[1] Morpholine vapor pressure is significant.[1] As it evaporates, the equilibrium


 shifts right, leaving protons behind.[2] This acidifies the solution.[1] Always store in air-tight containers with minimal headspace.

Q: Is there a substitute for Morpholine if I can't manage the Nitrosamine risk? A: Yes.[1] If the specific "morpholine" structure isn't required for biological activity (e.g., if it's just a counter-ion), consider Tromethamine (Tris) or Ethanolamine .[2] Tris is a primary amine with a similar pKa (8.[1]07) but does not form stable nitrosamines (primary nitrosamines decompose rapidly).[1]

References

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 221, Benzoic Acid. Retrieved from [Link][5]

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 8083, Morpholine. Retrieved from [Link]

  • European Medicines Agency (EMA). (2020).[1] Assessment report: Nitrosamine impurities in human medicinal products. (EMA/369136/2020).[1] Retrieved from [Link]

  • World Health Organization (WHO). (1996).[1] Morpholine: Health and Safety Guide No. 92. International Programme on Chemical Safety.[1] Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2021).[1] Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Morpholine-Acetylamino Coupling Reactions

Welcome to the technical support center for a particularly challenging synthetic step: the amide coupling of a morpholine moiety to a sterically encumbered acetylamino-substituted carboxylic acid. This resource is design...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for a particularly challenging synthetic step: the amide coupling of a morpholine moiety to a sterically encumbered acetylamino-substituted carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter difficulties with this specific transformation. Steric hindrance in this context can lead to sluggish reactions, low yields, and the formation of unwanted byproducts.[1][2][3] This guide provides in-depth, experience-driven answers to common problems and offers robust protocols to enhance your success rate.

Frequently Asked Questions (FAQs)
Q1: Why is the coupling between a morpholine and an acetylamino-substituted acid so challenging?

A1: The primary difficulty arises from steric hindrance, a phenomenon where the size and spatial arrangement of atoms obstruct a chemical reaction.[1][4] In this specific case, the challenge is twofold:

  • Bulky Nucleophile: Morpholine, while a secondary amine, is conformationally larger than simpler amines.

  • Encumbered Electrophile: The acetylamino group, especially when positioned near the carboxylic acid (e.g., at the ortho position of a benzoic acid), creates significant steric bulk around the reaction center. This physically blocks the approach of the activated carboxylic acid to the morpholine's nitrogen atom, slowing down or preventing the desired amide bond formation.[1][4][5]

Q2: My standard EDC/HOBt coupling is failing. What is the first thing I should try?

A2: When standard carbodiimide reagents like EDC or DCC fail, it is often a sign that a more potent activating agent is required to overcome the high activation energy barrier imposed by steric hindrance.[6] The first and most common step-up is to switch to a phosphonium or aminium/uronium-based coupling reagent.

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are highly effective for sterically demanding couplings.[2][7] PyAOP, in particular, is noted for its effectiveness with challenging substrates.[8]

  • Aminium/Uronium Salts (e.g., HATU, HBTU, COMU): These are among the most powerful coupling reagents available and are excellent choices for hindered systems.[6][7][8] HATU, in particular, often succeeds where others fail.[8]

These reagents generate highly reactive acyl-intermediate species that are more susceptible to nucleophilic attack by the hindered morpholine.

Q3: How critical are temperature and reaction time for this type of hindered coupling?

A3: Temperature and time are critical parameters. For sterically hindered reactions that are sluggish at room temperature, gently increasing the heat can often provide the necessary energy to overcome the activation barrier.[1]

  • Temperature: Start by running the reaction at a moderately elevated temperature (e.g., 40-50 °C). Be cautious, as excessive heat can lead to side reactions or racemization if chiral centers are present.[1][6]

  • Reaction Time: Hindered couplings are inherently slow. Do not be quick to judge a reaction as failed. Extend the reaction time significantly, monitoring progress by TLC or LC-MS. It is not uncommon for these reactions to require 12-24 hours or even longer to reach completion.[1]

Troubleshooting Guide: Specific Scenarios
Q4: My reaction has stalled at ~50% conversion, even with HATU. What are my next steps?

A4: A stalled reaction, even with a powerful coupling reagent, points to a severe steric clash or deactivation of reagents. Here is a logical troubleshooting workflow:

G Start Reaction Stalled at ~50% Reagent_Check Re-add fresh coupling reagent and base? Start->Reagent_Check Initial Step Temp_Increase Increase temperature? (e.g., to 60 °C) Reagent_Check->Temp_Increase No Improvement Success Reaction Complete Reagent_Check->Success Improvement Solvent_Change Change to a more polar, higher-boiling solvent? (e.g., NMP, DMA) Temp_Increase->Solvent_Change No Improvement Temp_Increase->Success Improvement Acyl_Fluoride Switch to Acyl Fluoride Methodology? Solvent_Change->Acyl_Fluoride Still Stalled Solvent_Change->Success Improvement Acyl_Fluoride->Success Success

Caption: Troubleshooting workflow for a stalled coupling reaction.

  • Re-charge the Reaction: Coupling reagents and their activated intermediates can degrade over long reaction times. Adding a second portion of the coupling reagent (e.g., 0.5 eq of HATU) and base (e.g., 1.0 eq of DIPEA) can sometimes push the reaction to completion.

  • Increase Temperature: Cautiously increase the temperature in 10 °C increments. Monitor for any signs of decomposition of your starting materials.

  • Change Solvent: If you are using a solvent like DCM or THF, switching to a more polar, higher-boiling solvent like DMF or NMP can be beneficial. These solvents are better at solvating the charged intermediates and can be heated more effectively.[9]

  • Switch to a More Reactive Intermediate: If the above fails, the O-acylisourea intermediate formed by HATU may still not be reactive enough. The next step is to form an acyl fluoride . Acyl fluorides are less sterically demanding than other activated species and are highly effective for coupling extremely hindered substrates.[10] Reagents like TFFH or BTFFH can be used for this purpose.[10]

Q5: I'm observing a significant byproduct that has the mass of my carboxylic acid. What is happening?

A5: This strongly suggests the formation of a symmetric anhydride from your starting carboxylic acid. This occurs when the activated carboxylic acid intermediate reacts with another molecule of the carboxylic acid starting material instead of the morpholine. While the anhydride is also an acylating agent, its reaction with the hindered morpholine can be even slower, leading to it being a major, non-productive sink for your material.[11]

Solution:

  • Order of Addition: Pre-activate the carboxylic acid. Dissolve the acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in your solvent and stir for 15-30 minutes before adding the morpholine.[6] This allows the activated ester to form in high concentration, favoring the reaction with the amine once it is added.

  • Use Phosphonium Reagents: Phosphonium salts like PyBOP are sometimes less prone to this side reaction compared to aminium salts under certain conditions.[2]

Q6: How do I choose the best coupling reagent for my specific sterically hindered system?

A6: The choice depends on the severity of the hindrance and the electronic properties of your substrates. A tiered approach is recommended.

G Reagents Coupling Reagent Classes Carbodiimides (EDC, DCC) Phosphonium Salts (PyBOP, PyAOP) Aminium Salts (HATU, HCTU, COMU) Acyl Halides (via TFFH, SOCl₂) Reagents:f1->Reagents:f2 Reagents:f2->Reagents:f3 Reagents:f3->Reagents:f4 Reactivity Increasing Reactivity & Efficacy for Hindered Systems

Caption: Hierarchy of coupling reagent reactivity for hindered systems.

  • Tier 1 (Standard): Carbodiimides (EDC, DIC) with additives (HOBt, Oxyma).[11][12][13] While likely to be insufficient for this specific challenge, they are the baseline.

  • Tier 2 (High-Potency): Phosphonium (PyBOP) or Aminium (HATU, HCTU) salts.[7][8] These are the go-to reagents for most hindered couplings and are often successful. COMU is a modern alternative to HATU with improved safety and solubility profiles.[7]

  • Tier 3 (Extreme Cases): Acyl Fluoride Formation (using TFFH, PyFluor, XtalFluor-E).[10] This is reserved for when even the most potent uronium salts fail. The small size of the fluoride leaving group minimizes steric repulsion during the nucleophilic attack.[10]

Comparative Summary of Recommended Coupling Reagents
Reagent ClassExample(s)ProsConsBest For...
Aminium/Uronium HATU, HCTU, COMUVery high reactivity, fast reactions, suppresses racemization.[6][7][8]Can cause guanidinylation of the amine if not used carefully; HATU/HBTU can be explosive when dry.[9]The first choice for overcoming moderate to severe steric hindrance.[6]
Phosphonium PyBOP, PyAOPExcellent reactivity, no guanidinylation side reaction, good for cyclizations.[2][7]Can be more expensive; byproduct removal (phosphine oxide) can sometimes be tricky.Highly hindered systems where aminium reagents might cause side reactions.[2]
Acyl Fluoride Precursors TFFH, BTFFHExtremely effective for the most severely hindered couplings due to the small size of the fluoride leaving group.[10]Requires an extra step (formation of the acyl fluoride); reagents can be moisture-sensitive."Last resort" for couplings that fail with all other methods.[10][14]
Protocol: Robust Coupling of a Hindered Acetylamino-Benzoic Acid with Morpholine using HATU

This protocol details a reliable method using HATU, a powerful aminium salt coupling reagent, with pre-activation to maximize yield.

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Pre-Activation cluster_2 Step 3: Coupling cluster_3 Step 4: Monitoring & Workup A Dissolve hindered carboxylic acid (1.0 eq) in anhydrous DMF. B Add HATU (1.1 eq) and DIPEA (2.5 eq). A->B C Stir at RT for 20 min. B->C D Add Morpholine (1.2 eq) to the activated mixture. C->D E Stir at 40-50 °C. D->E F Monitor by LC-MS until acid is consumed (12-24h). E->F G Aqueous workup & purification. F->G

Caption: Experimental workflow for HATU-mediated hindered coupling.

Materials:

  • Sterically hindered acetylamino-substituted carboxylic acid (1.0 eq)

  • Morpholine (1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation: To a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), add the hindered carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the acid completely (aim for a concentration of ~0.1-0.2 M).

  • Pre-activation: Add HATU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq).[6]

  • Stirring: Allow the mixture to stir at room temperature for 20-30 minutes. The solution may change color, indicating the formation of the activated O-acylisourea intermediate.

  • Amine Addition: Add morpholine (1.2 eq) to the reaction mixture.

  • Heating and Monitoring: Heat the reaction to 40-50 °C and monitor its progress by TLC or LC-MS every few hours. The reaction may take 12-24 hours to complete.

  • Workup: Once the starting acid is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation pattern of 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid

Comparative Mass Spectrometry Fragmentation Guide: 3-(2-Morpholin-4-yl-acetylamino)-benzoic Acid As a Senior Application Scientist, evaluating the structural integrity and metabolic fate of complex building blocks requir...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Mass Spectrometry Fragmentation Guide: 3-(2-Morpholin-4-yl-acetylamino)-benzoic Acid

As a Senior Application Scientist, evaluating the structural integrity and metabolic fate of complex building blocks requires a deep understanding of gas-phase ion chemistry. 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid (Exact Mass: 264.1110 Da) is a highly informative model compound. It features a basic morpholine ring, a labile amide linker, and an acidic benzoic acid moiety.

This guide objectively compares the fragmentation performance of the two dominant high-resolution mass spectrometry (HRMS) platforms—Orbitrap HCD (Higher-energy Collisional Dissociation) and Q-TOF CID (Collision-Induced Dissociation) —to help researchers select the optimal workflow for structural elucidation and quantitation.

Mechanistic Causality: Gas-Phase Fragmentation Logic

To interpret MS/MS spectra accurately, we must understand why specific bonds break. The fragmentation of 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid is governed by proton affinity and the "mobile proton" model[1].

  • Primary Protonation: During positive electrospray ionization (ESI+), the proton initially localizes on the morpholine nitrogen, which possesses the highest proton affinity in the molecule[2].

  • Amide Bond Cleavage: Upon collisional activation, the proton mobilizes to the amide nitrogen. This weakens the C-N bond, triggering heterolytic cleavage[1]. Depending on the relative proton affinities of the resulting fragments, the charge is retained either on the morpholinoacyl cation (m/z 128.0712) or the 3-aminobenzoic acid cation (m/z 138.0555) .

  • Neutral Losses: The benzoic acid moiety is highly susceptible to low-energy neutral losses, specifically dehydration (-H₂O, 18 Da) and decarboxylation (-CO₂, 44 Da).

Platform Comparison: Orbitrap HCD vs. Q-TOF CID

While both platforms provide high mass accuracy, their collision physics fundamentally alter the resulting spectra.

  • Q-TOF CID: Ions undergo multiple low-energy collisions within a quadrupole collision cell. This "gentle" activation is highly effective for preserving labile intermediate fragments and observing primary neutral losses[3].

  • Orbitrap HCD: HCD utilizes beam-type collisional dissociation in a dedicated multipole cell before ions are injected into the Orbitrap. This imparts higher internal energy over a shorter timeframe, driving deeper secondary fragmentations (e.g., morpholine ring cleavage). Crucially, HCD eliminates the "low-mass cutoff" inherent to traditional ion traps, ensuring the capture of low m/z reporter ions[4]. To achieve spectral parity with Q-TOF CID, Orbitrap HCD often requires slightly lower nominal collision energy settings[5].

Fragmentation Pathway Visualization

MS_Fragmentation M [M+H]+ m/z 265.1188 F1 [M+H - H2O]+ m/z 247.1083 M->F1 -H2O F2 [M+H - CO2]+ m/z 221.1290 M->F2 -CO2 F3 Morpholinoacyl Cation m/z 128.0712 M->F3 Amide Cleavage F4 3-Aminobenzoic Acid m/z 138.0555 M->F4 Amide Cleavage F5 Morpholine Cation m/z 86.0606 F3->F5 -C2H2O

Fig 1. Primary gas-phase fragmentation pathways of 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid.

Quantitative Data: Platform Performance Comparison

The following table summarizes the expected fragment ions and their relative abundances when analyzed on both platforms under optimized conditions.

Fragment IDExact Mass (m/z)FormulaQ-TOF CID (25 eV) Rel. AbundanceOrbitrap HCD (NCE 35) Rel. AbundanceMechanistic Origin
Precursor 265.1188C₁₃H₁₇N₂O₄⁺15%5%Intact protonated molecule
[M+H-H₂O]⁺ 247.1083C₁₃H₁₅N₂O₃⁺40%20%Loss of water from carboxylic acid
[M+H-CO₂]⁺ 221.1290C₁₂H₁₇N₂O₂⁺35%15%Decarboxylation of benzoic acid
3-Aminobenzoic⁺ 138.0555C₇H₈NO₂⁺100% (Base) 80%Amide bond cleavage (charge on aniline)
Morpholinoacyl⁺ 128.0712C₆H₁₀NO₂⁺60%100% (Base) Amide bond cleavage (charge on N-term)
Morpholine⁺ 86.0606C₄H₈NO⁺10%65%Secondary cleavage of morpholinoacyl

Data Interpretation: Q-TOF CID excels at preserving the primary 3-aminobenzoic acid fragment, making it ideal for targeted MRM/PRM assays focusing on the aromatic core. Conversely, the higher energy transfer of Orbitrap HCD drives the reaction further toward the stable morpholinoacyl cation and its subsequent secondary fragments, providing richer structural fingerprints.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure reproducibility and scientific integrity, execute the following step-by-step methodology. This protocol is designed as a self-validating system to rule out in-source fragmentation artifacts.

Phase 1: Sample Preparation

  • Reconstitute 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Validation Check: Inject a solvent blank prior to the sample. Ensure the extracted ion chromatogram (XIC) at m/z 265.1188 shows a signal-to-noise ratio of < 3 to confirm zero carryover.

Phase 2: Chromatographic Separation

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.

Phase 3: MS/MS Acquisition Parameters

  • Platform A (Orbitrap): Operate in ESI positive mode. Set MS1 resolution to 70,000 and MS2 resolution to 17,500. Use an isolation window of 1.0 m/z. Step the HCD Normalized Collision Energy (NCE) at 20, 35, and 50 to capture both primary and secondary fragments.

  • Platform B (Q-TOF): Operate in ESI positive mode with an acquisition rate of 2 Hz. Set a narrow isolation width (~1.3 m/z). Step the CID Collision Energy (CE) at 15, 25, and 35 eV.

Phase 4: Data Validation & Causality Check

  • Extract the XICs for the precursor (m/z 265.1188) and the two primary fragments (m/z 138.0555 and 128.0712) using a mass tolerance of ≤ 5 ppm.

  • Self-Validation: The primary fragments must perfectly co-elute with the precursor ion's retention time. If fragment ions are detected at different retention times, it indicates the presence of degradation products in the sample rather than true gas-phase MS/MS fragmentation.

References

1.[4] Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics. Molecular & Cellular Proteomics (via PMC).[Link] 2.[1] Towards Understanding the Tandem Mass Spectra of Protonated Oligopeptides. 1: Mechanism of Amide Bond Cleavage. Journal of the American Society for Mass Spectrometry (via PubMed).[Link] 3.[3] Understanding differences in CID fragmentation in a mass spectrometer. MS Vision. [Link] 4.[5] Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? Repository of the Academy's Library (MTAK). [Link] 5.[2] Nitroimidazolic radiosensitizers investigated by electrospray ionization time-of-flight mass spectrometry and density functional theory. RSC Advances.[Link]

Sources

Comparative

HPLC Method Development for Purity Analysis of Morpholine Derivatives: A Comparative Technical Guide

The Morpholine Paradox: Why Standard Methods Fail[1] Morpholine derivatives represent a unique challenge in pharmaceutical analysis. Structurally, the morpholine ring is a secondary amine with moderate basicity ( ) and h...

Author: BenchChem Technical Support Team. Date: March 2026

The Morpholine Paradox: Why Standard Methods Fail[1]

Morpholine derivatives represent a unique challenge in pharmaceutical analysis. Structurally, the morpholine ring is a secondary amine with moderate basicity (


) and high polarity.[1] When incorporated into drug substances (e.g., Linezolid, Gefitinib, Timolol) or analyzed as raw materials, these moieties disrupt standard Reversed-Phase (RP) chromatography.[1]

The Causality of Failure:

  • Silanol Interactions: On traditional C18 columns, the protonated nitrogen interacts electrostatically with residual silanols, causing severe peak tailing (

    
    ).[1]
    
  • Dewetting/Phase Collapse: Due to their polarity, morpholine derivatives often require highly aqueous mobile phases to retain on C18.[1] This causes the hydrophobic C18 chains to "collapse" or dewet, leading to retention loss.[1]

  • Detection Blind Spots: Many simple morpholine derivatives lack a chromophore, rendering standard UV detection (254 nm) useless without derivatization.[1]

This guide moves beyond the "trial and error" approach, comparing three distinct chromatographic architectures: HILIC , Mixed-Mode , and Ion-Pairing RP , to establish a self-validating purity analysis protocol.

Comparative Analysis of Separation Modes

The following table objectively compares the three dominant strategies for analyzing basic, polar morpholine derivatives.

FeatureHILIC (Hydrophilic Interaction) Mixed-Mode (RP + Cation Exchange) Ion-Pairing RP (IPC)
Primary Mechanism Partitioning into water-rich layer on polar surfaceHydrophobic + Electrostatic (Cation Exchange)Hydrophobic + Induced Ion-Pairing
Retention of Polar Bases Excellent .[1] Elutes non-polar matrix first.[1]Superior . Tunable via pH and buffer strength.[1][2]Good, but sensitive to variables.
Peak Shape (Tailing) Excellent (Sym < 1.[1]2)Best-in-Class (Sym < 1.1)Variable (Temperature dependent)
MS Compatibility High (High organic mobile phase aids desolvation)High (Volatile buffers used)Poor (Non-volatile reagents suppress ionization)
Equilibration Time Slow (requires water layer formation)FastVery Slow (Reagent adsorption required)
Robustness Moderate (Sensitive to water content)HighLow (Drifts with reagent quality)
Expert Insight: The Mixed-Mode Advantage

While HILIC is often the default recommendation for polar compounds, Mixed-Mode Chromatography (MMC) is frequently superior for purity analysis of morpholine derivatives.[1] MMC columns (e.g., SIELC Primesep or Thermo Acclaim Mixed-Mode) incorporate alkyl chains with embedded acidic groups.[1] This allows the morpholine ring to retain via cation exchange while the rest of the molecule retains via hydrophobic interaction.[1] This dual mechanism allows you to separate the morpholine impurity from the parent drug simply by adjusting buffer strength, a level of orthogonality impossible in standard RP.[1]

Decision Matrix: Selecting the Right Workflow

Do not apply a "one-size-fits-all" method. Use this logic flow to select your starting conditions.

MethodSelection Start Start: Morpholine Derivative Analysis CheckChrom Does the molecule have a UV Chromophore? Start->CheckChrom ChromYes Yes (e.g., Phenyl-morpholine) CheckChrom->ChromYes Yes ChromNo No (e.g., Alkyl-morpholine) CheckChrom->ChromNo No CheckLogP Is the molecule Hydrophobic (LogP > 2)? ChromYes->CheckLogP MethodA Method A: Mixed-Mode RP/Cation Exchange (Superior Selectivity) CheckLogP->MethodA Yes or No (MMC handles both) DetectSelect Detection Selection ChromNo->DetectSelect MethodB Method B: HILIC-MS/CAD (Best for Polar/Non-UV) DetectSelect->MethodB MS/CAD Available MethodC Method C: Derivatization + RP-UV (If MS unavailable) DetectSelect->MethodC UV Only

Figure 1: Strategic decision tree for selecting the optimal chromatographic mode based on analyte properties.[1]

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Mixed-Mode Method

Best for: Purity analysis of UV-active morpholine derivatives (e.g., drug intermediates) where separation of structurally similar impurities is required.[1]

Mechanism: The stationary phase contains a hydrophobic chain (C18) and a cation-exchange group.[1] The morpholine amine binds to the cation exchange site, preventing tailing.[1]

  • Column: SIELC Primesep 100 or Thermo Acclaim Mixed-Mode WCX-1 (150 mm x 4.6 mm, 3-5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile.[1][3][4][5][6]

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold to retain polar amines).[1]

    • 2-15 min: 10% -> 60% B (Elute hydrophobic impurities).[1]

    • 15-20 min: 60% B.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210-254 nm (compound dependent).[1]

  • Temperature: 30°C.

Why this works: At pH 2.7, the morpholine nitrogen is fully protonated (


).[1] It is retained by the negative charges on the column.[1] Increasing the organic modifier (ACN) elutes the hydrophobic backbone, while the buffer strength (or lack thereof) controls the amine retention.[1] Note: If the morpholine peak is too broad, add 10-20 mM Ammonium Formate to Mobile Phase A to compete for ion-exchange sites and sharpen the peak.[1]
Protocol B: HILIC-MS Method

Best for: Highly polar, non-chromophoric morpholine derivatives or trace impurity analysis.[1]

  • Column: Agilent Poroshell 120 HILIC-Z or Waters XBridge Amide (100 mm x 2.1 mm, 2.7 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.[1][3][4][5][6]

  • Isocratic/Gradient: Start high organic.

    • 0 min: 95% B.[1]

    • 10 min: 80% B.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Detection: ESI-MS (Positive Mode).[1] Monitor [M+H]+.

  • Critical Step: HILIC requires extensive equilibration.[1] Ensure at least 20 column volumes of equilibration before the first injection to stabilize the water layer on the silica surface.[1]

Visualizing the Separation Mechanism

Understanding the interaction at the molecular level is crucial for troubleshooting.[1]

Mechanism cluster_legend Interaction Types Silica Silica Support Ligand Mixed-Mode Ligand Silica->Ligand Bonded Morpholine Morpholine Derivative Ligand->Morpholine Hydrophobic Interaction (Alkyl Chain) Ligand->Morpholine Ionic Interaction (Acidic Group <-> Amine) Leg1 Dual retention allows perfect peak symmetry

Figure 2: The Mixed-Mode mechanism. Unlike C18, where silanols cause drag (tailing), the engineered ionic interaction in Mixed-Mode phases actively retains the amine in a controlled manner.[1]

Self-Validating the Method (System Suitability)

To ensure trustworthiness (Trustworthiness in E-E-A-T), every run must include a System Suitability Test (SST).[1]

  • Tailing Factor (

    
    ):  Must be < 1.5 for the morpholine peak.[1] If 
    
    
    
    , the ionic sites on the column may be overloaded (increase buffer concentration) or the column has lost phase integrity.[1]
  • Resolution (

    
    ):  If analyzing a parent drug and a morpholine impurity, 
    
    
    
    must be > 2.0. In Mixed-Mode, if
    
    
    drops, adjust the pH slightly.[1] Lowering pH (more acidic) suppresses the ionization of the column's acidic groups, reducing retention of the basic morpholine.[1]
  • Sensitivity (S/N): For purity analysis, the Limit of Quantitation (LOQ) must be established at 0.05% of the nominal concentration.

References

  • Agilent Technologies. (2020).[1] Comparing HILIC and RPLC of Morphine Using Agilent ZORBAX RRHD Columns with UHPLC/MS. Retrieved from [Link]

  • SIELC Technologies. (2024).[1] Separation of Morpholine and Derivatives on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Validation

Comparative Bioactivity Guide: Morpholine vs. Piperazine Benzoic Acid Derivatives

Executive Summary This guide provides a technical comparison between morpholine and piperazine moieties when derivatized with benzoic acid scaffolds (benzamides). While both heterocycles are "privileged structures" in me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between morpholine and piperazine moieties when derivatized with benzoic acid scaffolds (benzamides). While both heterocycles are "privileged structures" in medicinal chemistry used to modulate solubility and pharmacokinetic profiles, their bioactivity diverges significantly due to electronic and physicochemical differences.

  • Morpholine Benzamides: Best suited for optimizing metabolic stability and solubility without introducing additional ionizable centers. They often exhibit superior therapeutic indices (lower toxicity) but may show slightly lower potency in targets requiring cationic interactions.

  • Piperazine Benzamides: Preferred for maximizing potency against targets with acidic residues (e.g., kinases, GPCRs) due to the secondary/tertiary nitrogen's ability to participate in ionic bonding and H-bond donating. However, they often face challenges with rapid metabolism (N-dealkylation) and efflux.

Chemical & Structural Context

The choice between morpholine and piperazine profoundly alters the physicochemical landscape of the parent benzoic acid derivative.

FeatureMorpholine DerivativePiperazine Derivative
Structure 1-oxa-4-azacyclohexane ring1,4-diazacyclohexane ring
Electronic Nature Oxygen is an H-bond acceptor (HBA) only. Electron-withdrawing inductive effect (-I).Distal Nitrogen is HBA and H-bond donor (HBD). Basic (pKa ~9.8).
Lipophilicity (LogP) Lower (More hydrophilic).Variable (depends on N-substitution), generally more polar if unsubstituted.
Metabolic Liability Low (Oxidative ring opening is slow).High (Susceptible to N-oxidation and N-dealkylation).
Key Interaction Dipole-dipole, weak H-bonding.Ionic (salt bridge), strong H-bonding.
Structural Visualization

The following diagram illustrates the key pharmacophoric differences affecting ligand-target binding.

G cluster_0 Morpholine Benzamide cluster_1 Piperazine Benzamide M_Core Benzoic Acid Core M_Ring Morpholine Ring M_Core->M_Ring Amide Linkage M_Feat O-atom: H-Bond Acceptor No Ionization at pH 7.4 M_Ring->M_Feat P_Core Benzoic Acid Core P_Ring Piperazine Ring P_Core->P_Ring Amide Linkage P_Feat N-atom: H-Bond Donor/Acceptor Cationic at pH 7.4 (Salt Bridges) P_Ring->P_Feat

Caption: Structural divergence showing the non-ionizable ether oxygen of morpholine vs. the basic distal nitrogen of piperazine.

Experimental Protocols: Synthesis

To objectively compare bioactivity, derivatives are typically synthesized via a standard nucleophilic acyl substitution.

General Synthesis Workflow (Benzamides)

Reagents: Substituted Benzoic Acid, Thionyl Chloride (


) or Oxalyl Chloride, Morpholine or Piperazine, Triethylamine (

), DCM/THF.
  • Activation: Reflux substituted benzoic acid (1.0 eq) with

    
     (3.0 eq) for 3-4 hours. Evaporate excess 
    
    
    
    to obtain benzoyl chloride.
  • Coupling: Dissolve benzoyl chloride in anhydrous DCM (

    
    ). Add mixture of amine (Morpholine/Piperazine, 1.1 eq) and 
    
    
    
    (2.0 eq) dropwise.
  • Workup: Stir at RT for 6-12h. Wash with

    
    , water, and brine. Dry over 
    
    
    
    .
  • Purification: Recrystallization (EtOH) or Column Chromatography (Hexane/EtOAc).

Synthesis cluster_split Nucleophilic Attack Start Substituted Benzoic Acid Step1 Activation (SOCl2, Reflux) Start->Step1 Inter Benzoyl Chloride (Intermediate) Step1->Inter Choice1 + Morpholine (Et3N, DCM) Inter->Choice1 Choice2 + Piperazine (Et3N, DCM) Inter->Choice2 Prod1 Morpholine Benzamide (High Metabolic Stability) Choice1->Prod1 Prod2 Piperazine Benzamide (High Target Affinity) Choice2->Prod2

Caption: Divergent synthesis pathway for generating matched molecular pairs of benzamides.

Comparative Bioactivity Analysis

A. Antimicrobial Activity

Studies on benzamide and related benzothiazine derivatives indicate a trade-off between spectrum width and potency.

  • Piperazine Derivatives: Generally exhibit higher potency (lower MIC) against Gram-negative bacteria (e.g., E. coli, P. aeruginosa). The cationic nitrogen facilitates penetration through the negatively charged bacterial cell wall.

  • Morpholine Derivatives: Often show comparable activity against Gram-positive bacteria (e.g., S. aureus) but are less effective against Gram-negative strains due to lack of ionic permeation.

Representative Data (Zone of Inhibition at 100 µg/mL):

Bacterial StrainMorpholine DerivativePiperazine DerivativeInterpretation
S. aureus (Gram +)22-26 mm24-28 mmComparable efficacy.
E. coli (Gram -)12-15 mm18-22 mmPiperazine superior due to cell wall penetration.
C. albicans (Fungal)14-16 mm18-20 mmPiperazine shows better antifungal potential.
B. Anticancer (Cytotoxicity)

In the context of kinase inhibition (e.g., EGFR, VEGFR) or DNA intercalation:

  • Piperazine is the dominant scaffold (e.g., Imatinib). The distal nitrogen often forms a critical salt bridge with Asp/Glu residues in the ATP-binding pocket.

  • Morpholine is used when the piperazine analog is too toxic or metabolically unstable. It maintains the spatial geometry without the charge.

Comparative Cytotoxicity (IC50 in µM):

Cell LineMorpholine BenzamidePiperazine BenzamideMechanism Note
MCF-7 (Breast)6.44 ± 0.294.14 ± 0.15Piperazine binds tighter to kinase targets.
A549 (Lung)10.38 ± 0.275.0 - 8.0Piperazine shows higher potency.
WI-38 (Normal)> 50 (Low Toxicity)20 - 30 (Moderate)Morpholine is safer (higher selectivity index).
C. Enzyme Inhibition (AChE/BChE)

For neurodegenerative targets (Alzheimer's):

  • Piperazine derivatives act as dual inhibitors (AChE and BChE) and are often more potent due to cation-pi interactions with the Trp residues in the catalytic gorge of AChE.

  • Morpholine derivatives are typically weaker AChE inhibitors but can be highly selective for specific sub-sites or related enzymes like alpha-glucosidase.

Structure-Activity Relationship (SAR) Deep Dive

The decision to use morpholine vs. piperazine should be data-driven based on the specific stage of drug development.

The "Why" Behind the Performance
  • Solubility vs. Permeability:

    • Morpholine: Lowers LogP (vs phenyl) but raises it (vs unsubstituted amine). It creates a "Goldilocks" zone for oral bioavailability (Rule of 5 compliant).

    • Piperazine: Drastically improves water solubility (at acidic pH) but can suffer from poor passive membrane permeability if not capped with a lipophilic group.

  • Metabolic Stability:

    • Morpholine: The ether oxygen is robust.

    • Piperazine: The NH group is a "metabolic soft spot" for Phase I enzymes (CYP450), leading to N-oxidation or conjugation.

Optimization Decision Tree

SAR Start Lead Optimization: Benzoic Acid Scaffold Q1 Requirement: High Solubility? Start->Q1 Q2 Target Interaction: Requires Salt Bridge? Q1->Q2 Yes Res_Mor Select MORPHOLINE (Better Metabolic Profile) Q1->Res_Mor No (Lipophilicity needed) Res_Pip Select PIPERAZINE (Monitor Metabolic Stability) Q2->Res_Pip Yes (Asp/Glu in pocket) Q2->Res_Mor No (Hydrophobic pocket)

Caption: Strategic decision tree for selecting the optimal heterocycle based on SAR requirements.

References

  • BenchChem. (2025).[1] A Comparative Analysis of N-Substituted Benzamides on Bioactivity. Retrieved from

  • Kurban, B., et al. (2024).[2] Investigation of dual AChE/MAO inhibitory activities of new morpholine and piperazine structured compounds. European Journal of Life Sciences. Retrieved from

  • Mamedov, V. A., et al. (2022).[3][4][5] Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. International Journal of Molecular Sciences. Retrieved from

  • Al-Ghorbani, M., et al. (2015). Piperazine and morpholine: Synthetic preview and pharmaceutical applications. Journal of Chemical and Pharmaceutical Research. Retrieved from

  • Duruskari, G.S., et al. (2018). Synthesis and Antimicrobial Properties of New Derivatives of Morpholine and Piperidine. Asian Journal of Chemistry. Retrieved from

Sources

Comparative

Definitive Guide to Elemental Analysis Standards for 3-(2-Morpholin-4-yl-acetylamino)-benzoic Acid

Executive Summary: The Case for Rigorous Elemental Profiling In the high-stakes environment of drug development, 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid serves as a critical scaffold—often utilized as a linker in f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Rigorous Elemental Profiling

In the high-stakes environment of drug development, 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid serves as a critical scaffold—often utilized as a linker in fragment-based drug discovery or a precursor for kinase inhibitors. While High-Performance Liquid Chromatography (HPLC) remains the industry workhorse for organic purity, it possesses a dangerous blind spot: it cannot detect inorganic salts, trapped solvent water, or non-chromophoric synthetic debris.

This guide establishes the Elemental Analysis (EA) standards for this specific compound. We compare the performance of CHN combustion analysis against alternative purity assays (HPLC-UV and qNMR), demonstrating why EA is the only method capable of validating the bulk material integrity required for GMP compliance.

Technical Specifications & Theoretical Standards

To validate the purity of 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid, one must first establish the theoretical baseline. This molecule (


) contains a morpholine ring, which introduces specific analytical challenges regarding hygroscopicity.
Chemical Identity
  • IUPAC Name: 3-[(2-morpholin-4-ylacetyl)amino]benzoic acid

  • Molecular Formula:

    
    
    
  • Molecular Weight: 264.28 g/mol

Theoretical Composition (The "Golden Standard")

For a sample to be deemed "Analytically Pure," experimental values must fall within


  of these theoretical calculations.
ElementCountAtomic Mass ContributionTheoretical % (w/w)Acceptance Range (

)
Carbon (C) 13156.1459.08% 58.68% – 59.48%
Hydrogen (H) 1616.136.10% 5.70% – 6.50%
Nitrogen (N) 228.0110.60% 10.20% – 11.00%
Oxygen (O) 464.0024.22% Calculated by difference

Critical Insight: Deviations in Nitrogen often indicate trapped reaction solvents (e.g., DMF, TEA) or incomplete combustion of the morpholine ring. Deviations in Carbon usually signal inorganic salt contamination (e.g., NaCl,


) which dilutes the %C mass without appearing in HPLC.

Comparative Analysis: EA vs. Alternatives

Why invest in Elemental Analysis when HPLC shows >99% purity? The following comparison highlights the specific "blind spots" of alternative techniques for this morpholine-derivative intermediate.

Performance Matrix
FeatureElemental Analysis (CHN) HPLC-UV (254 nm) qNMR (

)
Primary Detection Bulk elemental mass fractionUV-active organic impuritiesProton-containing species
Inorganic Salt Detection Excellent (Seen as lowered %C/H/N)Fail (Invisible)Fail (Invisible)
Water/Solvent Detection Good (Affects %H, dilutes others)Fail (Unless specific method used)Excellent (Distinct peaks)
Sample Requirement 2–5 mg (Destructive)<1 mg (Non-destructive)5–20 mg (Non-destructive)
Throughput High (5 mins/sample)Medium (15–30 mins/sample)Low (Setup intensive)
Cost Efficiency Low CapEx / Low OpExHigh CapEx / Medium OpExVery High CapEx
Case Study: The "Salt Trap"

In a recent synthesis of 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid, a batch was isolated via acid precipitation.

  • HPLC Result: 99.8% purity (Single peak).

  • EA Result: C: 53.1% (Theory 59.1%), H: 5.5%, N: 9.5%.

  • Diagnosis: The consistent drop across all elements indicated a bulk contaminant. The sample contained ~10% inorganic salt (Sodium Chloride) trapped in the lattice.

Experimental Protocol: Validated CHN Workflow

This protocol is optimized for morpholine-containing aromatics , which can form refractory nitrides (char) if not combusted with sufficient oxygen boost.

Instrument Calibration Standards

Do not use the target molecule as its own standard. Use certified reference materials (CRMs) that bracket the nitrogen content (~10%).

  • Primary Standard: Acetanilide (

    
    ) — %N = 10.36% (Matches target's 10.60% perfectly).
    
  • Check Standard: Sulfanilamide — To verify S interference if sulfur reagents were used in synthesis.

Step-by-Step Methodology
  • Sample Preparation (Drying):

    • Rationale: Morpholine derivatives are hygroscopic.

    • Action: Dry 50 mg of sample in a vacuum oven at 40°C for 4 hours over

      
      .
      
  • Weighing:

    • Weigh 2.0 ± 0.1 mg into a tin capsule. Fold tightly to exclude atmospheric nitrogen.

    • Note: Use a microbalance with 0.1 µg readability (

      
       g).
      
  • Combustion Parameters (Flash Combustion):

    • Reactor Temp: 980°C (Ensure complete oxidation of the benzoic acid ring).

    • Oxygen Boost: 12 mL/sample (Increased

      
       prevents char formation from the morpholine amine).
      
    • Carrier Gas: Helium at 140 mL/min.

  • Detection:

    • Use Thermal Conductivity Detection (TCD) calibrated against Acetanilide.

  • Data Analysis:

    • Run samples in triplicate. RSD must be <0.2%.

Decision Logic & Workflow Visualization

The following diagram illustrates the logical pathway for validating the purity of 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid, explicitly showing when to trigger EA versus qNMR.

PurityValidation Start Crude Synthesis Product HPLC Step 1: HPLC-UV Analysis (Check Organic Purity) Start->HPLC Decision1 Purity > 98%? HPLC->Decision1 Recrystallize Recrystallize / Column Decision1->Recrystallize No EA Step 2: Elemental Analysis (CHN) (Check Bulk Composition) Decision1->EA Yes Recrystallize->HPLC Decision2 Values within ±0.4%? EA->Decision2 Pass VALIDATED REFERENCE STANDARD Decision2->Pass Yes FailAnalysis Failure Mode Analysis Decision2->FailAnalysis No qNMR Step 3: qNMR / TGA (Identify Solvents/Salts) FailAnalysis->qNMR Investigate Deviation qNMR->Recrystallize Solvent/Salt Found

Figure 1: Integrated Purity Validation Workflow. Note how EA acts as the "Gatekeeper" for bulk purity before final release.

Scientific Interpretation of Deviations

When your EA results fail the


 standard, use this guide to diagnose the synthesis error:
  • Low C, Low H, Low N (Proportional Drop):

    • Cause: Non-combustible inorganic contamination (Silica from column, Sodium salts).

    • Remedy: Ash test or filtration through Celite.

  • High H, Low C, Low N:

    • Cause: Water retention (Hydrate formation). The morpholine oxygen can H-bond with water.

    • Remedy: TGA (Thermogravimetric Analysis) to quantify water, then recalculate theoretical values for the monohydrate form.

  • High N:

    • Cause: Trapped DMF or Pyridine.

    • Remedy: Extended vacuum drying or proton NMR to confirm solvent peaks.

Conclusion

While HPLC confirms that you have synthesized the correct molecule, only Elemental Analysis confirms that you have only that molecule. For 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid , the presence of the morpholine ring and the carboxylic acid tail creates a high risk for salt and water retention. Adopting the CHN protocols and Acetanilide calibration standards outlined above ensures your biological data is built on a foundation of absolute chemical certainty.

References

  • International Conference on Harmonisation (ICH). (2014). Guideline Q3D: Elemental Impurities. ICH. [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [https://doi.org/10.1016/j.pnmrs.2010.05.001]([Link]

Validation

Comparative Solubility Guide: 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid vs. 4-Isomer

As drug development professionals evaluate candidate molecules, positional isomerism often dictates the boundary between a developable drug and an intractable brick-dust compound. This guide provides an in-depth comparat...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals evaluate candidate molecules, positional isomerism often dictates the boundary between a developable drug and an intractable brick-dust compound. This guide provides an in-depth comparative analysis of the solubility profiles for 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid (the meta-isomer) and its 4-isomer (the para-isomer).

By examining the thermodynamic principles of crystal lattice energy and providing a self-validating experimental framework, this guide equips researchers with the mechanistic understanding required to optimize formulation strategies.

Structural Thermodynamics & Causality

Both isomers are zwitterionic at physiological pH, featuring a basic morpholine ring (pKa ~8.3) and an acidic benzoic acid moiety (pKa ~4.0). Despite having identical molecular weights and functional groups, their solubility profiles diverge significantly due to their three-dimensional geometry.

The Symmetry Penalty of the 4-Isomer

The 4-isomer (para-substitution) possesses a highly linear and symmetrical extended conformation. This linearity allows the molecules to pack densely within the crystal lattice, maximizing intermolecular hydrogen bonding (head-to-tail between the carboxylate and protonated morpholine) and


 stacking. This highly efficient packing results in a substantial cohesive force, quantified as a high crystal lattice energy (

)[1].
The "Meta-Kink" Advantage of the 3-Isomer

Conversely, the 3-isomer introduces a ~120° "kink" into the molecular backbone. This steric disruption prevents optimal close-packing. The increased free volume and suboptimal hydrogen bond alignment in the crystal lattice significantly lower the lattice energy[2].

According to the Born-Haber thermodynamic cycle, dissolution is a competitive process between the endothermic disruption of the crystal lattice and the exothermic solvation of the isolated molecules. Because the solvation energies for both isomers are nearly identical, the lower lattice energy of the meta-isomer directly translates to a lower thermodynamic barrier to dissolution[2]. This phenomenon mirrors the classic solubility differences observed in foundational studies of simple aminobenzoic acids, where highly symmetrical para-aminobenzoic acid (PABA) consistently exhibits lower solubility than its meta counterpart across various solvents[3][4].

G Solid Crystalline Solid (Meta or Para Isomer) Gas Separated Molecules (Gaseous State) Solid->Gas Lattice Energy (ΔH_lat > 0) Crystal Packing Barrier Solution Solvated Molecules (Aqueous/Organic) Solid->Solution Enthalpy of Solution (ΔH_soln) Gas->Solution Solvation Energy (ΔH_solv < 0) Solvent Interactions

Thermodynamic cycle of dissolution illustrating the barrier of crystal lattice energy.

Comparative Physicochemical Profiling

The following table summarizes the structure-property relationships defining the comparative solubility of these two isomers. While exact empirical values fluctuate based on solvent dielectric constants and buffer ionic strengths, the relative mechanistic drivers remain constant.

Parameter3-Isomer (Meta)4-Isomer (Para)Mechanistic Causality
Molecular Symmetry Asymmetric (120° Kinked)Highly Symmetrical (180° Linear)Positional isomerism dictates geometry
Crystal Packing Density LowerHigherSteric hindrance prevents close-packing in meta
Relative Lattice Energy LowerHigherMaximized intermolecular H-bonding in para
Melting Point LowerHigherLess thermal energy required to break meta lattice
Thermodynamic Solubility Higher Lower Lower thermodynamic barrier to dissolution for meta

Self-Validating Experimental Protocol

To objectively quantify the solubility differences driven by these crystallographic variations, we employ a self-validating thermodynamic shake-flask methodology. Unlike kinetic solubility assays (e.g., solvent-shift methods) which are prone to supersaturation artifacts, this protocol guarantees true equilibrium data while verifying solid-state integrity.

Step-by-Step Methodology
  • Solid Phase Saturation: Weigh an excess amount of the API (target ~10 mg/mL) into a 5 mL glass vial. Causality: An excess of solid ensures that the solvent becomes fully saturated, a strict requirement for measuring thermodynamic (equilibrium) solubility rather than kinetic dissolution rates.

  • Solvent Addition: Add 2.0 mL of the target medium (e.g., PBS pH 7.4 or Ethanol).

  • Isothermal Equilibration: Seal the vials and agitate at 300 RPM in an orbital shaker at 25.0 ± 0.1 °C for 48 hours. Causality: 48 hours is required to overcome the high lattice energy barrier of the para-isomer and ensure the system has reached a stable thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: Centrifugation prior to filtration prevents filter clogging and ensures sub-visible colloidal particles do not artificially inflate the quantified concentration.

  • Supernatant Quantification: Dilute the filtered supernatant appropriately with mobile phase and analyze via RP-HPLC-UV against a standard calibration curve.

  • Orthogonal Solid-State Verification (The Self-Validating Step): Recover the undissolved solid pellet from the centrifuge tube, dry it gently under a nitrogen stream, and analyze it via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Causality: This is critical. If the solid phase converted to a hydrate, a solvate, or a different polymorph during the 48-hour equilibration, the HPLC data reflects the solubility of the new phase, not the original crystal. Confirming the pellet's identity validates the integrity of the entire assay.

Workflow Step1 1. Excess Solid Addition (Buffer/Solvent) Step2 2. Isothermal Equilibration (Shake-flask, 48h, 25°C) Step1->Step2 Step3 3. Phase Separation (Centrifugation & Filtration) Step2->Step3 Step4a 4a. Supernatant Analysis (HPLC-UV Quantification) Step3->Step4a Step4b 4b. Solid Pellet Analysis (PXRD/DSC for Polymorphs) Step3->Step4b

Self-validating shake-flask workflow for thermodynamic solubility determination.

References

  • [3] Title: Solubility Relations of Isomeric Organic Compounds. VIII. Solubility of the Aminobenzoic Acids in Various Liquids Source: The Journal of Physical Chemistry (ACS Publications) URL:[Link]

  • [4] Title: 4-Aminobenzoic acid Source: Wikipedia URL:[Link]

  • [2] Title: 9.12: Lattice Energies and Solubility Source: Chemistry LibreTexts URL:[Link]

  • [1] Title: Lattice energy Source: Wikipedia URL:[Link]

Sources

Comparative

Comparative Guide to Reference Standards for 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid Quality Control

As pharmaceutical pipelines increasingly rely on complex targeted therapeutics, the analytical control of critical intermediates and process impurities becomes paramount. 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid (MA...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex targeted therapeutics, the analytical control of critical intermediates and process impurities becomes paramount. 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid (MABA) is a prime example of a structurally challenging molecule that requires rigorous quality control.

This guide objectively compares the performance of different tiers of reference standards used for MABA quantification. By examining the causality behind chromatographic behaviors and establishing self-validating qualification protocols, this document provides a definitive framework for analytical scientists and drug development professionals.

The Analytical Challenge: Causality in MABA Chromatography

To understand why the quality of the reference standard is critical, we must first analyze the molecular architecture of 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid. The molecule presents a distinct amphoteric (zwitterionic) challenge :

  • The Benzoic Acid Moiety (pKa ~4.2): An acidic group that ionizes at neutral to high pH, reducing reverse-phase retention.

  • The Morpholine Ring (pKa ~8.3): A basic tertiary amine that remains positively charged at physiological and acidic pH.

The Causality of Peak Tailing: If analyzed at a neutral pH, MABA exists as a zwitterion, leading to poor retention and erratic peak shapes. At an acidic pH (e.g., pH 2.0), the benzoic acid is fully protonated (neutralized), ensuring adequate hydrophobic retention on a C18 column. However, the morpholine ring remains positively charged. Without a proper ion-pairing agent, this basic nitrogen will interact with residual silanols on the silica stationary phase, causing severe peak tailing.

Therefore, the purity of the reference standard directly dictates the accuracy of the assay. If a standard contains structurally similar impurities (e.g., unreacted morpholine derivatives), these impurities will exhibit identical silanol-tailing behaviors, potentially co-eluting and artificially inflating the quantitative assay value. The US Food and Drug Administration (FDA) strictly defines a reference-standard material as a "highly purified compound that is well characterized" to prevent these exact analytical failures[1].

Comparison of Reference Standard Alternatives

In pharmaceutical quality control, an industry best practice is to employ a two-tiered strategy: utilizing a primary reference standard to qualify a secondary (working) reference standard for routine use[2]. The table below compares the three primary alternatives for MABA reference materials.

Table 1: Performance and Utility Comparison of MABA Reference Standards
Standard TierPurity RequirementCharacterization DepthCost / AvailabilityOptimal Use Case
Primary Reference Standard (PRS) >99.5% (Compendial Grade)Full (qNMR, LC-MS/MS, IR, Elemental, KF, TGA)High / LimitedCalibration of methods; Qualification of Working Standards.
High-Purity Commercial Standard >98.0% (Vendor CoA)Moderate (HPLC-UV, Basic MS, NMR)Moderate / Readily AvailableEarly-stage R&D; Method development; Impurity marker.
Working Reference Standard (WRS) >99.0% (In-House Qualified)Orthogonal Mass Balance (Qualified against PRS)Low (Per use) / High setupRoutine batch release; Stability testing; Daily QC assays.

Note: USP General Chapter <11> provides strict guidelines for the establishment, storage, and valid use of these reference standards, emphasizing that impurity standards must be highly characterized to ensure conclusive results[3].

Self-Validating Experimental Protocols

To ensure trustworthiness in your analytical data, the qualification of an in-house Working Reference Standard (WRS) must be a self-validating system. This is achieved through the Mass Balance Approach , which orthogonalizes organic purity testing against volatile and inorganic impurity testing.

Protocol A: Two-Tiered Qualification of a Working Standard

Pharma and biotech companies frequently must qualify their own working reference standards from proprietary drug substances[4].

  • Primary Calibration: Obtain a certified Primary Reference Standard (PRS) of MABA. Store in a desiccator, protected from light, at 2–8°C.

  • Solution Preparation: Prepare triplicate solutions of both the PRS and the candidate WRS at 1.0 mg/mL in Diluent (50:50 Water:Acetonitrile containing 0.1% Trifluoroacetic acid).

  • Orthogonal Testing:

    • Organic Purity: Analyze via HPLC-UV (Protocol B) to determine the chromatographic purity area percent (

      
      ).
      
    • Water Content: Perform Karl Fischer (KF) titration to determine % Water (

      
      ).
      
    • Residual Solvents: Perform Thermogravimetric Analysis (TGA) or Headspace GC to determine % Volatiles (

      
      ).
      
    • Inorganics: Perform Residue on Ignition (ROI) to determine % Ash (

      
      ).
      
  • Mass Balance Calculation: Assign the true assay value to the WRS using the formula:

    
    
    
  • Validation: The WRS is only approved if the calculated Assay is

    
     and the %RSD of the triplicate HPLC injections is 
    
    
    
    .
Protocol B: HPLC-UV Quantitative Method for MABA

This method utilizes ion-pairing to neutralize the morpholine ring's charge, preventing secondary interactions.

  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (End-capped to minimize silanol activity).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0). (Causality: TFA acts as a strong ion-pairing agent for the morpholine nitrogen while keeping the benzoic acid protonated).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0–2 min: 5% B

    • 2–15 min: 5%

      
       60% B
      
    • 15–18 min: 60%

      
       95% B
      
    • 18–22 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (Targeting the benzoic acid chromophore).

Experimental Data: Impact of Standard Quality on Assay Performance

The following simulated experimental data illustrates the direct impact of utilizing different tiers of reference standards on the HPLC-UV quantitative assay of a single MABA batch.

Table 2: Comparative Chromatographic Performance
Standard UtilizedAssigned PurityPeak Tailing Factor (

)
Assay Result of Sample (%)% RSD (n=6)
Primary (PRS) 99.8%1.0599.4% (True Value)0.3%
Working (WRS) 99.2%1.0899.3%0.5%
Commercial High-Purity 98.5%1.1598.6%0.9%
Unqualified Crude 94.0%1.4892.1% (Fails Spec)2.4%

Data Interpretation: The unqualified crude standard exhibits significant peak tailing (


 = 1.48) due to co-eluting basic impurities that disrupt the TFA ion-pairing equilibrium. This results in a falsely low assay value (92.1%) and high variability, which would trigger an out-of-specification (OOS) investigation. The properly qualified WRS performs nearly identically to the PRS, validating the mass balance qualification approach.

Qualification Workflow Visualization

The following diagram outlines the logical decision tree for establishing a self-validating Working Reference Standard for MABA.

RS_Workflow PRS Primary Reference Standard (Compendial Grade) Test_HPLC HPLC-UV/MS (Chromatographic Purity) PRS->Test_HPLC Calibrates WRS_Cand Candidate Working Standard (In-House Synthesis) WRS_Cand->Test_HPLC Test_KF Karl Fischer & TGA (Volatiles & Water) WRS_Cand->Test_KF Test_NMR qNMR / IR (Structural Identity) WRS_Cand->Test_NMR Calc Mass Balance Calculation Assay Assignment Test_HPLC->Calc Test_KF->Calc Test_NMR->Calc Approve Approved Working Standard (Routine QC Use) Calc->Approve Meets Specs (>98%) Reject Rejected / Recrystallize Calc->Reject Fails Specs

Fig 1. Two-tiered qualification workflow for 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid standards.

References

  • Reference-Standard Material Qualification | Pharmaceutical Technology. PharmTech. Available at:[1]

  • Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices. BioProcess International. Available at:[2]

  • USP: <11> Reference Standards - Draft published for Comment. ECA Academy. Available at:[3]

  • Creating Working Reference Standard (WRS) Qualification Protocols. BioPharma Consulting Group. Available at:[4]

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid. As a compound frequently synthesized in drug discovery and development, ensuring its sa...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid. As a compound frequently synthesized in drug discovery and development, ensuring its safe and compliant disposal is paramount to protecting laboratory personnel and the environment. This document moves beyond a simple checklist, offering a procedural framework grounded in the principles of chemical safety, regulatory compliance, and scientific best practices.

Foundational Principle: Proactive Hazard Assessment

The cornerstone of any chemical disposal protocol is a thorough understanding of the substance's potential hazards. While a specific Safety Data Sheet (SDS) for 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid is not always available, a reliable hazard assessment can be constructed by evaluating its constituent chemical moieties: morpholine and benzoic acid . This precautionary approach ensures that the highest safety standards are met.

Table 1: Hazard Profile Analysis of Constituent Moieties

MoietyKnown HazardsGHS Classifications (Representative)Implications for Disposal
Morpholine Flammable, Corrosive, Toxic (Oral, Dermal, Inhalation)[1][2]Flammable Liquid (Category 3), Acute Toxicity (Oral, Dermal, Inhalation), Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1)[1][3]Waste must be segregated from ignition sources and incompatible materials (e.g., strong oxidizers).[1][2] Requires handling as toxic and corrosive waste.
Benzoic Acid Skin/Eye Irritant, Harmful if Swallowed, Potential Aquatic Hazard[4][5]Skin Irritation (Category 2), Serious Eye Damage (Category 1), STOT RE 1 (Lungs, via inhalation)[6], Acute Aquatic Toxicity[7]Waste must not be disposed of down the drain to prevent environmental harm.[4][5][7] Requires handling as an irritant.

cluster_assessment Hazard Assessment Logic A 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid B Constituent Moiety: Morpholine A->B contains C Constituent Moiety: Benzoic Acid A->C contains D Known Hazards: Flammable, Corrosive, Toxic [7, 8] B->D has E Known Hazards: Irritant, Harmful, Aquatic Hazard [6, 12, 18] C->E has F Inferred Hazard Profile for Target Compound: - Irritant (Skin/Eye) - Harmful if Swallowed - Potential Ecotoxicity D->F informs E->F informs G Conclusion: Treat as Hazardous Chemical Waste F->G leads to

Caption: Logic for inferring hazard profile and disposal classification.

Regulatory Framework

All chemical waste disposal procedures are governed by strict regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) , under the Resource Conservation and Recovery Act (RCRA), and the Occupational Safety and Health Administration (OSHA) .[8][9][10][11] This guide is designed to meet the standards set forth by these agencies, but researchers must always adhere to their institution's specific Chemical Hygiene Plan (CHP) and consult their Environmental Health and Safety (EHS) office.[12][13]

Procedural Protocol: From Generation to Disposal

This section provides a step-by-step workflow for the safe handling and disposal of 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure appropriate PPE is worn to prevent exposure.[4]

  • Eye Protection: Wear safety glasses with side shields or goggles.[14][15]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[16] Dispose of contaminated gloves as hazardous waste.[16]

  • Body Protection: A standard laboratory coat is required.[4]

  • Respiratory Protection: Handle the solid compound and prepare solutions in a certified chemical fume hood to minimize inhalation exposure.[4][7]

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[10]

  • Solid Waste: Collect pure, unadulterated 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid solid, along with any contaminated weighing papers or spatulas, in a dedicated solid hazardous waste container.[7]

  • Liquid Waste: Collect solutions containing the compound (e.g., from reaction workups or analytical standards) in a separate liquid hazardous waste container.

  • Sharps: Any contaminated sharps, such as needles or broken glassware, must be placed in a designated, puncture-resistant sharps container.[8][12]

  • DO NOT: Never mix this waste stream with incompatible chemicals like strong oxidizing agents, bases, or other reactive materials unless explicitly instructed by your EHS office.[5][17]

Step 3: Container Selection and Labeling

All waste must be stored in appropriate, clearly labeled containers to ensure safety and regulatory compliance.[8]

  • Container Type: Use a chemically compatible container with a secure, screw-top lid.[17][18] For liquid waste, ensure the container material is compatible with the solvent used. High-density polyethylene (HDPE) is a common choice. Do not use metal containers for acidic solutions.[9]

  • Labeling: The container must be labeled with a hazardous waste tag as soon as the first drop of waste is added.[11] The label must include:

    • The words "HAZARDOUS WASTE" .[11][18]

    • The full, unabbreviated chemical name: "3-(2-Morpholin-4-yl-acetylamino)-benzoic acid".[18]

    • For mixtures, list all chemical constituents and their approximate percentages.[18]

    • The date of generation (the day the container was started).[11]

    • The name of the Principal Investigator and the laboratory location.[11]

Step 4: On-Site Storage in a Satellite Accumulation Area (SAA)

Laboratories must designate a specific location for the temporary storage of hazardous waste.[17][18]

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel generating the waste.[9][18]

  • Containment: Keep waste containers in secondary containment (such as a plastic tub) to catch any potential leaks.[10]

  • Closure: Waste containers must be kept securely closed at all times, except when actively adding waste. Do not leave a funnel in the container.[18]

  • Inspection: Inspect the SAA weekly for any signs of leaks or container degradation.[18]

Step 5: Arranging for Final Disposal

Laboratory-generated hazardous waste must be disposed of through authorized channels.

  • Do Not Drain Dispose: Under no circumstances should this chemical or its solutions be poured down the sink.[4][5][17] It is not a material that can be neutralized and drain-disposed.

  • EHS Pickup: Once a waste container is 90% full, or if it has been in the SAA for an extended period (consult your institution's policy, often up to one year for partially filled containers), contact your institution's EHS office to schedule a waste pickup.[17][18][19]

  • Documentation: Complete all necessary waste pickup forms as required by your institution.[19]

cluster_workflow Disposal Workflow gen Step 1: Waste Generation (Solid, Liquid, PPE) ppe Step 2: Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe seg Step 3: Segregate Waste Streams (Solid vs. Liquid vs. Sharps) ppe->seg label Step 4: Use Labeled, Compatible Hazardous Waste Container seg->label saa Step 5: Store in Secondary Containment in Satellite Accumulation Area (SAA) label->saa inspect Step 6: Keep Container Closed & Inspect Weekly saa->inspect pickup Step 7: Container Full? Request EHS Pickup inspect->pickup pickup->inspect No ehs Step 8: EHS Collection & Final Disposal pickup->ehs Yes

Caption: Step-by-step workflow for compliant chemical waste disposal.

Spill and Emergency Procedures

Immediate and correct action is critical in the event of a spill to mitigate risks.[19]

Small Spills (Contained within a Chemical Fume Hood)
  • Alert: Inform personnel in the immediate vicinity.[19]

  • Contain: Absorb the spill with a non-combustible, inert material such as vermiculite, sand, or a commercial chemical absorbent.[19]

  • Collect: Using non-sparking tools, carefully scoop the absorbent material and place it into your designated hazardous waste container.[19]

  • Decontaminate: Clean the spill area with soap and water. Collect all cleaning materials (e.g., paper towels) and dispose of them as hazardous waste.[19]

Large Spills (Outside of a Chemical Fume Hood)
  • Evacuate: Immediately evacuate the area and alert all nearby personnel.[19]

  • Isolate: Close the doors to the affected area to contain any potential vapors.[19]

  • Contact EHS: Call your institution's emergency number or EHS office immediately. Do not attempt to clean up a large spill yourself.[19]

  • Do Not Re-enter: Wait for trained emergency personnel to assess the situation and decontaminate the area before re-entering.[19]

By adhering to this comprehensive guide, researchers can ensure the safe, responsible, and compliant disposal of 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid, fostering a culture of safety and environmental stewardship within the laboratory.

References

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • OSHA Compliance For Laboratories. (2014, June 13). US Bio-Clean. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • MORPHOLINE Safety Data Sheet. (n.d.). MsdsDigital.com. Retrieved from [Link]

  • National Research Council. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Morpholine (HSG 92, 1995). (n.d.). Inchem.org. Retrieved from [Link]

  • How to Dispose of Chemical Waste. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]

  • SDS of Benzoic Acid: Important Data and Information Collected. (2023, November 15). KHA. Retrieved from [Link]

  • Benzoic Acid Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Benzoic Acid - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association. Retrieved from [Link]

  • National Research Council. (2011). OSHA Laboratory Standard. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • OSHA Fact Sheet: Laboratory Safety - OSHA Lab Standard. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Benzoic acid AGR Safety Data Sheet. (n.d.). Labbox. Retrieved from [Link]

  • 4-(4-morpholinyl)benzoic acid. (n.d.). Stenutz. Retrieved from [Link]

  • 2-(Morpholin-4-yl)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Benzoic acid Safety Data Sheet. (n.d.). Chemos GmbH & Co. KG. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid

A Guide to the Safe Handling of 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid This document provides comprehensive safety protocols and operational guidance for the handling of 3-(2-Morpholin-4-yl-acetylamino)-benzoic ac...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to the Safe Handling of 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid

This document provides comprehensive safety protocols and operational guidance for the handling of 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid. As specific safety data for this compound is not extensively published, this guide synthesizes information from the known hazards of its primary structural components: the benzoic acid core and the morpholine moiety. This approach ensures a robust and cautious framework for researchers, scientists, and drug development professionals, prioritizing safety in the laboratory.

Hazard Assessment: A Structural Approach

The potential hazards of 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid are inferred from its constituent parts. A thorough risk assessment should always precede any handling of this compound.

  • Benzoic Acid Moiety : Benzoic acid and its derivatives are known to cause skin and severe eye irritation.[1][2][3] Inhalation can lead to irritation of the nose, throat, and lungs.[2][3]

  • Morpholine Moiety : Morpholine is a flammable liquid and is classified as corrosive, capable of causing severe skin burns and eye damage.[4][5][6] It is also harmful if swallowed or inhaled and toxic in contact with the skin.[4][6]

Based on this analysis, it is prudent to handle 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid as a compound that is potentially corrosive, a skin and eye irritant, and harmful if inhaled or ingested.

Potential Hazard Classification (Anticipated) Rationale
Skin Corrosion/Irritation Category 1B / Category 2Potential for severe burns from the morpholine group and irritation from the benzoic acid group.[1][4]
Serious Eye Damage/Irritation Category 1High likelihood of severe eye damage from both structural moieties.[1][2][4]
Acute Toxicity (Oral, Dermal, Inhalation) Category 4 / HarmfulThe morpholine component suggests potential toxicity if swallowed, inhaled, or absorbed through the skin.[4][6]
Respiratory Irritation PossibleInhalation of dust may cause respiratory irritation.[3][7]

Essential Personal Protective Equipment (PPE)

A multi-layered PPE strategy is required to mitigate the identified risks. All handling must be conducted within a certified chemical fume hood.[8][9]

PPE Item Specification Justification
Eye and Face Protection Chemical safety goggles and a full-face shield.[5][8][10]Protects against splashes of solutions and airborne particles (dust) that can cause severe eye damage.[5]
Hand Protection Chemical-resistant nitrile or neoprene gloves.[5][6][11]Provides a barrier against skin contact with the potentially corrosive and toxic compound. Always check the manufacturer's breakthrough time data.[10]
Body Protection Flame-resistant lab coat and a chemical-resistant apron.[5][12]Protects against chemical splashes. A flame-resistant coat is recommended due to the flammability of the morpholine component.
Footwear Closed-toe, chemical-resistant shoes.[5]Protects feet from potential spills.
Respiratory Protection Not required if handled exclusively within a chemical fume hood.A fume hood provides the primary engineering control to prevent inhalation. If a fume hood is not available or in case of ventilation failure, a NIOSH-approved respirator for organic vapors and particulates is mandatory.[9][12]

Operational Plan: Step-by-Step Handling Protocols

Adherence to a strict, methodical workflow is critical for safety and experimental integrity.

Handling the Solid Compound (e.g., Weighing)
  • Preparation : Ensure the chemical fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment (spatula, weigh boat, container) within the hood.

  • Don PPE : Put on all required PPE as specified in the table above.

  • Weighing :

    • Place a weigh boat on the analytical balance inside the fume hood.

    • Carefully transfer the solid 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid from its stock container to the weigh boat using a clean spatula.

    • Minimize the generation of dust by handling the material gently.[3]

    • Immediately and securely close the stock container.

  • Post-Weighing : Clean the spatula and any contaminated surfaces within the fume hood. Dispose of any contaminated items (e.g., weigh boat) in the designated hazardous waste container.[13]

Preparing and Handling Solutions
  • Solvent Dispensing : Within the fume hood, measure and dispense the required solvent into the reaction vessel.

  • Addition of Solid : Slowly add the weighed solid to the solvent to avoid splashing.

  • Mixing : If required, use magnetic stirring or gentle agitation to dissolve the compound. Keep the vessel covered to the extent possible to minimize vapor release.

  • Transfers : When transferring the solution, use appropriate tools like a pipette or syringe to prevent spills.[8]

Spill and Emergency Procedures

Immediate and correct response to a spill is crucial to mitigate risks.[13]

Small Spills (Inside a Chemical Fume Hood)
  • Alert Personnel : Inform others in the immediate vicinity.[13]

  • Containment : Absorb the spill with an inert, non-combustible material like vermiculite or sand.[5][14]

  • Collection : Using non-sparking tools, carefully collect the absorbent material and place it in a designated hazardous waste container.[5][14]

  • Decontamination : Clean the spill area with a suitable decontaminating agent, followed by soap and water.[13] All cleaning materials must be disposed of as hazardous waste.[13]

Large Spills (Outside a Chemical Fume Hood)
  • Evacuate : Immediately evacuate the area and alert others.[13]

  • Isolate : Secure the area and prevent entry.

  • Contact EHS : Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan

All waste containing 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid must be treated as hazardous waste.

  • Waste Segregation : Collect all solid and liquid waste, including contaminated PPE and cleaning materials, in a dedicated hazardous waste container.[5][13]

  • Container Selection : Use a chemically compatible and properly sealed container (e.g., high-density polyethylene).[5]

  • Labeling : Clearly label the container with "Hazardous Waste," the full chemical name "3-(2-Morpholin-4-yl-acetylamino)-benzoic acid," and any associated hazards (e.g., "Corrosive," "Toxic").[13]

  • Storage : Store the sealed waste container in a designated, cool, and well-ventilated secondary containment area, away from incompatible materials.[5][13]

  • Pickup : Arrange for waste disposal through your institution's EHS office. Do not pour this chemical down the drain.[13][14]

Visualized Workflow

The following diagram illustrates the comprehensive workflow for safely handling 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal RiskAssessment 1. Conduct Risk Assessment PrepFumeHood 2. Prepare Fume Hood RiskAssessment->PrepFumeHood DonPPE 3. Don Full PPE PrepFumeHood->DonPPE WeighSolid 4a. Weigh Solid Compound DonPPE->WeighSolid Solid Use PrepSolution 4b. Prepare Solution DonPPE->PrepSolution Solution Use WeighSolid->PrepSolution CleanArea 5. Decontaminate Work Area WeighSolid->CleanArea Spill Spill Event WeighSolid->Spill PrepSolution->CleanArea PrepSolution->Spill WasteDisposal 6. Segregate Hazardous Waste CleanArea->WasteDisposal DoffPPE 7. Doff PPE Correctly WasteDisposal->DoffPPE SpillResponse Follow Spill Protocol Spill->SpillResponse SpillResponse->WasteDisposal

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(2-Morpholin-4-yl-acetylamino)-benzoic acid
Reactant of Route 2
Reactant of Route 2
3-(2-Morpholin-4-yl-acetylamino)-benzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.